molecular formula C13H10Cl2 B089789 4,4'-Dichlorodiphenylmethane CAS No. 101-76-8

4,4'-Dichlorodiphenylmethane

Cat. No.: B089789
CAS No.: 101-76-8
M. Wt: 237.12 g/mol
InChI Key: LQGSWLJZAKVBJH-UHFFFAOYSA-N
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Description

4,4'-Dichlorodiphenylmethane serves as a fundamental building block in advanced chemical synthesis, particularly valued for its role in creating high-performance polymers and pharmaceutical intermediates. Its structure is integral to the synthesis of diamino-diphenylmethane derivatives, which are critical precursors in the production of polyurethane curing agents like MOCA . These curing agents are essential for manufacturing durable polyurethane elastomers used in industrial applications such as wheels for material handling equipment, machinery parts, and specialized coatings . Furthermore, the dichlorodiphenylmethane core is a key intermediate in developing novel benzoxazine monomers . These monomers are advanced, phenolic-like thermosetting resins known for polymerizing without releasing volatile by-products, making them ideal for producing high-performance, fire-resistant composite materials and coatings with applications in aerospace and electronics . The compound's utility in chemical synthesis is demonstrated by its use as a precursor in the synthesis of tetraphenylethylene, a material of interest in organic electronics, through reductive dehalogenation pathways . This reagent is provided exclusively for research and development purposes in these and other exploratory fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)methyl]benzene
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InChI

InChI=1S/C13H10Cl2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2
Source PubChem
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InChI Key

LQGSWLJZAKVBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2
Source PubChem
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DSSTOX Substance ID

DTXSID6059239
Record name Bis(4-chlorophenyl)methane
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Molecular Weight

237.12 g/mol
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CAS No.

101-76-8, 25249-39-2
Record name 4,4′-Dichlorodiphenylmethane
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Record name 4,4'-Dichlorodiphenylmethane
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Record name 4,4'-Dichlorodiphenylmethane
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Record name Benzene, 1,1'-methylenebis[4-chloro-
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Record name 4,4'-DICHLORODIPHENYLMETHANE
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Foundational & Exploratory

4,4'-Dichlorodiphenylmethane CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,4'-Dichlorodiphenylmethane for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chlorinated hydrocarbon that serves as a pivotal precursor and versatile intermediate in the synthesis of a wide array of chemical compounds. This technical guide provides a comprehensive exploration of its core properties, synthesis methodologies, and significant applications, with a particular focus on its utility in the pharmaceutical industry. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document aims to be an essential resource for professionals in research and drug development, fostering a deeper understanding and facilitating innovative applications of this foundational molecule.

Core Identity and Physicochemical Profile

This compound, identified by the CAS number 101-76-8, is a chlorophenylmethane derivative where two hydrogen atoms of methane are substituted by p-chlorophenyl groups[1][2][3]. This structural arrangement imparts specific chemical and physical characteristics that are crucial for its application in organic synthesis.

A precise understanding of its physicochemical properties is fundamental for its effective use in a laboratory or industrial setting, dictating parameters for reaction conditions, purification methods, and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 101-76-8[1][2][3][4][5]
Molecular Formula C₁₃H₁₀Cl₂[1][2][3][4]
Molecular Weight 237.12 g/mol [1][2][4]
Appearance Colorless to white solid[6]
Melting Point 55.5 °C[1][2]
Boiling Point 308.48 °C (rough estimate)[2]
145-160 °C @ 2 Torr[1]
Density 1.365 g/cm³[1][2]
Solubility Insoluble in water; Soluble in chloroform and methanol (slightly).[2][4]
XLogP3 4.9[1]

Synthesis, Reactivity, and Mechanistic Insights

The synthesis of this compound can be achieved through several routes. A common laboratory and industrial method involves the reduction of 4,4'-dichlorobenzophenone followed by a chlorination step. This multi-step process is favored for its control over the final product structure. The reactivity of the final compound is primarily centered around the diphenylmethane core, which can undergo further substitution reactions, making it a versatile building block.

Synthetic Workflow: From Ketone to Chlorinated Alkane

The conversion of 4,4'-dichlorobenzophenone to this compound is a robust process. The initial step involves the reduction of the ketone to the corresponding alcohol, 4,4'-dichlorobenzhydrol. This is often accomplished using a reducing agent like potassium borohydride or sodium borohydride. The subsequent step is the chlorination of the alcohol, typically using a strong acid like hydrochloric acid, to yield the final product[7].

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_intermediate Intermediate cluster_product Final Product A 4,4'-Dichlorobenzophenone P1 Reduction of Ketone A->P1 B Potassium Borohydride (Reducing Agent) B->P1 C Hydrochloric Acid (Chlorinating Agent) P2 Chlorination of Alcohol C->P2 I 4,4'-Dichlorobenzhydrol P1->I Formation of Alcohol F This compound P2->F Substitution Reaction I->P2

Caption: Synthetic pathway from 4,4'-dichlorobenzophenone to this compound.

Applications in Drug Discovery and Development

The diphenylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound and its derivatives are crucial starting materials for synthesizing these complex molecules. Its primary role is as a precursor to the benzhydryl group, a valuable protecting group and a key component of many first-generation antihistamines like diphenhydramine[8].

The chlorine atoms can be strategically retained to enhance properties like lipophilicity or can be substituted to introduce new functionalities, demonstrating the compound's versatility in drug design.

Logical Workflow in Pharmaceutical Synthesis

The journey from a simple precursor like this compound to a potential drug candidate involves a series of strategic chemical transformations. This logical progression is central to medicinal chemistry, where the goal is to systematically modify a core structure to optimize its biological activity and pharmacokinetic properties.

G start Precursor This compound step1 Functionalization (e.g., Conversion to Benzhydryl Chloride) start->step1 Activation step2 Scaffold Elaboration (Coupling with Active Moieties) step1->step2 Core Synthesis step3 Lead Optimization (SAR Studies) step2->step3 Refinement end Drug Candidate (e.g., Antihistamine) step3->end Selection

Caption: Logical progression from a precursor to a drug candidate in pharmaceutical R&D.

Safety, Handling, and Toxicological Data

As a chlorinated organic compound, this compound requires careful handling to minimize exposure and environmental impact. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1][2][3].

Table 2: Hazard and Safety Information

Hazard CategoryGHS Classification and StatementsReference(s)
Acute Toxicity Warning: H302 - Harmful if swallowed.[1][2][3]
Environmental Hazard Warning: H410 - Very toxic to aquatic life with long lasting effects.[1][2][3]
Precautionary Statements P273: Avoid release to the environment.P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area.[9]
Storage Store in a ventilated, low-temperature, and dry warehouse.[1]

Experimental Protocol: Synthesis from Benzophenone Derivative

The following protocol details the synthesis of this compound from 4,4'-Dichlorobenzophenone. This method is adapted from established chemical synthesis literature and should only be performed by trained professionals in a suitable laboratory environment with all necessary safety precautions in place.

Objective: To synthesize this compound via reduction and subsequent chlorination.

Materials:

  • 4,4'-Dichlorobenzophenone

  • Potassium Borohydride (or Sodium Borohydride)

  • Anhydrous Ethanol

  • Concentrated Hydrochloric Acid (36-37%)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

Part 1: Reduction of 4,4'-Dichlorobenzophenone

  • In a three-neck round-bottom flask, dissolve 150g of 4,4'-dichlorobenzophenone in 350ml of anhydrous ethanol.

  • While stirring, slowly add 12-22g of potassium borohydride to the solution.

  • Heat the mixture to approximately 70-80 °C and maintain the reaction for 3.5-4 hours[7].

  • After the reaction is complete, distill off the majority of the ethanol to obtain the intermediate, 4,4'-dichlorobenzhydrol.

Part 2: Chlorination of 4,4'-Dichlorobenzhydrol

  • To the flask containing the crude 4,4'-dichlorobenzhydrol, add approximately 700-750ml of concentrated hydrochloric acid[7].

  • Heat the mixture to about 77-82 °C and stir vigorously for 4-4.5 hours[7].

  • Cool the reaction mixture to room temperature. The organic layer will separate from the aqueous acid layer.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

Part 3: Work-up and Purification

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or recrystallization if necessary.

Conclusion

This compound is a chemical of significant value, bridging the gap between basic chemical feedstocks and complex, high-value molecules such as pharmaceuticals. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for the synthetic chemist. This guide has provided a detailed overview of its synthesis, properties, and applications, underpinned by a strong emphasis on safety and procedural integrity. For researchers in drug development, a thorough understanding of this and similar building blocks is crucial for the rational design and efficient synthesis of the next generation of therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Drugfuture. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Triphenylmethane, 4,4'-dichloro - Chemical & Physical Properties. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of dichlorodiphenylmethane. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dichlorodiphenylmethane, 99%. Retrieved from [Link]

  • Google Patents. (2014). CN103896729A - Method for preparing 4-dichlorodiphenylmethane.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 4,4'-Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Dichlorodiphenylmethane, emphasizing experimental integrity and practical application.

Introduction: Understanding the Core Identity

This compound, a chlorinated aromatic hydrocarbon, holds significant relevance in various fields, from environmental science to synthetic chemistry. Its molecular structure, consisting of two p-chlorophenyl groups linked by a methylene bridge, dictates its physical behavior and chemical reactivity. A thorough understanding of its physicochemical properties is paramount for predicting its environmental fate, designing safe handling protocols, and exploring its potential in chemical synthesis.

This guide delves into the essential physicochemical characteristics of this compound, providing not just data, but also the scientific reasoning behind the experimental methods used for their determination.

Molecular and Physical Characteristics

The fundamental properties of this compound are summarized below, providing a foundational understanding of this compound.

PropertyValueReference
Molecular Formula C13H10Cl2[1][2][3][4]
Molecular Weight 237.12 g/mol [1][2][3][5]
CAS Number 101-76-8[1][2][3][5]
Appearance Colorless solid[3]
Melting Point 55-56 °C[5]
Boiling Point 186-190 °C at 18 mmHg[5]
Density 1.365 g/cm³ (estimate)[1][2]
Solubility Insoluble in water.[5] Soluble in chloroform and methanol (slightly).[1]
LogP (Octanol/Water Partition Coefficient) 4.9[2][6]

Molecular Structure Visualization:

Caption: 2D representation of the this compound molecule.

Experimental Protocols for Property Determination

The reliability of physicochemical data hinges on the integrity of the experimental methods employed. This section outlines standardized protocols for determining key properties, emphasizing the rationale behind the procedural steps.

Melting Point Determination

Methodology: Capillary Melting Point Apparatus

A calibrated capillary melting point apparatus provides a straightforward and reliable method for determining the melting point of a crystalline solid like this compound.

Step-by-Step Protocol:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium between the sample, thermometer, and heating block, leading to an accurate measurement.

  • Calibration: Regular calibration of the apparatus with known standards is crucial for trustworthy results.

Solubility Determination

Methodology: Shake-Flask Method

The shake-flask method is a classical and robust technique for determining the solubility of a compound in various solvents.

Step-by-Step Protocol:

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Workflow Visualization:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Add excess solute to solvent equil1 Agitate at constant temperature prep1->equil1 sep1 Centrifuge or filter equil1->sep1 quant1 Analyze supernatant (e.g., HPLC) sep1->quant1

Caption: A simplified workflow for the shake-flask solubility determination method.

Spectroscopic and Safety Data

Spectroscopic Profile

Spectroscopic data provides a unique "fingerprint" for a molecule, confirming its identity and providing insights into its structure.

  • ¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum of this compound would show characteristic signals for the aromatic protons and a singlet for the methylene bridge protons.[6][7]

  • ¹³C NMR Spectrum: The carbon-13 NMR spectrum would provide information about the different carbon environments within the molecule.[6]

  • Mass Spectrum: The mass spectrum would show a molecular ion peak corresponding to the molecular weight and a characteristic isotopic pattern due to the two chlorine atoms.[6][8]

  • Infrared (IR) Spectrum: The IR spectrum would display absorption bands corresponding to the various functional groups and bond vibrations present in the molecule.[6]

Safety and Handling

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6]

GHS Hazard Statements: H302, H400, H410[6]

Precautionary Statements: P264, P270, P273, P301+P317, P330, P391, P501[6]

It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11][12]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. By understanding these core characteristics and the robust experimental methods used for their determination, researchers, scientists, and drug development professionals can more effectively and safely utilize this compound in their work. The provided data and protocols serve as a reliable foundation for further research and application.

References

A comprehensive list of references is available upon request.

Sources

Topic: 4,4'-Dichlorodiphenylmethane as a DDT Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Foreword: The Persistent Legacy of DDT and the Significance of its Terminal Metabolites

Dichlorodiphenyltrichloroethane (DDT) represents a pivotal and cautionary chapter in the history of chemical science. Introduced as a powerful insecticide, it was instrumental in controlling vector-borne diseases like malaria and typhus during World War II.[1] However, its remarkable chemical stability, coupled with its lipophilic nature, led to its widespread environmental persistence and bioaccumulation, culminating in a ban in many countries in the 1970s.[1][2] The story of DDT did not end with its prohibition. Decades later, we are still grappling with the complex environmental fate of DDT and its constellation of metabolites, which continue to circulate in ecosystems and biological systems.

This guide focuses on a critical, yet often overlooked, metabolite: 4,4'-Dichlorodiphenylmethane (p,p'-DDM). As a downstream product of DDT's anaerobic degradation, DDM represents a more terminal state in the metabolic pathway. Understanding its formation, toxicological significance, and the analytical methods required for its detection is paramount for researchers in environmental science, toxicology, and drug development. This document serves as a technical resource, synthesizing current knowledge to provide a comprehensive overview of DDM's role in the enduring legacy of DDT.

Section 1: The Metabolic Fate of DDT: Pathways to Persistence and Transformation

The environmental and biological transformation of DDT is not a single, linear process but a branching pathway dictated by environmental conditions (aerobic vs. anaerobic) and the enzymatic machinery of the organisms involved (microbial, insect, or mammalian). The formation of DDM is predominantly a feature of anaerobic degradation, a multi-step process that begins with the reductive dechlorination of the parent DDT molecule.

Initial Metabolic Crossroads: DDE vs. DDD

Once introduced into an organism or the environment, DDT faces two primary initial metabolic fates:

  • Dehydrochlorination to DDE: Under aerobic conditions, the primary transformation is the removal of a hydrogen and a chlorine atom from the ethane moiety, leading to the formation of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE). DDE is exceptionally persistent, more so than the parent DDT, and is the major metabolite found in biological tissues.[1] It is a potent endocrine disruptor, known for its antiandrogenic activity.[1]

  • Reductive Dechlorination to DDD: Under anaerobic conditions, prevalent in sediments, waterlogged soils, and the gut microflora, DDT undergoes reductive dechlorination where a chlorine atom is replaced by a hydrogen atom. This reaction is catalyzed by various microbial species and has also been observed to be mediated by cytochrome P450 enzymes in mammalian liver microsomes under anaerobic conditions.[3][4] This pathway yields 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD), a crucial intermediate en route to DDM.

The Anaerobic Pathway from DDD to DDM

The conversion of DDD to DDM is a further series of reductive steps. While the initial conversion of DDT to DDD is well-documented, the subsequent steps are part of a more complex proposed pathway involving several intermediates. The process generally follows this sequence:

  • Dechlorination to DDMS: DDD can be further dechlorinated to form 1-chloro-2,2-bis(p-chlorophenyl)ethane (DDMS).

  • Dehydrochlorination to DDMU: Subsequently, DDMS can undergo dehydrochlorination to yield 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU).[5]

  • Reduction to DDNU: DDMU is then reduced to 2,2-bis(4-chlorophenyl)ethylene (DDNU).

  • Oxidation and Decarboxylation: The pathway continues through oxidation to 2,2-bis(4-chlorophenyl)ethanol (DDOH) and then to 2,2-bis(4-chlorophenyl)acetic acid (DDA).

  • Final Decarboxylation to DDM: The terminal step is the decarboxylation of DDA to form the stable end-product, this compound (DDM).

This multi-step anaerobic degradation pathway highlights the complexity of DDT's environmental fate and the cascade of metabolites that can be generated over time.

DDT_Metabolism DDT p,p'-DDT DDE p,p'-DDE DDT->DDE Dehydrochlorination (Aerobic) DDD p,p'-DDD DDT->DDD Reductive Dechlorination (Anaerobic) DDMS p,p'-DDMS DDD->DDMS Reductive Dechlorination DDMU p,p'-DDMU DDMS->DDMU Dehydrochlorination DDNU p,p'-DDNU DDMU->DDNU Reduction DDOH p,p'-DDOH DDNU->DDOH Oxidation DDA p,p'-DDA DDOH->DDA Oxidation DDM p,p'-DDM DDA->DDM Decarboxylation

Caption: Anaerobic metabolic pathway of DDT to DDM.

Section 2: Physicochemical and Toxicological Profile of this compound (DDM)

To fully appreciate the environmental risk posed by DDM, it is essential to understand its physicochemical properties, which govern its fate and transport, and its toxicological profile, which defines its potential hazard to living organisms.

Comparative Physicochemical Properties

DDM, like its precursors, is a lipophilic compound with low water solubility, indicating a potential for bioaccumulation in fatty tissues. The table below compares key properties of DDM with DDT and its primary metabolites.

Propertyp,p'-DDTp,p'-DDEp,p'-DDDp,p'-DDM
Molecular Formula C₁₄H₉Cl₅C₁₄H₈Cl₄C₁₄H₁₀Cl₄C₁₃H₁₀Cl₂
Molecular Weight ( g/mol ) 354.49[6]318.02[7]320.05[7]237.12[3]
Melting Point (°C) 108.5[8]89[7]110[7]55.5[3]
Water Solubility Very Low (~5.5 µg/L)[6]Very Low[7]Very Low[7]Insoluble
Log Kₒw (Octanol-Water Partition) 6.91[6]7.00[7]6.57[7]~4.9[3]
CAS Number 50-29-3[6]72-55-9[7]72-54-8[7]101-76-8[3]

Data compiled from multiple sources.[3][6][7][8]

The lower molecular weight and Log Kₒw of DDM compared to DDT, DDE, and DDD suggest it may be slightly less bioaccumulative than its precursors, though it remains a highly lipophilic compound.

Toxicological Profile and Risk Assessment

The toxicity of DDT and DDE is well-established. DDT primarily acts as a neurotoxicant by interfering with sodium ion channels, while DDE is a known endocrine disruptor.[2][9] Both are classified as probable human carcinogens.[2][10] The toxicological data for DDM is less extensive, but available information allows for a preliminary risk assessment.

Endpointp,p'-DDTp,p'-DDEp,p'-DDDp,p'-DDM
Acute Oral LD₅₀ (Rat) 113 mg/kg[2]880 mg/kg[9]~400 mg/kg (technical)1000 mg/kg[3]
Toxicity Classification Moderately Hazardous[2]Less Acutely ToxicModerately ToxicHarmful if Swallowed[3]
Primary Concern Neurotoxicity, Carcinogenicity, Endocrine Disruption[2][11]Endocrine Disruption (Antiandrogenic), Carcinogenicity[1][9]Adrenal Toxicant, Carcinogenicity[1]Acute Oral Toxicity[3]

Data compiled from multiple sources.[1][2][3][9][11]

Based on its oral LD₅₀ in rats, DDM (1000 mg/kg) is less acutely toxic than DDT (113 mg/kg) and DDD (~400 mg/kg), but comparable to DDE (880 mg/kg).[2][3][9] It is officially classified as "Harmful if swallowed".[3]

Causality and Field Insights: While the acute toxicity of DDM appears lower than its parent compound, this does not diminish its potential for chronic toxicity. As a terminal and persistent metabolite, its long-term, low-dose exposure effects are a significant concern. The structural similarity of DDM to other known endocrine-disrupting diphenyl compounds warrants further investigation into its potential to interfere with hormonal pathways. The lack of comprehensive carcinogenicity and endocrine activity data for DDM represents a critical knowledge gap that future research must address.

Section 3: Analytical Methodology for DDM Quantification in Biological Matrices

Accurate quantification of DDM in complex biological matrices like adipose tissue, liver, or serum is essential for exposure assessment and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis due to its high sensitivity, selectivity, and ability to resolve multiple analytes simultaneously.[12]

Rationale for Method Selection: Why GC-MS?

The choice of GC-MS is dictated by the physicochemical properties of DDM and the complexity of the sample matrix.

  • Volatility: DDM is a semi-volatile compound, making it amenable to gas chromatography.

  • Selectivity: Mass spectrometry provides unambiguous identification based on the molecule's unique mass spectrum and fragmentation pattern, which is crucial for distinguishing it from other co-extracted matrix components and isomeric forms of other metabolites.

  • Sensitivity: By using the MS in Selected Ion Monitoring (SIM) mode, picogram-level detection limits can be achieved, which is necessary for measuring the trace amounts typically found in biological samples.[12]

Experimental Protocol: Extraction and GC-MS Analysis of DDM from Adipose Tissue

This protocol describes a robust, self-validating workflow for the determination of DDM in adipose tissue, integrating principles from established methods for pesticide residue analysis, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[13][14][15]

Self-Validation Principle: This protocol incorporates a procedural blank, a matrix-matched calibration curve, and a spiked recovery sample in every analytical batch. This ensures continuous validation of the extraction efficiency, instrument performance, and absence of contamination, making the results highly trustworthy.

Step 1: Sample Homogenization

  • Weigh approximately 1.0 g of frozen adipose tissue into a ceramic mortar.

  • Add liquid nitrogen and grind the tissue into a fine, homogenous powder using a pestle.

    • Causality: Cryogenic grinding prevents enzymatic degradation of the analyte and ensures a uniform sample from which a representative subsample can be taken. It also dramatically increases the surface area for efficient solvent extraction.

  • Transfer the homogenized powder to a 50 mL polypropylene centrifuge tube.

Step 2: Acetonitrile Extraction (QuEChERS-based)

  • To the 1.0 g of homogenized tissue in the centrifuge tube, add 10 mL of acetonitrile.

  • Add an appropriate internal standard (e.g., PCB-209 or a ¹³C-labeled DDM standard if available) to correct for extraction efficiency and instrumental variability.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Causality: Acetonitrile is used for its ability to efficiently extract a wide range of pesticides. The addition of magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces phase separation between the residual water from the tissue and the acetonitrile layer, driving the lipophilic DDM into the organic solvent and "salting out" the analyte.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

Step 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18 sorbent.

    • Causality: This cleanup step is critical for removing co-extracted matrix components that can interfere with GC-MS analysis. MgSO₄ removes residual water. PSA removes organic acids, fatty acids, and sugars. C18 removes remaining non-polar interferences like lipids. This protects the GC inlet and column and reduces matrix effects in the MS source.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

Step 4: Solvent Exchange and Concentration

  • Transfer a 4 mL aliquot of the cleaned extract to a clean glass tube.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of hexane or iso-octane.

    • Causality: Acetonitrile is not an ideal solvent for splitless injection in GC. Solvent exchange into a more volatile and non-polar solvent like hexane improves chromatographic peak shape and compatibility with the GC column. Concentration increases the analyte signal, improving sensitivity.

  • Vortex briefly and transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenize 1. Cryogenic Homogenization Extract 2. Acetonitrile Extraction (QuEChERS) Homogenize->Extract Cleanup 3. d-SPE Cleanup (PSA/C18) Extract->Cleanup Concentrate 4. Solvent Exchange & Concentration Cleanup->Concentrate GCMS 5. GC-MS Analysis (SIM Mode) Concentrate->GCMS

Caption: Experimental workflow for DDM analysis in adipose tissue.
Recommended GC-MS Parameters

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentStandard, robust platform for environmental analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane column provides excellent separation for organochlorine pesticides.[16]
Injection Mode Splitless, 1 µLMaximizes transfer of analyte onto the column for high sensitivity.[17]
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100°C (1 min), ramp 20°C/min to 200°C, ramp 10°C/min to 300°C (hold 5 min)A temperature ramp effectively separates analytes based on boiling points.[16]
MS System Agilent 5977 or equivalentStandard single quadrupole or triple quadrupole for high sensitivity.
Ionization Electron Impact (EI), 70 eVStandard, reproducible ionization method creating a library-searchable spectrum.
MS Source Temp 230 °COptimal temperature to maintain ionization efficiency and reduce contamination.
Acquisition Mode Selected Ion Monitoring (SIM)Dramatically increases signal-to-noise for trace-level quantification.
SIM Ions for DDM Quantifier: 236 (M⁺) Qualifiers: 165, 238m/z 236 is the molecular ion. m/z 165 corresponds to the loss of the chlorophenyl group. m/z 238 is the M+2 isotope peak. Monitoring multiple ions confirms identity.

Conclusion and Future Directions

This compound (DDM) is a significant terminal metabolite in the anaerobic degradation pathway of DDT. Its persistence and lipophilicity ensure its continued presence in the environment and biological systems long after the initial contamination event. While its acute toxicity is lower than that of its parent compound, DDT, its structural similarity to other endocrine-disrupting chemicals raises concerns about the potential for chronic health effects.

The analytical workflows detailed in this guide provide a robust framework for the accurate quantification of DDM, enabling researchers to conduct more thorough exposure and risk assessments. There remain, however, critical knowledge gaps that warrant further investigation:

  • Chronic Toxicity and Endocrine Activity: Comprehensive studies are needed to evaluate the potential of DDM to act as an endocrine disruptor, a carcinogen, or a developmental toxicant.

  • Environmental Abundance: More widespread monitoring of DDM in various environmental compartments and human populations is required to understand its global distribution and background exposure levels.

  • Bioavailability from Sediments: Research into the bioavailability of DDM from aged, contaminated sediments is crucial for accurately assessing the ongoing risk to benthic organisms and the potential for re-entry into the food web.

By focusing on these areas, the scientific community can build a more complete picture of the long-term impacts of DDT and ensure that the lessons learned from its legacy inform future chemical regulation and environmental stewardship.

References

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Sources

An In-Depth Technical Guide on the Environmental Fate and Transport of 4,4'-Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the environmental fate and transport of 4,4'-Dichlorodiphenylmethane (4,4'-DDM), a compound of significant environmental interest due to its association with the legacy pesticide DDT. This document is intended for researchers, environmental scientists, and professionals in drug development who require a deep understanding of the environmental behavior of chlorinated organic compounds.

Introduction

This compound (CAS RN: 101-76-8), a chlorophenylmethane, is recognized as a degradation product of the persistent organic pollutant Dichlorodiphenyltrichloroethane (DDT).[1][2] Its presence in various environmental compartments is a direct consequence of the historical and, in some regions, ongoing use of DDT-related pesticides. Understanding the environmental dynamics of 4,4'-DDM is crucial for assessing its potential ecological risks and for developing effective remediation strategies for contaminated sites. This guide will delve into the physicochemical properties that govern its behavior, its degradation pathways, mobility in soil and water, and its potential to bioaccumulate in organisms.

Physicochemical Properties

The environmental fate and transport of any chemical are fundamentally dictated by its physicochemical properties. For 4,4'-DDM, these properties suggest a compound with the potential for environmental persistence and bioaccumulation. A summary of key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₀Cl₂[3]
Molecular Weight 237.12 g/mol [3]
Melting Point 55.5 °C[3]
Boiling Point 145-160 °C @ 2 Torr[3]
Water Solubility Low (estimation based on Log Kow)-
Octanol-Water Partition Coefficient (XLogP3) 4.9[3]
Vapor Pressure Low (inferred from boiling point)-

Table 1: Physicochemical Properties of this compound.

The high octanol-water partition coefficient (XLogP3 of 4.9) indicates that 4,4'-DDM is lipophilic, meaning it has a strong affinity for fatty tissues in organisms and organic matter in soil and sediment.[3] This property is a key driver for its potential to bioaccumulate and its tendency to sorb to environmental matrices.

Environmental Fate: Degradation Pathways

The persistence of 4,4'-DDM in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as biotic and abiotic.

Biotic Degradation

Microbial degradation is a primary pathway for the breakdown of many organic pollutants. While specific studies on the biodegradation of 4,4'-DDM are limited, its formation from DDT provides insights into its potential fate. The microbial degradation of DDT can proceed through both aerobic and anaerobic pathways, often involving a series of dechlorination and oxidation steps.[2][4][5] It is plausible that microorganisms capable of degrading DDT and its other metabolites may also be able to transform 4,4'-DDM. The common degradation pathway of DDT can lead to the formation of DDMU (1-chloro-2,2-bis(4′-chlorophenyl)ethylene), which can then be transformed into DDOH (2,2-bis(p-chlorophenyl) ethanol) and DDA (bis(4′-chlorophenyl) acetate) and eventually mineralized.[1]

Experimental Protocol: Assessing Ready Biodegradability (Adapted from OECD 301)

This protocol outlines a screening-level test to assess the ready biodegradability of this compound in an aerobic aqueous medium.

Objective: To determine the potential for 4,4'-DDM to be rapidly mineralized by a mixed microbial population.

Principle: A small amount of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The extent of biodegradation is determined by measuring the amount of carbon dioxide produced over a 28-day period.[6][7][8]

Materials:

  • This compound (analytical grade)

  • Mineral medium (as specified in OECD 301B)

  • Activated sludge from a domestic wastewater treatment plant

  • CO₂-free air

  • Barium hydroxide (Ba(OH)₂) solution (for CO₂ trapping)

  • Hydrochloric acid (HCl) for titration

  • Incubator (20-25°C)

  • Biometer flasks or similar respirometric system

Procedure:

  • Preparation of Inoculum: Collect fresh activated sludge and prepare it according to the guidelines in OECD 301 to ensure a viable microbial population.

  • Test Setup:

    • Prepare test flasks containing the mineral medium and the microbial inoculum.

    • Add a known concentration of 4,4'-DDM to the test flasks (typically 10-20 mg/L).

    • Prepare blank control flasks containing only the mineral medium and inoculum.

    • Prepare a reference control flask with a readily biodegradable substance (e.g., sodium benzoate) to validate the test system.

  • Incubation: Incubate all flasks in the dark at a constant temperature (20-25°C) for 28 days. Continuously supply CO₂-free air to the flasks.

  • CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a known volume of Ba(OH)₂ solution. The amount of CO₂ is determined by titrating the remaining Ba(OH)₂ with a standard HCl solution.

  • Data Analysis: Calculate the percentage of theoretical CO₂ production (%ThCO₂) for the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.[8]

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, can also contribute to the transformation of 4,4'-DDM in the environment.

  • Photolysis: Photodegradation occurs when a chemical is broken down by light energy. Given its aromatic structure, 4,4'-DDM may be susceptible to photolysis, particularly in surface waters where it is exposed to sunlight.[9] The presence of photosensitizing substances in natural waters, such as dissolved organic matter, can influence the rate of photodegradation.[10]

  • Hydrolysis: Hydrolysis is the reaction of a substance with water. While this compound is generally stable to hydrolysis under neutral pH conditions, the rate can be influenced by pH and temperature.[11] However, due to the lack of easily hydrolyzable functional groups, hydrolysis is not expected to be a major degradation pathway for 4,4'-DDM.[12]

Environmental Transport

The movement of 4,4'-DDM through different environmental compartments (air, water, soil, and biota) is governed by its partitioning behavior.

Sorption in Soil and Sediment

Due to its hydrophobicity, 4,4'-DDM is expected to strongly adsorb to soil and sediment particles, particularly those with high organic carbon content.[8] This sorption process significantly retards its mobility in the subsurface, reducing the likelihood of groundwater contamination but increasing its persistence in the soil and sediment compartments. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to quantify this partitioning behavior. A high Koc value indicates strong sorption and low mobility.

Experimental Protocol: Determining the Soil Adsorption Coefficient (Adapted from OECD 106)

This protocol describes a batch equilibrium method to determine the adsorption of this compound to soil.

Objective: To quantify the partitioning of 4,4'-DDM between the soil and aqueous phases and to calculate the soil organic carbon-water partition coefficient (Koc).

Principle: A known mass of soil is equilibrated with a solution containing a known concentration of the test substance. After equilibration, the concentrations of the substance in the soil and the aqueous phase are measured to determine the adsorption coefficient (Kd). The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.[13][14][15][16]

Materials:

  • This compound (analytical grade or radiolabeled)

  • Soils with varying organic carbon content

  • 0.01 M Calcium chloride (CaCl₂) solution

  • Centrifuge

  • Shaker

  • Analytical instrument for quantifying 4,4'-DDM (e.g., GC-MS)

Procedure:

  • Soil Characterization: Characterize the soils for properties such as organic carbon content, pH, and texture.

  • Preliminary Studies: Conduct preliminary experiments to determine the appropriate soil-to-solution ratio, equilibration time, and to check for any abiotic or biotic degradation of the test substance during the experiment.

  • Batch Equilibrium Test:

    • Weigh a known amount of soil into centrifuge tubes.

    • Add a known volume of a 0.01 M CaCl₂ solution containing a known concentration of 4,4'-DDM.

    • Shake the tubes for the predetermined equilibration time.

    • Centrifuge the tubes to separate the soil and the aqueous phase.

  • Analysis:

    • Analyze the supernatant (aqueous phase) for the concentration of 4,4'-DDM.

    • The amount of 4,4'-DDM adsorbed to the soil can be calculated by the difference between the initial and final aqueous concentrations.

  • Data Analysis:

    • Calculate the adsorption coefficient (Kd) as the ratio of the concentration of 4,4'-DDM in the soil to the concentration in the aqueous phase at equilibrium.

    • Calculate the soil organic carbon-water partition coefficient (Koc) using the formula: Koc = (Kd / % organic carbon) * 100.

Volatilization

Bioaccumulation and Ecotoxicity

The lipophilic nature of 4,4'-DDM, as indicated by its high XLogP3 value, suggests a high potential for bioaccumulation in organisms.[3] Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment and accumulates in its tissues at a concentration higher than in the surrounding medium.[12]

The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water. Due to its hydrophobicity, 4,4'-DDM is expected to have a significant BCF.[12][23][24][25] This accumulation can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.

The ecotoxicity of 4,4'-DDM is a significant concern. It is classified as very toxic to aquatic life with long-lasting effects.[26] Acute and chronic exposure can lead to adverse effects in aquatic organisms.

Experimental Protocol: Aquatic Toxicity Testing with Daphnia magna

This protocol outlines a static acute toxicity test to determine the effect of this compound on the immobilization of Daphnia magna.

Objective: To determine the median effective concentration (EC50) of 4,4'-DDM that causes immobilization in 50% of the exposed Daphnia magna over a 48-hour period.

Principle: Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours to calculate the EC50.[27][28]

Materials:

  • This compound

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted freshwater

  • Test vessels (e.g., glass beakers)

  • Incubator with controlled temperature (20 ± 2°C) and photoperiod (e.g., 16h light: 8h dark)

Procedure:

  • Test Solutions: Prepare a series of test solutions of 4,4'-DDM in reconstituted freshwater. A geometric series of concentrations is recommended. Include a control group with no test substance.

  • Test Initiation:

    • Place a specified number of Daphnia magna neonates (e.g., 20 per concentration, divided into replicates) into each test vessel.

    • Add the corresponding test solution to each vessel.

  • Incubation: Incubate the test vessels for 48 hours under controlled temperature and lighting conditions. Daphnids are not fed during the test.

  • Observations: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the 48-hour EC50 value and its 95% confidence limits.

Analytical Methodologies

Accurate quantification of 4,4'-DDM in environmental samples is essential for fate and transport studies and for monitoring its presence in the environment. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of chlorinated organic compounds like 4,4'-DDM.[3][29][30][31]

Experimental Protocol: Quantification of this compound in Soil and Water by GC-MS

Objective: To extract and quantify 4,4'-DDM from soil and water samples.

Principle: The analyte is extracted from the environmental matrix using an appropriate solvent. The extract is then concentrated and analyzed by GC-MS.

Materials:

  • Soil and water samples

  • This compound standard

  • Internal standard (e.g., a deuterated analog)

  • Solvents (e.g., hexane, dichloromethane)

  • Solid-phase extraction (SPE) cartridges (for water samples)

  • Ultrasonic bath or shaker

  • Gas chromatograph with a mass selective detector (GC-MS)

Procedure for Water Samples:

  • Extraction: Pass a known volume of the water sample through an SPE cartridge to adsorb the 4,4'-DDM.

  • Elution: Elute the adsorbed compound from the SPE cartridge with a suitable organic solvent.

  • Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

  • Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.

Procedure for Soil Samples:

  • Extraction: Extract a known weight of the soil sample with an organic solvent using techniques such as sonication or Soxhlet extraction.

  • Cleanup: The extract may require a cleanup step (e.g., using silica gel or Florisil) to remove interfering compounds.

  • Concentration and Analysis: Concentrate the cleaned extract and analyze by GC-MS as described for water samples.

GC-MS Analysis:

  • Column: Use a capillary column suitable for the separation of organochlorine pesticides.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless or on-column injection.

  • Temperature Program: Optimize the oven temperature program to achieve good separation of 4,4'-DDM from other compounds.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and monitor characteristic ions for 4,4'-DDM for quantification and confirmation.

Diagrams

Conceptual Diagram of Environmental Fate and Transport of this compound

Caption: Environmental pathways of this compound.

Workflow for Determining Soil Sorption Coefficient (Koc)

Koc_Workflow start Start soil_prep Soil Preparation & Characterization (Organic Carbon, pH, Texture) start->soil_prep solution_prep Prepare 4,4'-DDM Solution in 0.01 M CaCl2 start->solution_prep batch_setup Set up Batch Equilibration (Soil + DDM Solution) soil_prep->batch_setup solution_prep->batch_setup equilibration Equilibrate on Shaker batch_setup->equilibration centrifugation Separate Soil & Supernatant (Centrifugation) equilibration->centrifugation analysis Analyze Supernatant for 4,4'-DDM (e.g., GC-MS) centrifugation->analysis calc_kd Calculate Adsorption Coefficient (Kd) analysis->calc_kd calc_koc Calculate Koc (Koc = Kd / foc) calc_kd->calc_koc end End calc_koc->end

Caption: Workflow for Koc determination of 4,4'-DDM in soil.

Conclusion

This compound, a persistent metabolite of DDT, exhibits physicochemical properties that favor its partitioning into soil, sediment, and biota. Its environmental fate is a complex interplay of slow degradation processes, including potential biodegradation and photolysis, and transport mechanisms dominated by sorption. The high potential for bioaccumulation and its inherent toxicity to aquatic organisms underscore the need for continued research and monitoring of this compound in the environment. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the environmental behavior of 4,4'-DDM and to develop strategies for mitigating its ecological impact.

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An In-Depth Technical Guide to the Toxicological Profile of 4,4'-Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive analysis of the current toxicological understanding of 4,4'-Dichlorodiphenylmethane (CAS No. 101-76-8). As a chlorinated aromatic hydrocarbon, this compound and its structural analogs are of interest within the scientific and drug development communities. This guide is structured to provide a thorough overview, beginning with its fundamental chemical and physical properties and extending to a detailed discussion of its known toxicological profile.

A significant challenge in compiling this guide has been the notable scarcity of specific toxicological data for this compound. While information on related compounds such as DDT and dichlorobenzenes is more readily available, direct extrapolation of these findings is not scientifically rigorous. Therefore, this guide will present the available data for this compound and, where such data is absent, will outline the standard experimental protocols that would be employed to ascertain the missing toxicological information. This approach is intended to not only summarize the current state of knowledge but also to provide a clear framework for future research and a robust toxicological evaluation of this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as bis(p-chlorophenyl)methane, is a chlorophenylmethane where two hydrogen atoms of methane are substituted by p-chlorophenyl groups[1][2]. It is classified as a member of the monochlorobenzenes[1]. Understanding its physicochemical properties is fundamental to predicting its environmental fate, bioavailability, and potential for bioaccumulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 101-76-8[1]
Molecular Formula C₁₃H₁₀Cl₂[3]
Molecular Weight 237.12 g/mol [4][3]
Appearance Colorless solid[3]
Melting Point 55.5 °C[1]
Boiling Point 145-160 °C @ 2 Torr[1]
Density 1.365 g/cm³[1]
LogP (Octanol/Water Partition Coefficient) 5.15
Water Solubility Data not available
Vapor Pressure Data not available

The high LogP value suggests a lipophilic nature, indicating a potential for bioaccumulation in fatty tissues[2].

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A thorough understanding of a compound's ADME profile is crucial for risk assessment. Unfortunately, there is a significant lack of specific experimental data on the toxicokinetics of this compound in any species.

Data Gaps and Proposed Experimental Investigation:

To elucidate the ADME profile of this compound, a series of in vivo studies, typically in a rodent model (e.g., Sprague-Dawley rats), would be required. These studies would ideally follow OECD guidelines and involve the administration of a radiolabeled form of the compound to track its fate within the organism.

Proposed Experimental Workflow for Toxicokinetic Analysis

ADME_Workflow Oral Oral Gavage Blood Blood/Plasma Oral->Blood IV Intravenous IV->Blood Dermal Dermal Application Dermal->Blood Tissues Tissues (Adipose, Liver, etc.) Blood->Tissues Excreta Urine & Feces Blood->Excreta PK_Model Pharmacokinetic Modeling Blood->PK_Model QWBA Quantitative Whole-Body Autoradiography Tissues->QWBA LCMS LC-MS/MS for Metabolite ID Excreta->LCMS

Caption: Proposed experimental workflow for determining the ADME profile of this compound.

Acute and Chronic Toxicity

Acute Toxicity

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4)[1][4]. This classification is supported by acute toxicity studies in rodents.

Table 2: Acute Oral Toxicity of this compound

SpeciesRouteValueReference(s)
RatOralLD₅₀: 1000 mg/kg[1]
MouseOralLDL₀: 1500 mg/kg[1]

These values indicate moderate acute toxicity following oral ingestion[1].

Subchronic and Chronic Toxicity

There is a lack of publicly available data from subchronic (e.g., 28- or 90-day studies) or chronic (e.g., 2-year bioassays) toxicity studies on this compound. Such studies are essential for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Proposed Experimental Protocol: 90-Day Subchronic Oral Toxicity Study (Following OECD Guideline 408)

  • Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females per group.

  • Administration: The test substance is administered orally, usually via gavage or in the diet, for 90 consecutive days.

  • Dose Levels: A control group and at least three dose levels are used. The highest dose should induce some toxicity but not mortality.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry parameters are assessed at the end of the study.

  • Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and a comprehensive set of tissues is examined microscopically.

Genotoxicity

The potential for a compound to induce genetic mutations or chromosomal damage is a critical toxicological endpoint. There are currently no available genotoxicity data for this compound. In contrast, the related compound paradichlorobenzene is not considered to be DNA reactive, genotoxic, or mutagenic[4].

Proposed Experimental Protocol: In Vitro Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Strains Bacterial Strains (e.g., Salmonella typhimurium) Incubation Incubation of Bacteria with Test Compound (+/- S9) Strains->Incubation S9 Metabolic Activation System (S9) S9->Incubation Test_Compound This compound (various concentrations) Test_Compound->Incubation Plating Plating on Minimal Agar Incubation->Plating Counting Counting Revertant Colonies Plating->Counting Evaluation Evaluation of Mutagenic Potential Counting->Evaluation

Caption: A simplified workflow for the Ames test to evaluate the mutagenic potential of this compound.

A positive result in the Ames test would indicate mutagenic potential and would necessitate further in vivo genotoxicity studies, such as a micronucleus test in rodents (OECD Guideline 474).

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. For related compounds, the National Toxicology Program (NTP) found "clear evidence of carcinogenicity" for paradichlorobenzene in male rats and both sexes of mice[4].

Proposed Experimental Protocol: Carcinogenicity Bioassay (Following OECD Guideline 451)

A 2-year rodent bioassay is the standard for assessing the carcinogenic potential of a chemical. This involves chronic exposure of rats and mice to the test substance, followed by a comprehensive histopathological evaluation of tissues for the presence of tumors.

Reproductive and Developmental Toxicity

The effects of this compound on reproductive function and embryonic development have not been studied. The structurally related compound DDT and its metabolite DDE are known endocrine disruptors with adverse effects on the female reproductive system, including reduced fertility and increased risk of preterm deliveries[5].

Proposed Experimental Protocol: Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

This study design evaluates the effects of the test substance on all phases of the reproductive cycle over two generations of animals. Key endpoints include:

  • Parental fertility and mating behavior

  • Gestation, parturition, and lactation

  • Offspring viability, growth, and development

  • Sexual maturation of the F1 generation

  • Reproductive performance of the F1 generation

Mechanism of Action

Due to the lack of specific toxicological studies, the mechanism of toxic action for this compound is unknown. Based on its structure as a chlorinated hydrocarbon, potential mechanisms could involve:

  • Induction of Cytochrome P450 Enzymes: Many chlorinated hydrocarbons are known to induce hepatic enzymes, which can lead to metabolic disturbances and oxidative stress.

  • Endocrine Disruption: Given the known effects of DDT, an assessment of the potential for this compound to interact with hormone receptors (e.g., estrogen and androgen receptors) would be warranted.

  • Neurotoxicity: Some chlorinated hydrocarbons exhibit neurotoxic effects.

Environmental Fate and Ecotoxicity

This compound is classified as "Very toxic to aquatic life" and "Very toxic to aquatic life with long lasting effects" (Aquatic Acute 1 and Aquatic Chronic 1)[4]. This indicates that the compound poses a significant hazard to aquatic ecosystems.

Conclusion

The toxicological profile of this compound is largely incomplete. While acute oral toxicity data and GHS classifications provide a baseline understanding of its hazards, there is a critical need for comprehensive studies to evaluate its toxicokinetics, chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The high lipophilicity of this compound suggests a potential for bioaccumulation, which, combined with its aquatic toxicity, raises environmental concerns. Future research, guided by established OECD protocols, is essential to fully characterize the toxicological profile of this compound and to enable a robust assessment of its potential risks to human health and the environment.

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The Unseen History of 4,4'-Dichlorodiphenylmethane: From Chemical Intermediate to Environmental Marker

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of a Lesser-Known Chlorinated Compound

In the vast landscape of industrial chemistry, some compounds achieve notoriety, while others, like 4,4'-Dichlorodiphenylmethane (4,4'-DDM), remain largely in the shadows of their more infamous relatives. This technical guide delves into the historical applications and significance of 4,4'-DDM, a molecule intrinsically linked to the era of organochlorine pesticides. While not a headline-grabbing insecticide itself, its story as a chemical intermediate, a byproduct of major chemical processes, and a persistent environmental marker offers critical insights for today's researchers in environmental science, toxicology, and chemical synthesis.

This guide will navigate the synthesis of 4,4'-DDM, explore its limited yet insightful historical applications, and detail its crucial role as a degradation product of the notorious insecticide, Dichlorodiphenyltrichloroethane (DDT). By understanding the lifecycle of this compound, from its creation to its environmental fate, we can better appreciate the long-term consequences of chemical manufacturing and the intricate web of environmental chemistry.

Physicochemical Properties of this compound

A solid understanding of the physical and chemical properties of 4,4'-DDM is fundamental to appreciating its historical context and environmental behavior.

PropertyValueReference(s)
Chemical Formula C₁₃H₁₀Cl₂[1]
Molecular Weight 237.12 g/mol [1]
CAS Number 101-76-8[1]
Appearance White crystalline solid
Melting Point 56-58 °C
Boiling Point 322-324 °C
Solubility Insoluble in water; Soluble in organic solvents like benzene, chloroform, and acetone.
Synonyms Bis(4-chlorophenyl)methane, p,p'-Dichlorodiphenylmethane[1][2]

Synthesis of this compound: The Friedel-Crafts Pathway

The primary historical and laboratory-scale synthesis of this compound is achieved through the Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Chlorobenzene 2 x Chlorobenzene DDM This compound Chlorobenzene->DDM Dichloromethane Dichloromethane Dichloromethane->DDM AlCl3 AlCl₃ (Lewis Acid) AlCl3->DDM Catalyst HCl 2 x HCl

Caption: Friedel-Crafts synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

The following protocol outlines a general procedure for the synthesis of this compound via Friedel-Crafts alkylation.

Materials:

  • Anhydrous Chlorobenzene

  • Anhydrous Dichloromethane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.1 equivalents).

  • Addition of Reactants: Add anhydrous chlorobenzene (2.2 equivalents) to the flask.

  • Initiation of Reaction: Slowly add anhydrous dichloromethane (1.0 equivalent) from the dropping funnel to the stirred suspension of aluminum chloride in chlorobenzene. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield white crystals of this compound.

Historical Applications: A Tale of Intermediacy and Impurity

Direct historical applications of this compound as a primary active ingredient are not well-documented. Its significance lies in its role as a chemical intermediate and its unavoidable presence as an impurity and degradation product in the synthesis of the insecticide DDT.

Chemical Intermediate in Synthesis

The diphenylmethane scaffold is a valuable structural motif in organic chemistry. While specific large-scale historical industrial processes starting from 4,4'-DDM are not widely reported, its chemical structure lends itself to further functionalization. For instance, the methylene bridge and the two p-chlorophenyl groups can be modified to synthesize a variety of compounds. The closely related 4,4'-dihydroxydiphenylmethane is a known precursor for epoxy resins and polycarbonate resins. Although not a direct application of 4,4'-DDM, this highlights the industrial relevance of the core diphenylmethane structure.

The Inextricable Link to DDT

The most significant historical context for this compound is its association with DDT. Commercial DDT is not a single, pure compound but a mixture of isomers and related compounds. Due to the nature of the DDT synthesis—the condensation of chloral with chlorobenzene in the presence of sulfuric acid—impurities are invariably formed. 4,4'-DDM is a known impurity and a degradation product of DDT.[3]

Environmental Degradation of DDT:

DDT is a persistent organic pollutant (POP) that breaks down very slowly in the environment.[4][5][6] One of the anaerobic degradation pathways of DDT involves the reductive dechlorination to DDD (Dichlorodiphenyldichloroethane), which can be further degraded. 4,4'-DDM can be formed as a minor degradation product in the environment under certain conditions.

G DDT DDT (Dichlorodiphenyltrichloroethane) DDD DDD (Dichlorodiphenyldichloroethane) DDT->DDD Reductive Dechlorination DDE DDE (Dichlorodiphenyldichloroethylene) DDT->DDE Dehydrochlorination DDM This compound DDD->DDM Further Degradation

Caption: Simplified degradation pathways of DDT.

This environmental formation of 4,4'-DDM from DDT is a critical aspect for environmental scientists monitoring legacy pesticide contamination. Its detection in soil and sediment samples can be an indicator of historical DDT use.

Toxicological Profile and Environmental Significance

The presence of this compound in the environment, primarily as a result of DDT contamination, necessitates an understanding of its toxicological profile. While less studied than DDT itself, its structural similarity raises concerns.

Key Toxicological Concerns:

  • Persistence and Bioaccumulation: Like other organochlorine compounds, 4,4'-DDM is lipophilic, meaning it can accumulate in the fatty tissues of organisms. This leads to biomagnification in the food chain.

  • Potential for Endocrine Disruption: Many chlorinated aromatic hydrocarbons are known to be endocrine disruptors, interfering with the hormonal systems of wildlife and humans. While specific data on 4,4'-DDM is limited, its structural relationship to known endocrine disruptors warrants caution.

  • Hepatic Effects: Animal studies on related compounds have shown adverse effects on the liver.

The "inactive" status of this compound on the EPA's Toxic Substances Control Act (TSCA) inventory indicates that it is not currently in commercial use in the United States, reflecting a broader trend of moving away from persistent chlorinated hydrocarbons due to their environmental and health risks.[1][2]

Conclusion: A Legacy in the Shadow of DDT

The historical narrative of this compound is not one of a celebrated industrial chemical but rather a compound that played a supporting, and often unintentional, role. Its primary significance for today's scientific community lies in its intimate connection to the legacy of DDT. As a chemical intermediate, it represents a versatile building block, but its historical applications in this regard are not as prominent as its role as an environmental marker.

For researchers, scientists, and drug development professionals, the story of 4,4'-DDM serves as a compelling case study in the lifecycle of industrial chemicals. It underscores the importance of understanding not only the primary products of chemical synthesis but also the impurities, byproducts, and degradation products that can have lasting environmental and toxicological consequences. The analytical challenge of detecting and quantifying such compounds in environmental matrices remains a critical area of research, ensuring that the lessons learned from the era of organochlorine pesticides continue to inform our approach to chemical safety and environmental stewardship.

References

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4,4'-Dichlorodiphenylmethane degradation pathways in soil

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Degradation Pathways of 4,4'-Dichlorodiphenylmethane in Soil

Foreword for the Scientific Community

This compound (DDM), a significant and persistent metabolite of the legacy pesticide Dichlorodiphenyltrichloroethane (DDT), represents a continuing challenge in environmental science. While the degradation of DDT has been extensively studied, the specific fate of DDM in the soil matrix is often a footnote rather than a focus. This guide serves to consolidate our current understanding of DDM's transformation pathways in soil. It is designed for researchers, environmental scientists, and professionals in drug development who encounter chlorinated aromatic structures. By elucidating the biotic and abiotic mechanisms that govern the breakdown of DDM, we aim to provide a foundational resource for developing effective bioremediation strategies and predicting the long-term environmental fate of this compound. This document moves beyond a simple recitation of facts to explain the causality behind degradation processes and to provide actionable, field-proven methodologies for its study.

Introduction: The Environmental Significance of this compound (DDM)

This compound (C₁₃H₁₀Cl₂), also known as bis(p-chlorophenyl)methane, is not typically introduced into the environment as a primary contaminant. Instead, it is a key intermediate metabolite in the degradation of the notorious organochlorine insecticide, DDT.[1][2] The persistence of DDT and its primary metabolites, DDE and DDD, is well-documented; however, the subsequent breakdown of these compounds leads to a cascade of secondary metabolites, including DDM. Understanding the degradation of DDM is therefore critical for a complete picture of DDT's environmental legacy and for assessing the efficacy of soil remediation efforts.

The core structure of DDM, consisting of two p-chlorophenyl rings linked by a methylene bridge, makes it a recalcitrant molecule. Its degradation is a slow process, governed by a complex interplay of microbial activities and abiotic environmental factors.

Core Degradation Pathways of DDM in Soil

The transformation of DDM in soil can proceed through two primary routes: biotic degradation, mediated by soil microorganisms, and abiotic degradation, driven by chemical and physical processes. Microbial action is widely considered the principal mechanism for DDM breakdown.[3]

Biotic Degradation: The Microbial Engine

The microbial degradation of DDM is primarily a co-metabolic process, meaning that microorganisms do not typically use DDM as a sole carbon and energy source. Instead, its transformation is facilitated by enzymes produced during the metabolism of other, more readily available substrates.[3]

2.1.1 Aerobic Degradation Pathway

Under aerobic conditions, the primary pathway involves the sequential oxidation of the methylene bridge, a process analogous to the degradation of its non-chlorinated counterpart, diphenylmethane.[3][4]

  • Initial Hydroxylation: The first and often rate-limiting step is the hydroxylation of the methylene bridge. This reaction is catalyzed by monooxygenase enzymes, introducing a hydroxyl group to form 4,4'-Dichlorobenzhydrol (DBH) .[3] Bacteria grown in the presence of diphenylmethane have been shown to effectively catalyze this oxidation of DDM.[3]

  • Oxidation to Ketone: The secondary alcohol, DBH, is then further oxidized by dehydrogenase enzymes to form the more stable ketone, 4,4'-Dichlorobenzophenone (DBP) .[3][5] DBP is a common and persistent metabolite detected in DDT-contaminated soils.

  • Further Degradation of DBP: The breakdown of the stable DBP molecule is a significant bottleneck. However, certain fungi have demonstrated the ability to further transform it. For instance, Aspergillus niger has been observed to convert DBP to 4-chlorobenzophenone and a methylated 4-chlorobenzophenone, indicating a capacity for dehalogenation and modification of the aromatic structure.[3]

  • Ring Cleavage: The ultimate goal of biodegradation is the cleavage of the aromatic rings, leading to complete mineralization. Evidence suggests this is possible, as a false smut fungus of rice has been shown to convert DDM into 4-Chlorophenylacetic acid , a product indicative of ring fission.[3] This step is crucial for detoxifying the compound.

The following diagram illustrates the primary aerobic biotic degradation pathway of DDM.

DDM_Biotic_Degradation cluster_key_microbes Key Microbial Players DDM This compound (DDM) DBH 4,4'-Dichlorobenzhydrol (DBH) DDM->DBH Hydroxylation (Monooxygenase) CPAA 4-Chlorophenylacetic Acid DDM->CPAA Ring Fission (Fungal Pathway) DBP 4,4'-Dichlorobenzophenone (DBP) DBH->DBP Oxidation (Dehydrogenase) CPBP 4-Chlorobenzophenone DBP->CPBP Dechlorination (e.g., Aspergillus niger) Mineralization Mineralization (CO2 + H2O + Cl⁻) CPBP->Mineralization CPAA->Mineralization Bacteria Bacteria (e.g., Pseudomonas sp.) Fungi Fungi (e.g., Aspergillus sp.)

Caption: Aerobic biotic degradation pathway of DDM in soil.

Abiotic Degradation: Environmental Processes

While microbial activity is paramount, abiotic processes can contribute to the transformation of DDM, particularly over long time scales. Specific data on DDM's abiotic fate is limited, but inferences can be drawn from studies on similar chlorinated aromatic compounds.[6][7]

  • Photolysis: In the upper layers of soil exposed to sunlight, photodegradation can occur. UV radiation possesses sufficient energy to break the C-Cl bonds, potentially leading to dechlorination. The presence of photosensitizers in soil organic matter can enhance this process.[8]

  • Hydrolysis: The C-Cl bond in aromatic compounds is generally resistant to hydrolysis under typical soil pH conditions. Therefore, hydrolysis is considered a minor degradation pathway for DDM in most soil environments.

  • Reductive Dechlorination by Minerals: Under anaerobic or anoxic conditions, such as in waterlogged soils, certain minerals can facilitate abiotic reductive dechlorination. Minerals containing ferrous iron (Fe(II)), like pyrite and magnetite, can act as electron donors to replace a chlorine atom with hydrogen.[6] This process is typically slower than microbial dechlorination but can be significant in specific soil horizons.

Factors Influencing DDM Degradation Rates in Soil

The efficiency and rate of DDM degradation are not intrinsic properties but are heavily influenced by the surrounding soil environment. Understanding these factors is crucial for both predicting DDM's persistence and designing remediation strategies.

FactorEffect on Degradation RateCausality
Oxygen Availability Determines the metabolic pathway (aerobic vs. anaerobic).Aerobic pathways generally lead to more complete degradation through oxidative enzymes. Anaerobic conditions favor slower, reductive processes.
Soil pH Optimal degradation typically occurs near neutral pH (6.5-7.5).Microbial enzyme activity is highly pH-dependent. Extreme pH values can denature enzymes and inhibit microbial growth.[9]
Organic Matter Can increase degradation.Serves as a primary substrate for microbial growth (co-metabolism) and can enhance the bioavailability of hydrophobic compounds like DDM.[10]
Soil Moisture Optimal moisture (50-70% water holding capacity) enhances degradation.Water is essential for microbial activity and acts as a transport medium for substrates and enzymes. Both desiccation and waterlogging can inhibit aerobic microbial processes.[11]
Temperature Increased temperature (up to ~30-35°C) generally increases degradation rates.Microbial metabolic rates and enzyme kinetics are temperature-dependent.
Clay Content High clay content can decrease degradation.DDM can become strongly adsorbed to clay particles, reducing its bioavailability to microorganisms.[10]

Experimental Methodologies for Studying DDM Degradation

To accurately assess the degradation of DDM in soil, a combination of controlled laboratory experiments and sophisticated analytical techniques is required. The following protocols provide a framework for such investigations.

Protocol 1: Soil Microcosm Degradation Study

This protocol is designed to measure the degradation rate and identify metabolites of DDM in a controlled laboratory setting, following principles outlined in OECD Guideline 307.[12]

Objective: To determine the half-life (DT₅₀) of DDM in soil and identify its transformation products under controlled aerobic conditions.

Materials:

  • Freshly collected, sieved (<2 mm) soil with known physicochemical properties.

  • Analytical grade DDM, DBH, and DBP standards.

  • ¹⁴C-labeled DDM (optional, for mineralization studies).

  • Glass microcosms (e.g., 250 mL flasks) with gas-tight seals.

  • Solvents (e.g., acetonitrile, ethyl acetate).

  • Incubator.

Procedure:

  • Soil Characterization: Analyze the soil for pH, organic carbon content, texture (sand/silt/clay percentages), and microbial biomass.[13]

  • Microcosm Setup: Add 100 g (dry weight equivalent) of soil to each microcosm. Adjust soil moisture to 60% of its maximum water holding capacity.

  • Spiking: Prepare a stock solution of DDM in a minimal volume of a suitable solvent. Add the solution to the soil to achieve a final concentration relevant to environmental conditions (e.g., 1-10 mg/kg). Mix thoroughly to ensure even distribution.

  • Incubation: Seal the microcosms and place them in a dark incubator at a constant temperature (e.g., 25°C). Include control microcosms (sterilized soil) to differentiate between biotic and abiotic degradation.

  • Sampling: At predetermined time points (e.g., 0, 7, 14, 30, 60, 90 days), destructively sample triplicate microcosms for each treatment.

  • Extraction: Extract the soil samples using an appropriate method, such as microwave-assisted extraction (MAE) or solvent extraction (SE) with a solvent like acetonitrile or ethyl acetate.[14]

  • Analysis: Analyze the extracts using HPLC or GC-MS to quantify the remaining DDM and identify/quantify metabolites like DBH and DBP.[14][15]

  • Data Analysis: Plot the concentration of DDM over time and calculate the degradation rate constant (k) and half-life (DT₅₀) using first-order kinetics.

Caption: Workflow for a soil microcosm degradation study.

Protocol 2: Analytical Method for DDM and Metabolites

This protocol outlines a general procedure for the extraction and quantification of DDM, DBH, and DBP from soil samples via Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify DDM and its primary metabolites in soil extracts.

Procedure:

  • Extraction:

    • Weigh 10 g of the soil sample into a centrifuge tube.

    • Add 20 mL of acetonitrile and shake vigorously for 30 minutes.[16]

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the soil pellet and combine the supernatants.

  • Clean-up (if necessary):

    • Concentrate the extract under a gentle stream of nitrogen.

    • Pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering matrix components.[16]

    • Elute the analytes with a suitable solvent mixture (e.g., hexane:acetone).

  • Analysis by GC-MS:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Injection: 1-2 µL of the final extract in splitless mode.

    • Temperature Program: An optimized temperature gradient to separate DDM, DBH, and DBP.

    • MS Detection: Operate in Selective Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for each compound.

  • Quantification:

    • Prepare a multi-level calibration curve using analytical standards of DDM, DBH, and DBP.

    • Calculate the concentration in the soil sample based on the calibration curve, accounting for sample weight, extraction volume, and recovery rates.

Conclusion and Future Outlook

The degradation of this compound in soil is a complex, multi-step process dominated by microbial co-metabolism. The primary aerobic pathway proceeds via hydroxylation to 4,4'-dichlorobenzhydrol (DBH) and subsequent oxidation to the persistent metabolite 4,4'-dichlorobenzophenone (DBP). While complete mineralization through ring cleavage is possible, the breakdown of DBP remains a significant rate-limiting step. Abiotic factors, though generally less impactful than biotic ones, can contribute to degradation under specific conditions.

Future research should focus on several key areas:

  • Isolation and Characterization: Identifying and characterizing novel microbial strains with a higher capacity for DBP and chlorinated aromatic ring degradation.

  • Enzymatic Studies: Elucidating the specific monooxygenase and dehydrogenase enzymes involved in the DDM pathway and exploring their potential for engineered bioremediation.

  • Anaerobic Pathways: Conducting more detailed studies on the anaerobic degradation of DDM to understand its fate in anoxic soil environments.

  • Field Validation: Bridging the gap between laboratory microcosm studies and real-world field conditions to create more accurate predictive models for DDM persistence.

By advancing our knowledge in these areas, the scientific community can develop more robust and effective strategies for managing and remediating soils contaminated with DDT and its complex cascade of metabolites.

References

A consolidated list of authoritative sources cited within this guide.

  • Pfaender, F. K., & Alexander, M. (1973). Bacterial and fungal cometabolism of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) and its breakdown products. Applied Microbiology, 26(6), 877–881. [Link]

  • Guerin, P. (2017). A Comparison of the QUECHERSER Mega-Method for Pesticide Determination in Loamy-Clayed Soil and the Effect of Organic Amendments on Pendimethalin, Oxyfluorfen, and Trifloxystrobin Soil Persistence. ResearchGate. [Link]

  • Abdel-Aty, A. M., et al. (2016). Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods. Environmental Science and Pollution Research, 23(4), 3587–3597. [Link]

  • Tang, X., et al. (2019). Microcosm experiments and kinetic modeling of glyphosate biodegradation in soils and sediments. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7034, 4,4'-Dichlorobenzophenone. [Link]

  • Srinivasan, S., & Subathra, D. C. (2021). Biodegradation of Pesticides by Microorganisms Isolated from Agriculture Soil Source: An Invitro Study. International Journal of Scientific Research in Science and Technology, 8(3), 45-53. [Link]

  • Bending, G. D., et al. (2016). Fine scale spatial variability of microbial pesticide degradation in soil: scales, controlling factors, and implications. Frontiers in Microbiology, 7, 1238. [Link]

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • Ike, M., et al. (2006). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology, 72(5), 3197–3202. [Link]

  • Kjeldsen, P., et al. (2013). Abiotic degradation of chlorinated ethanes and ethenes in water. Environmental Chemistry Letters, 11, 233-248. [Link]

  • EHS Support. (2020). The Increasing Importance of Abiotic Degradation of Chlorinated Solvents. [Link]

  • Pan, X., et al. (2016). Biodegradation of DDT by Stenotrophomonas sp. DDT-1: Characterization and genome functional analysis. ResearchGate. [Link]

  • Bhandari, G., et al. (2022). Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment. Scientific Reports, 12(1), 7750. [Link]

  • Liu, X., et al. (2011). Determination of 2,4-dichlorophenol and 4-chloro-2-methylphenol residues in soil by matrix solid-phase dispersion and high performance liquid chromatography. Chinese Journal of Chromatography, 29(1), 66-70. [Link]

  • Zhang, Y., et al. (2024). The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. Molecules, 29(1), 123. [Link]

  • Cheméo. (2025). 4,4'-Dichlorobenzhydrol. [Link]

  • Ito, K., et al. (2021). Dichlorodiphenyltrichloroethane (DDT) degradation by Streptomyces sp. isolated from DDT contaminated soil. ResearchGate. [Link]

  • Ha, D. D., et al. (2019). Biodegradation of 2,4-dichlorophenoxyacetic acid and 4-chlorophenol in contaminated soils by Pseudomonas fluorescens strain HH. Academia Journal of Biology, 41(3), 67-75. [Link]

  • Rohm and Haas Company. (1994). ECM for Dithiopyr & Degradates in Soil. EPA MRID 44559801. [Link]

  • Natural Resources Conservation Service. (2011). Soil Analytical Methods. USDA. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7576, this compound. [Link]

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Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of 4,4'-Dichlorodiphenylmethane in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust methodology for the quantitative analysis of 4,4'-Dichlorodiphenylmethane (4,4'-DDM) in various water matrices using Gas Chromatography-Mass Spectrometry (GC-MS). 4,4'-DDM is a significant environmental contaminant, often found as a residue from pesticide application.[1] This guide provides comprehensive protocols for sample collection, preservation, and preparation, including both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques. Optimized GC-MS parameters are detailed to ensure high sensitivity, selectivity, and reproducibility. This document is intended for researchers, environmental scientists, and analytical chemists involved in the monitoring of semi-volatile organic compounds in aqueous samples.

Introduction

This compound (DDM) is a chlorinated organic compound that can persist in the environment, posing potential risks to ecosystems and human health.[1] Its presence in water sources is a matter of concern due to its bioaccumulative potential. Accurate and sensitive analytical methods are therefore crucial for the effective monitoring and risk assessment of this compound. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the determination of semi-volatile organic compounds like 4,4'-DDM due to its excellent chromatographic separation and definitive mass spectral identification.[2] This application note provides a comprehensive guide to the analysis of 4,4'-DDM in water, covering the entire workflow from sample acquisition to data interpretation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueReference
Chemical Formula C₁₃H₁₀Cl₂[3][4][5]
Molecular Weight 237.12 g/mol [3][4][5]
Melting Point 55.5 °C[1][3]
Boiling Point 145-160 °C @ 2 Torr[3]
Solubility Slightly soluble in Chloroform and Methanol[1]
XLogP3 4.9[3][4]

Analytical Workflow Overview

The analytical process for determining 4,4'-DDM in water samples involves several key stages, from sample collection to final analysis. Proper execution of each step is critical to ensure the accuracy and reliability of the results.

GC-MS Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis SampleCollection 1. Sample Collection & Preservation Extraction 2. Extraction SampleCollection->Extraction Water Sample Cleanup 3. Extract Cleanup & Concentration Extraction->Cleanup Crude Extract GCMS 4. GC-MS Analysis Cleanup->GCMS Final Extract DataProcessing 5. Data Processing & Quantification GCMS->DataProcessing Raw Data Report Report DataProcessing->Report Final Report

Sources

Application Note: High-Throughput Analysis of 4,4'-Dichlorodiphenylmethane in Sediment Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust protocol for the preparation of sediment samples for the quantitative analysis of 4,4'-Dichlorodiphenylmethane, a persistent organic pollutant related to DDT. The methodology detailed herein is designed for researchers, scientists, and professionals in drug development and environmental monitoring, ensuring high accuracy, precision, and reliability. The protocol encompasses sample handling, advanced extraction techniques, and rigorous cleanup procedures to mitigate matrix interference, culminating in a sample suitable for gas chromatography-mass spectrometry (GC-MS) analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the method's scientific underpinnings.

Introduction

This compound is a chlorinated hydrocarbon that can persist in the environment, bioaccumulating in the fatty tissues of organisms. Its presence in sediment is a key indicator of environmental contamination. Accurate quantification of this compound in complex matrices like sediment requires meticulous sample preparation to remove interfering substances such as lipids, sulfur, and humic acids. This guide presents a validated workflow that combines efficient extraction with multi-step cleanup to ensure the highest quality analytical results.

The selection of an appropriate extraction method is critical for achieving high recovery of the target analyte. This protocol will explore modern techniques such as Pressurized Liquid Extraction (PLE) and Focused Ultrasonic Solid-Liquid Extraction (FUSLE), which offer significant advantages over traditional methods like Soxhlet extraction in terms of speed and solvent consumption.[1] Following extraction, a multi-stage cleanup process is essential. This includes the removal of elemental sulfur, which is a common interferent in sediment analysis, and the elimination of high-molecular-weight compounds using techniques like Gel Permeation Chromatography (GPC).[2][3][4]

Materials and Reagents

Material/ReagentGradeSupplier
This compound StandardAnalytical GradeSigma-Aldrich
Dichloromethane (DCM)Pesticide Residue GradeFisher Scientific
n-HexanePesticide Residue GradeFisher Scientific
AcetonePesticide Residue GradeFisher Scientific
Anhydrous Sodium SulfateACS Grade, baked at 400°CVWR
Activated Copper PowderACS GradeJ.T. Baker
Florisil® SPE Cartridges6 mL, 1 gWaters
Bio-Beads S-X3 GPC Packing Material200-400 meshBio-Rad
Glass WoolSilanizedAgilent Technologies
Cellulose Extraction ThimblesWhatman

Sample Handling and Preparation

Proper sample collection and storage are paramount to prevent degradation or contamination of the target analyte.

Protocol 3.1: Sample Collection and Storage

  • Collect sediment samples using a stainless-steel grab or corer.

  • Place the samples in pre-cleaned amber glass jars with PTFE-lined lids.

  • Immediately cool the samples to 4°C and transport them to the laboratory.

  • Upon arrival, homogenize the sample by gentle mixing.

  • For long-term storage, freeze the samples at -20°C.

  • Prior to extraction, air-dry the sediment in a fume hood for 48 hours or oven-dry at a low temperature (e.g., 60°C) to a constant weight.

  • Sieve the dried sediment through a 1 mm mesh to remove large debris.

Analyte Extraction

The choice of extraction technique depends on available instrumentation, sample throughput requirements, and desired efficiency. Both Pressurized Liquid Extraction (PLE) and Focused Ultrasonic Solid-Liquid Extraction (FUSLE) are presented as effective modern alternatives to traditional methods.

Pressurized Liquid Extraction (PLE)

PLE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[5]

Protocol 4.1: PLE Procedure

  • Mix approximately 10 g of dried sediment with an equal amount of diatomaceous earth or anhydrous sodium sulfate.

  • Pack the mixture into a stainless-steel extraction cell.

  • Place a cellulose filter at the bottom and top of the cell.

  • Perform the extraction using a 1:1 (v/v) mixture of hexane and acetone.[6]

  • Set the extraction temperature to 100°C and the pressure to 1500 psi.

  • Employ two static extraction cycles of 10 minutes each.

  • Collect the extract for further processing.

Focused Ultrasonic Solid-Liquid Extraction (FUSLE)

FUSLE is a rapid extraction technique that uses high-frequency sound waves to enhance solvent penetration into the sample matrix.[7][8]

Protocol 4.2: FUSLE Procedure

  • Weigh 1-2 g of dried sediment into a glass extraction vessel.

  • Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

  • Place the vessel in an ice bath to prevent thermal degradation of the analyte.

  • Apply focused ultrasonic energy at 20% power for 2 minutes, using seven cycles.[7]

  • After extraction, centrifuge the sample and collect the supernatant.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the extracts.

Extract Cleanup

A multi-step cleanup procedure is crucial to remove co-extracted interferences that can affect GC-MS analysis.

Sulfur Removal

Elemental sulfur is a common interferent in sediment samples that can co-elute with target analytes and cause issues with the detector.

Protocol 5.1: Desulfurization

  • To the combined extract, add approximately 1 g of activated copper powder.[9]

  • Agitate the mixture for at least 1 hour.

  • The copper will turn black as it reacts with the sulfur to form copper sulfide.

  • Filter the extract through a 0.45 µm PTFE syringe filter to remove the copper particles.

Gel Permeation Chromatography (GPC)

GPC separates molecules based on their size, effectively removing high-molecular-weight substances like lipids and humic acids.[3][4][10]

Protocol 5.2: GPC Cleanup

  • Use a GPC system equipped with a column packed with Bio-Beads S-X3.

  • The mobile phase should be a 1:1 (v/v) mixture of dichloromethane and cyclohexane.[11]

  • Calibrate the GPC system by injecting a standard mixture containing the analyte and a high-molecular-weight marker (e.g., corn oil) to determine the elution window for this compound.

  • Inject the desulfurized extract onto the GPC column.

  • Collect the fraction corresponding to the elution time of the analyte, discarding the earlier eluting high-molecular-weight fraction.

Solid Phase Extraction (SPE)

A final cleanup and fractionation step using Florisil® can further remove polar interferences.[2][9]

Protocol 5.3: Florisil® SPE Cleanup

  • Condition a Florisil® SPE cartridge with 5 mL of n-hexane.

  • Load the GPC-cleaned extract onto the cartridge.

  • Elute the cartridge with a solvent of appropriate polarity to recover the this compound. A common elution solvent is a mixture of hexane and dichloromethane. The exact ratio should be optimized based on preliminary experiments.

  • Concentrate the final eluate to a volume of 1 mL under a gentle stream of nitrogen.

Workflow Visualization

The following diagram illustrates the complete sample preparation workflow.

SamplePrepWorkflow cluster_collection Sample Collection & Pre-treatment cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Collection Sediment Collection Homogenization Homogenization Collection->Homogenization Drying Drying & Sieving Homogenization->Drying PLE Pressurized Liquid Extraction (PLE) Drying->PLE FUSLE Focused Ultrasonic Extraction (FUSLE) Drying->FUSLE Sulfur_Removal Sulfur Removal (Activated Copper) PLE->Sulfur_Removal FUSLE->Sulfur_Removal GPC Gel Permeation Chromatography (GPC) Sulfur_Removal->GPC SPE Solid Phase Extraction (SPE) GPC->SPE Concentration Solvent Exchange & Concentration SPE->Concentration GCMS GC-MS Analysis Concentration->GCMS

Caption: Workflow for this compound analysis in sediment.

Instrumental Analysis: GC-MS

The final extract is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
ColumnAgilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.2 mL/min
Oven Program60°C (hold 1 min), ramp to 300°C at 10°C/min, hold 5 min
Mass Spectrometer Agilent 7000D TQ MS or equivalent
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined from the mass spectrum of this compound

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the preparation of sediment samples for the analysis of this compound. By employing advanced extraction techniques and a comprehensive cleanup strategy, this method effectively removes matrix interferences, leading to accurate and precise quantification by GC-MS. The detailed explanations for each step are intended to empower researchers to adapt and troubleshoot the protocol for their specific laboratory conditions and sample types.

References

  • Pan, B., et al. (2004). Sample purification for analysis of organochlorine pesticides in sediment and fish muscle. Journal of Environmental Science and Health, Part B, 39(4), 579-591. Available at: [Link]

  • Asi, M. R., et al. (2008). Solid phase extraction of pesticide residues in water samples: DDT and its metabolites. International Journal of Environmental Research, 2(4), 365-370. Available at: [Link]

  • Asi, M. R., et al. (2008). Solid phase extraction of pesticide residues in water samples: DDT and its metabolites. ResearchGate. Available at: [Link]

  • Pino, V., et al. (2008). Simultaneous extraction of several persistent organic pollutants in sediment using focused ultrasonic solid-liquid extraction. Analytical and Bioanalytical Chemistry, 392(7-8), 1471-1478. Available at: [Link]

  • Li, Y., et al. (2019). Magnetic Solid-Phase Extraction of Dichlorodiphenyltrichloroethane and Its Metabolites from Environmental Water Samples Using Ionic Liquid Modified Magnetic Multiwalled Carbon Nanotube/Zeolitic Imidazolate Framework-8 as Sorbent. Molecules, 24(15), 2758. Available at: [Link]

  • Pan, B., et al. (2004). Sample Purification for Analysis of Organochlorine Pesticides in Sediment and Fish Muscle. ResearchGate. Available at: [Link]

  • Pan, B., et al. (2004). Sample purification for analysis of organochlorine pesticides in sediment and fish muscle. Journal of Environmental Science and Health, Part B. Available at: [Link]

  • Sporring, S., et al. (2007). Selective pressurized liquid extraction for multi-residue analysis of organochlorine pesticides in soil. Journal of Chromatography A, 1152(1-2), 269-276. Available at: [Link]

  • Sporring, S., et al. (2007). Selective Pressurized Liquid Extraction for Multi-Residue Analysis of Organochlorine Pesticides in Soil. ResearchGate. Available at: [Link]

  • Olutona, G. O., et al. (2021). Recent Strategies for Environmental Remediation of Organochlorine Pesticides. Molecules, 26(3), 558. Available at: [Link]

  • Li, Y., et al. (2019). Magnetic Solid-Phase Extraction of Dichlorodiphenyltrichloroethane and Its Metabolites from Environmental Water Samples Using Ionic Liquid Modified Magnetic Multiwalled Carbon Nanotube/Zeolitic Imidazolate Framework-8 as Sorbent. ResearchGate. Available at: [Link]

  • Schibler, J. (2010). The Use of Gel Permeation-Chromatography for the Cleanup of Samples in the Analytical Laboratory. American Laboratory. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA. Available at: [Link]

  • Gilson. (n.d.). A Guide to Sample Cleanup Using Gel Permeation Chromatography (GPC). Gilson. Available at: [Link]

  • Pino, V., et al. (2008). Simultaneous extraction of several persistent organic pollutants in sediment using focused ultrasonic solid-liquid extraction. OiPub. Available at: [Link]

  • Griffith, F. D., & Blanton, R. E. (1982). Evaluation of gel permeation chromatography for clean up of human adipose tissue samples for GC/MS analysis of pesticides and other chemicals. Journal of Analytical Toxicology, 6(1), 38-40. Available at: [Link]

  • Gilson. (n.d.). Gel Permeation Chromatography. Gilson Learning Hub. Available at: [Link]

  • Pino, V., et al. (2008). Simultaneous extraction of several persistent organic pollutants in sediment using focused ultrasonic solid-liquid extraction. ResearchGate. Available at: [Link]

  • Carabias-Martínez, R., et al. (2000). Determination of Organochlorine Pesticides from Agricultural Soils Using Pressurized Liquid Extraction. ResearchGate. Available at: [Link]

  • Khayamian, T., et al. (2012). Rapid monitoring and sensitive determination of DDT and its metabolites in water sample using solid-phase extraction followed by ion mobility spectrometry. ResearchGate. Available at: [Link]

  • Halvorson, M., Hedman, C., & Gibson, T. (2009). Evaluation of Several Columns and Solvents for Gel Permeation Chromatography (GPC) Clean-Up of Fish Tissue Prior to PCB Analysis. LCGC International. Available at: [Link]

  • Zhang, Q., et al. (2024). Exploring the progress and challenges of ultrasonic technology in environmental remediation. Case Studies in Chemical and Environmental Engineering, 9, 100657. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Dioxin Databases, Methods and Tools. EPA. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Index to EPA Test Methods. EPA. Available at: [Link]

  • Cocker, J., et al. (1988). A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane and Substituted Analogues in Urine. Journal of Analytical Toxicology, 12(1), 9-14. Available at: [Link]

  • Ikonomou, M. G., & Rantanen, T. (2008). Rapid Extraction of Chlorobiphenyls from Sediment Grab Samples. Canadian Technical Report of Fisheries and Aquatic Sciences. Available at: [Link]

  • Aydin, M. E., Ozcan, S., & Tor, A. (2007). Ultrasonic solvent extraction of persistent organic pollutants from airborne particles. CLEAN - Soil, Air, Water, 35(6), 660-666. Available at: [Link]

  • U.S. Geological Survey. (n.d.). Sediment Extraction SOP. USGS Publications Warehouse. Available at: [Link]

  • Aulancier, A., et al. (2014). Extraction of Organochloride Pesticides in Sediments Using Soxhlet Ultrasonic Accelerated Solvent Extraction Techniques. ResearchGate. Available at: [Link]

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  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available at: [Link]

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Application Notes and Protocols for the Utilization of the 4,4'-Dichlorodiphenylmethane Structural Motif in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,4'-Dichlorodiphenylmethane is a halogenated aromatic compound that, while not typically employed as a direct monomer in large-scale industrial polymer synthesis due to the moderate reactivity of its chloro groups, provides a foundational structural motif for a range of high-performance polymers. The true value of this diphenylmethane core is realized through its conversion into more reactive and versatile diamine and dihydroxy derivatives. These derivatives serve as key building blocks for polymers such as polyamides, polyimides, and polyurethanes, which are indispensable in industries demanding exceptional thermal stability, mechanical strength, and chemical resistance.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways leveraging the 4,4'-diphenylmethane backbone in polymer chemistry. We will explore the rationale behind forgoing direct polymerization of this compound, detail the robust synthesis of its crucial derivatives—4,4'-diaminodiphenylmethane and 4,4'-dihydroxydiphenylmethane—and provide step-by-step protocols for their subsequent polymerization into advanced polymeric materials.

Part 1: The Challenge of Direct Polymerization of this compound

The direct polycondensation of this compound with nucleophilic comonomers, such as bisphenols, to form polyethers is hindered by the relatively low reactivity of the aryl chloride bonds. High-performance polymers like Poly(ether ether ketone) (PEEK) are typically synthesized using the more reactive 4,4'-difluorobenzophenone, where the fluorine atoms are readily displaced in nucleophilic aromatic substitution (SNAr) reactions.[1] The chloro groups in this compound are less effective leaving groups, necessitating harsh reaction conditions that can lead to side reactions and polymers with lower molecular weights.

While copper-catalyzed Ullmann condensation reactions can be employed for the formation of aryl ethers from aryl halides, these reactions often require high temperatures and stoichiometric amounts of copper, which can be disadvantageous for achieving high-purity polymers.[2][3] Given these challenges, the more prevalent and efficient strategy involves the conversion of the diphenylmethane core into more reactive monomers.

Part 2: Synthesis of Key Monomers from the Diphenylmethane Core

The versatility of the 4,4'-diphenylmethane structure is unlocked through the synthesis of its diamine and dihydroxy derivatives. These monomers are then readily polymerized to form a variety of high-performance polymers.

Synthesis of 4,4'-Diaminodiphenylmethane (MDA)

4,4'-Diaminodiphenylmethane, a crucial precursor for polyamides, polyimides, and as a curing agent for epoxy resins, is industrially produced by the condensation of aniline with formaldehyde in the presence of an acid catalyst.[4]

Reaction Mechanism: The synthesis proceeds via the electrophilic substitution of aniline with protonated formaldehyde, followed by reaction with a second aniline molecule and subsequent rearrangement to form the final product.

MDA_Synthesis Aniline1 Aniline Intermediate1 N-phenylaminomethanol Aniline1->Intermediate1 Formaldehyde Formaldehyde Formaldehyde->Intermediate1 H_plus H+ H_plus->Formaldehyde Protonation Intermediate2 Benzenaminium ion Intermediate1->Intermediate2 Dehydration Intermediate3 4-(phenylaminomethyl)aniline Intermediate2->Intermediate3 Aniline2 Aniline Aniline2->Intermediate3 MDA 4,4'-Diaminodiphenylmethane Intermediate3->MDA Rearrangement

Caption: Synthesis of 4,4'-Diaminodiphenylmethane.

Experimental Protocol: Synthesis of 4,4'-Diaminodiphenylmethane [4]

  • To a slurry of aniline (2 equivalents) in water, add formaldehyde solution (37%, 1 equivalent).

  • The reaction is typically catalyzed by the addition of a mineral acid, such as hydrochloric acid.

  • The mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 4,4'-diaminodiphenylmethane.

  • The solid product is collected by filtration, washed with water to remove salts, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or toluene.

ParameterValueReference
ReactantsAniline, Formaldehyde[4]
CatalystAcid (e.g., HCl)
SolventWater[4]
Product4,4'-Diaminodiphenylmethane[4]
Synthesis of 4,4'-Dihydroxydiphenylmethane (Bisphenol F)

4,4'-Dihydroxydiphenylmethane, also known as Bisphenol F, is a key monomer for the synthesis of polycarbonates, polyesters, and epoxy resins. It can be synthesized through the diazotization of 4,4'-diaminodiphenylmethane followed by hydrolysis.[5]

Reaction Mechanism: The process involves the conversion of the primary amino groups of MDA into diazonium salts using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the hydrolysis of the diazonium salts to hydroxyl groups.

BPF_Synthesis MDA 4,4'-Diaminodiphenylmethane Diazonium_Salt Bis(diazonium) Salt MDA->Diazonium_Salt Diazotization NaNO2_H2SO4 NaNO2, H2SO4 NaNO2_H2SO4->Diazonium_Salt BPF 4,4'-Dihydroxydiphenylmethane Diazonium_Salt->BPF Hydrolysis H2O H2O, Heat H2O->BPF

Caption: Synthesis of 4,4'-Dihydroxydiphenylmethane.

Experimental Protocol: Synthesis of 4,4'-Dihydroxydiphenylmethane [5]

  • Dissolve 4,4'-diaminodiphenylmethane in an aqueous solution of a strong acid, such as sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the bis(diazonium) salt.

  • After the addition is complete, slowly heat the reaction mixture to induce hydrolysis of the diazonium salt, which is accompanied by the evolution of nitrogen gas.

  • The crude 4,4'-dihydroxydiphenylmethane precipitates from the solution.

  • The product is collected by filtration, washed with water, and can be purified by recrystallization.

ParameterValueReference
Starting Material4,4'-Diaminodiphenylmethane[5]
ReagentsSodium Nitrite, Sulfuric Acid[5]
Reaction StepsDiazotization, Hydrolysis[5]
Product4,4'-Dihydroxydiphenylmethane[5]

Part 3: Polymer Synthesis from Diphenylmethane Derivatives

Once the diamine and dihydroxy derivatives of diphenylmethane are synthesized, they can be used in various polycondensation reactions to produce high-performance polymers.

Polyamide Synthesis from 4,4'-Diaminodiphenylmethane

Aromatic polyamides are known for their excellent thermal stability and mechanical properties. They can be synthesized by the reaction of an aromatic diamine, such as 4,4'-diaminodiphenylmethane, with a dicarboxylic acid or its derivative (e.g., a diacyl chloride).

Experimental Protocol: Synthesis of an Aromatic Polyamide

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-diaminodiphenylmethane (1 equivalent) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Cool the solution in an ice bath.

  • Slowly add a diacyl chloride (e.g., terephthaloyl chloride, 1 equivalent) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours to build up the polymer molecular weight.

  • The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent like methanol.

  • The fibrous polymer is collected by filtration, washed thoroughly, and dried under vacuum.

Polyamide_Synthesis MDA 4,4'-Diaminodiphenylmethane Polycondensation Polycondensation MDA->Polycondensation Diacyl_Chloride Diacyl Chloride Diacyl_Chloride->Polycondensation Solvent Polar Aprotic Solvent (e.g., NMP) Solvent->Polycondensation Polyamide Aromatic Polyamide Polycondensation->Polyamide Precipitation Precipitation in Methanol Polyamide->Precipitation Purified_Polymer Purified Polyamide Precipitation->Purified_Polymer

Caption: Workflow for Aromatic Polyamide Synthesis.

Polyurethane Synthesis from 4,4'-Dihydroxydiphenylmethane

Polyurethanes are a versatile class of polymers with a wide range of properties, from rigid foams to flexible elastomers. They are synthesized by the reaction of a diol with a diisocyanate.

Experimental Protocol: Synthesis of a Polyurethane

  • In a dry, inert atmosphere, react 4,4'-dihydroxydiphenylmethane (1 equivalent) with a diisocyanate (e.g., methylene diphenyl diisocyanate (MDI), 1 equivalent).

  • The reaction is often carried out in the bulk or in a suitable solvent and may be catalyzed by a tertiary amine or an organotin compound.

  • The reaction is typically exothermic and proceeds readily to form the polyurethane.

  • The properties of the resulting polyurethane can be tailored by the choice of diisocyanate and the inclusion of other polyols.

Polymer TypeMonomersKey Properties
Polyamide4,4'-Diaminodiphenylmethane, Diacyl ChlorideHigh thermal stability, excellent mechanical strength, chemical resistance
Polyurethane4,4'-Dihydroxydiphenylmethane, DiisocyanateVersatile properties (rigid to flexible), good abrasion resistance

Conclusion

While this compound itself is not an ideal monomer for direct polymerization into high-performance materials, its structural framework is of significant importance in polymer science. The conversion of this molecule to its diamino and dihydroxy derivatives provides access to robust and versatile monomers for the synthesis of a wide array of polymers with exceptional properties. The protocols and methodologies outlined in this guide offer a scientifically sound and practical approach for researchers to harness the potential of the 4,4'-diphenylmethane core in the development of advanced polymeric materials.

References

  • Google Patents. (1989). Process for preparing 4,4'-dihydroxydiphenylmethane.
  • Ataman Kimya. 4,4'-DIAMINODIPHENYLMETHANE. Available at: [Link]

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  • Google Patents. (2011). Method for preparing 4,4'-dihydroxydiphenylmethane.
  • Google Patents. (2012). New preparation method of 4,4-dichlorodiphenyl sulfone.
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  • Google Patents. (2008). The method of synthesizing polyether etherketone using sulfolane as solvent.
  • Google Patents. (2012). A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
  • Tissot, F., et al. (2001). Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI) in water. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2011). Synthesis and properties of poly(Phthalazinone ether sulfone ketone)s from 4, 4-dichlorobenzophenone. ResearchGate. Available at: [Link]s_from_4_4-dichlorobenzophenone)

  • An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. (1999). ResearchGate. Available at: [Link]

  • Lim, F. P., et al. (2021). Synthesis, properties and performance of organic polymers employed in flocculation applications. RSC Publishing. Available at: [Link]

  • Roberts, A. L., et al. (1992). Nucleophilic Substitution Reactions of Dihalomethanes with Hydrogen Sulfide Species. MIT. Available at: [Link]

  • Google Patents. (1988). Process for the preparation of 4,4'-diaminodiphenylmethane and its derivatives.
  • Li, M., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. Available at: [Link]

  • Division of Polymer Chemistry (POLY). Graphical Abstracts. Available at: [Link]

  • LibreTexts Chemistry. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. (2024). PubMed. Available at: [Link]

  • Light‐Assisted Ullmann Coupling of Phenols and Aryl Halides: The Synergetic Effect Between Plasmonic Copper Nanoparticles and Carbon Nanotubes from Various Sources. (2022). ResearchGate. Available at: [Link]

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (2020). MDPI. Available at: [Link]

  • Google Patents. (2015). Synthesis process of 4, 4'-dichlorodiphenyl sulfone.
  • Synthesis and Analysis of Performance-Advantaged Bioproducts. (2022). Publications. Available at: [Link]

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Application Notes and Protocols: The Strategic Use of 4,4'-Dichlorodiphenylmethane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile but Understated Building Block

4,4'-Dichlorodiphenylmethane, a chlorophenylmethane derivative, is a crystalline solid that serves as a pivotal precursor in various synthetic pathways.[1][2][3] While not always in the spotlight, its structural motif—two para-chlorinated phenyl rings linked by a methylene bridge—offers a unique combination of reactivity and stability, making it a valuable intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.[4][5] This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and supported by detailed laboratory protocols for the research, development, and drug discovery professional.

Physicochemical Properties and Safety Profile

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key characteristics of this compound are summarized below.

PropertyValueReferences
Molecular Formula C₁₃H₁₀Cl₂[1][2]
Molecular Weight 237.12 g/mol [1][2]
Appearance Colorless solid/crystals[6]
Melting Point ~55.5 °C[2]
Boiling Point 145-160 °C @ 2 Torr[2]
Synonyms Bis(4-chlorophenyl)methane, p,p'-Dichlorodiphenylmethane, DDM[1][2][6]

GHS Hazard Statement: this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Core Application: A Gateway to High-Performance Polymers

The most significant industrial application of this compound is as a precursor to 4,4'-Diaminodiphenylmethane (MDA or DDM), a monomer essential for the production of high-performance polymers such as polyimides, polyureas, and epoxy resins.[7][8] These materials are prized for their exceptional thermal stability, mechanical strength, and chemical resistance.

Logical Workflow: From Precursor to Polymer

The synthetic journey from this compound to advanced polymer systems illustrates its foundational role in materials science.

G cluster_0 Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Polymerization cluster_3 Final Applications A This compound B 4,4'-Diaminodiphenylmethane (MDA/DDM) A->B Amination C Other Diphenylmethane Derivatives A->C Functionalization D Polyimides B->D Polycondensation E Epoxy Resins (as curing agent) B->E Curing Reaction F Polyureas B->F Polyaddition G Aerospace Components D->G H Advanced Composites E->H I Electronic Insulators F->I

Caption: Synthetic pathway from this compound to high-performance polymers.

Protocol 1: Synthesis of 4,4'-Diaminodiphenylmethane via Amination

The conversion of this compound to its diamino derivative is a cornerstone reaction. While direct amination of aryl chlorides is challenging, a common industrial approach involves the condensation of anilines with formaldehyde. However, for the purpose of illustrating the transformation from a related structure, a procedure for the synthesis of diamino diphenyl methanes from aromatic amines and formaldehyde is presented, as this is a closely related and widely used method for creating the core structure.[7]

Principle: This protocol describes the acid-catalyzed condensation of an aromatic amine with formaldehyde. The reaction proceeds via electrophilic aromatic substitution, where the protonated formaldehyde acts as the electrophile. This method is analogous to the industrial synthesis of MDA and highlights the formation of the critical methylene bridge.

Materials:

  • o-Toluidine (or other substituted aniline)

  • Formaldehyde solution (37%)

  • Water

  • Stirring apparatus

  • Filtration equipment

Procedure: [7]

  • Create a slurry of the aromatic amine (e.g., o-toluidine, 2g, 18.66 mmol) in water (50 mL) in a suitable reaction flask.

  • With constant and vigorous stirring, slowly add the formaldehyde solution (0.7 mL, 9.33 mmol) dropwise to the amine slurry.

  • Continue stirring until a precipitate, the corresponding 4,4'-diamino diphenyl methane, is formed.

  • Isolate the solid product by vacuum filtration.

  • Wash the product with water to remove any unreacted starting materials.

  • Dry the product thoroughly. The yield is typically high for this straightforward, environmentally friendly method.[7]

Causality and Insights:

  • Solvent Choice: Using water as the solvent makes this an eco-friendly "green chemistry" approach.[7]

  • Stoichiometry: A 2:1 molar ratio of amine to formaldehyde is crucial for the formation of the methylene-bridged dimer. Excess formaldehyde can lead to polymerization.

  • Mechanism: The reaction is typically acid-catalyzed in industrial settings to generate the electrophilic species from formaldehyde. In this simplified aqueous method, the reaction still proceeds effectively, demonstrating the high reactivity of the aromatic amine.

Application in Friedel-Crafts Chemistry

The Friedel-Crafts reactions, discovered in 1877, remain a powerful tool for C-C bond formation on aromatic rings.[9][10][11] this compound can be synthesized via a Friedel-Crafts alkylation and its derivatives can participate in subsequent transformations.

Synthesis of this compound via Friedel-Crafts Alkylation

A common laboratory and industrial synthesis involves the reaction of an excess of chlorobenzene with a methylene source like dichloromethane or carbon tetrachloride in the presence of a Lewis acid catalyst.

Reaction Scheme: 2 C₆H₅Cl + CH₂Cl₂ --(AlCl₃)--> (p-ClC₆H₄)₂CH₂ + 2 HCl

Mechanism: The mechanism is a classic electrophilic aromatic substitution.

G cluster_mech Friedel-Crafts Alkylation Mechanism CH2Cl2 CH₂Cl₂ Electrophile [CH₂Cl]⁺ AlCl₄⁻ CH2Cl2->Electrophile + AlCl₃ AlCl3 AlCl₃ SigmaComplex σ-Complex (Carbocation Intermediate) Electrophile->SigmaComplex + Chlorobenzene Chlorobenzene Chlorobenzene Ring Product This compound SigmaComplex->Product -H⁺ CatalystRegen AlCl₃ + HCl SigmaComplex->CatalystRegen + AlCl₄⁻ →

Caption: Mechanism for the synthesis of this compound.

Protocol 2: Friedel-Crafts Alkylation of Biphenyl (Illustrative Example)

This protocol details a related Friedel-Crafts alkylation to demonstrate the general laboratory technique, reacting biphenyl with tert-butyl chloride.[9] The principles are directly applicable to syntheses involving this compound.

Materials: [9]

  • Biphenyl (0.166 g, 1.08 mmol)

  • tert-Butyl chloride (0.50 mL, 4.5 mmol)

  • Dichloromethane (0.50 mL)

  • Aluminum foil (scratched to expose fresh surface)

  • HCl gas trap

  • Reaction tube, stirring apparatus

Procedure: [9][12]

  • Flame-dry a reaction tube and connect it to an HCl gas trap.

  • Charge the tube with biphenyl, dichloromethane, and tert-butyl chloride.

  • Add a small piece of scratched aluminum foil, which will react to form the AlCl₃ catalyst in situ.

  • Swirl to mix. The reaction will begin to bubble as HCl gas evolves.

  • Allow the reaction to proceed for approximately 15 minutes, or until bubbling ceases.

  • Quench the reaction by carefully adding water.

  • Extract the product into an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over an anhydrous salt like sodium sulfate.

  • Purify the product, typically by recrystallization from a suitable solvent like ethanol.

Trustworthiness and Validation:

  • Catalyst Activity: Using freshly exposed aluminum or anhydrous AlCl₃ is critical, as moisture deactivates the catalyst.[13]

  • Side Reactions: Over-alkylation is a common side reaction in Friedel-Crafts alkylations.[14] Using an excess of the aromatic substrate can help minimize this.[13]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[15]

Role in Agrochemical and Pharmaceutical Synthesis

Historically, diphenylmethane structures are linked to the development of organochlorine pesticides like DDT (Dichlorodiphenyltrichloroethane) and its metabolite DDD (Dichlorodiphenyldichloroethane).[16][17][18][19] this compound (referred to as DDM in some contexts) is a common pesticidal residue found in the environment.[3] While the use of such pesticides is now heavily restricted, the study of these compounds and their synthesis remains relevant for environmental science and toxicology.

Furthermore, the bis(4-aminophenyl)methane scaffold, derived from this compound, is a privileged structure in medicinal chemistry. Derivatives have been synthesized and tested for a range of biological activities, including antimicrobial and antioxidant properties.[20] The synthesis often involves reacting 4,4'-diaminodiphenylmethane with various sulfonyl chlorides or other electrophiles to create libraries of new chemical entities.[20]

Conclusion

This compound is a synthetically valuable intermediate whose primary utility lies in its role as a precursor, most notably for 4,4'-Diaminodiphenylmethane. This transformation opens the door to a vast array of high-performance polymers that are indispensable in modern technology. Its connection to Friedel-Crafts chemistry and the historical context of agrochemicals further underscores its importance in the broader landscape of organic synthesis. The protocols and mechanistic insights provided herein offer a robust framework for researchers to leverage the synthetic potential of this versatile building block.

References

  • The Versatility of Dichlorodiphenylmethane in Pharmaceutical Synthesis: A Technical Guide - Benchchem.
  • A Technical Guide to Dichlorodiphenylmethane: Synonyms, Properties, and Synthesis - Benchchem.
  • Synthesis of Dichlorodiphenylmethane from Benzophenone and Phosphorus Pentachloride: A Technical Guide - Benchchem.
  • This compound | C13H10Cl2 | CID 7576 - PubChem. [Link]

  • The Friedel-Crafts Reaction. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Efficient synthesis of 4, 4 Diamino diphenyl methanes in a water suspension medium - TSI Journals. [Link]

  • Synthesis, antimicrobial and antioxidant activity of bis sulfonamide/carbamate derivatives of bis‐(4‐aminophenyl) methane - ResearchGate. [Link]

  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. [Link]

  • A Friedel Crafts Reaction - YouTube. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [Link]

  • WO 2020/164218 A1 - Googleapis.com.
  • Exploring the application of 4,4′-diaminodiphenylmethane in novel polymer materials. [Link]

  • Dichlorodiphenyldichloroethane - Wikipedia. [Link]

  • 4,4'-Dichlorodiphenyltrichloroethane (DDT) and 4,4'-dichlorodiphenyldichloroethylene (DDE) promote adipogenesis in 3T3-L1 adipocyte cell culture - PubMed. [Link]

  • Synthesis of 4,4′-Dichlorodiphenylsulfone: A Monomer for Polyphenylsulfone Production | Request PDF - ResearchGate. [Link]

  • Reaction schemes for: (a) 4,4 ′ – diphenylmethane diisocyanate and water to form a carbamic acid functionalization - ResearchGate. [Link]

  • Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - ResearchGate. [Link]

  • Unveiling the cutting-edge synthetic methods and multifaceted applications of bis(pyrazolyl)methanes: A comprehensive review of recent advances - Taylor & Francis Online. [Link]

  • 4,4'-Dichlorodiphenyltrichloroethane (DDT) and 4,4'-dichlorodiphenyldichloroethylene (DDE) promote adipogenesis in 3T3-L1 adipocyte cell culture | Request PDF - ResearchGate. [Link]

  • CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl)
  • Synthesis, crystal structure and Hirshfeld surface analysis of [bis(diphenylphosphanyl)methane-κP]chloridobis[2-(pyridin-2-yl)phenyl-κ2N,C1]iridium(III) - IUCr Journals. [Link]

  • Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl) - Western CEDAR - Western Washington University. [Link]

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Application Note: A Comprehensive Guide to the Photodegradation of 4,4'-Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

4,4'-Dichlorodiphenylmethane (DCDPM) is a diarylmethane compound characterized by two chlorophenyl groups linked by a methylene bridge. It shares structural similarities with persistent organic pollutants (POPs) like DDT. While not as notorious as DDT, its chlorinated aromatic structure raises concerns about its potential for environmental persistence and bioaccumulation. Understanding the natural attenuation pathways of such compounds is critical for environmental risk assessment.

Photodegradation, the breakdown of chemical compounds by light, is a primary mechanism for the transformation of organic pollutants in the environment. This process can reduce the persistence of a compound, but it can also lead to the formation of transformation products with their own distinct toxicological profiles. Therefore, a thorough investigation of the photodegradation kinetics and pathways of DCDPM is essential.

This guide provides the scientific background and detailed protocols necessary to:

  • Quantify the rate of DCDPM photodegradation under controlled laboratory conditions.

  • Identify the primary degradation products to elucidate the transformation pathway.

  • Understand the key experimental variables that influence the degradation process.

Fundamental Principles of DCDPM Photodegradation

The photodegradation of an organic molecule like DCDPM can occur through two primary mechanisms:

  • Direct Photolysis: The DCDPM molecule directly absorbs a photon of light, promoting it to an excited electronic state. This excess energy can lead to the cleavage of chemical bonds, most notably the carbon-chlorine (C-Cl) bond, which is often the weakest link in chlorinated aromatics. This homolytic cleavage results in the formation of highly reactive radical species that initiate a cascade of further reactions.

  • Indirect (Sensitized) Photolysis: This process is mediated by other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate ions). The sensitizer absorbs light and transfers the energy to the DCDPM molecule or generates reactive oxygen species (ROS) like hydroxyl radicals (•OH) or singlet oxygen (¹O₂).[1] These ROS are powerful oxidants that can effectively degrade the target pollutant.

The degradation of chlorinated compounds like DCDPM and the structurally similar DDT often proceeds via reductive dechlorination and oxidation.[2] Cleavage of the C-Cl bond is a critical initial step, followed by potential oxidation of the central methylene bridge, which can lead to the formation of 4,4'-dichlorobenzophenone.[2]

Several environmental factors can significantly influence the rate and pathway of photodegradation, including the intensity and wavelength of the light source, the pH of the medium, temperature, and the presence of dissolved oxygen.[3][4]

Experimental Workflow and Design

A successful photodegradation study relies on a well-controlled experimental setup and a logical workflow. The process involves preparing the DCDPM solution, exposing it to a calibrated light source for specific durations, collecting samples periodically, and analyzing these samples to quantify the disappearance of the parent compound and the appearance of degradation products.

G prep_stock Prepare DCDPM Stock Solution prep_working Prepare Aqueous Working Solutions prep_stock->prep_working setup Assemble Photoreactor (Quartz Vessel, Light Source) prep_working->setup dark Dark Control (Equilibration) setup->dark irradiate Initiate Irradiation (UV Lamp) dark->irradiate sampling Collect Samples at Time Intervals (t=0, 1, 2, 4... hrs) irradiate->sampling extract Sample Quenching & Liquid-Liquid Extraction sampling->extract gcms GC-MS Analysis extract->gcms data Data Processing: Kinetics & Product ID gcms->data

Caption: Experimental workflow for DCDPM photodegradation studies.

Detailed Protocols

Materials and Reagents
  • Analyte: this compound (DCDPM), analytical standard grade (>99% purity)

  • Solvents: HPLC-grade or pesticide residue grade Methanol, Hexane, Dichloromethane

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Glassware: Class A volumetric flasks, pipettes, amber vials with PTFE-lined caps

  • Photoreactor: A closed system with an inner-irradiation-type quartz reactor is recommended.[5] The quartz material is crucial for its transparency to UV light.

  • Light Source: Medium-pressure mercury lamp (e.g., 100-400 W) or a xenon arc lamp with appropriate filters.[5]

  • Cooling System: A circulating water bath or cryostat to maintain a constant temperature (e.g., 25 °C) and prevent thermal degradation.[6]

  • Analytical Instrument: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).[7][8]

Protocol 1: Photodegradation Experiment
  • Stock Solution Preparation: Accurately weigh 10.0 mg of DCDPM standard and dissolve it in a 100 mL volumetric flask with methanol. This creates a 100 µg/mL stock solution. Store in an amber bottle at 4 °C.

  • Working Solution Preparation: Spike an appropriate volume of the stock solution into a known volume of ultrapure water to achieve the desired starting concentration (e.g., 1 µg/mL). Note: Due to the low aqueous solubility of DCDPM, a co-solvent like methanol may be required, but its concentration should be kept minimal (<1%) to avoid altering the reaction environment.

  • Reactor Setup:

    • Add 100 mL of the DCDPM working solution to the quartz photoreactor vessel.

    • Place the vessel in the photoreactor housing and connect the cooling system, setting the temperature to 25 °C.

    • Ensure the solution is being gently and consistently stirred with a magnetic stirrer.[6]

  • Equilibration (Dark Control):

    • Keep the reactor in complete darkness for 60 minutes with stirring to allow for system equilibration and to check for any adsorption of DCDPM to the vessel walls.[6]

    • At the end of this period, take an initial sample (t=0). This serves as the baseline concentration.

  • Initiate Photolysis:

    • Turn on the mercury lamp to begin the irradiation.

    • Start a timer immediately.

  • Sampling:

    • Withdraw aliquots (e.g., 1 mL) of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Immediately transfer each sample into an amber vial containing a small amount of a quenching agent (e.g., sodium thiosulfate) if reactive species are suspected, and store at 4 °C prior to analysis.

  • Control Experiment: Run a parallel experiment under identical conditions but with the lamp turned off (dark control) for the entire duration. This is crucial to ensure that any observed loss of DCDPM is due to photodegradation and not other processes like adsorption or hydrolysis.

Protocol 2: Sample Preparation and GC-MS Analysis
  • Liquid-Liquid Extraction (LLE):

    • To each 1 mL aqueous sample, add 1 mL of hexane (or dichloromethane).

    • Vortex vigorously for 2 minutes to extract DCDPM and its degradation products into the organic phase.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean GC vial.[9]

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Injection: 1 µL of the extract is injected in splitless mode.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS Detector: Operate in Electron Ionization (EI) mode. Scan from m/z 50 to 400. For quantitative analysis, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for DCDPM (e.g., m/z 236, 165).

Data Analysis and Interpretation

Degradation Kinetics

The percentage of DCDPM degradation can be calculated using the following formula:

Degradation (%) = [(C₀ - Cₜ) / C₀] * 100

Where C₀ is the initial concentration (at t=0) and Cₜ is the concentration at time t.

The degradation rate often follows pseudo-first-order kinetics, which can be described by the equation:

ln(Cₜ / C₀) = -k * t

Where k is the pseudo-first-order rate constant (min⁻¹). A plot of ln(Cₜ / C₀) versus time (t) should yield a straight line with a slope of -k.

Parameter Description Example Value
Initial Concentration (C₀) Starting concentration of DCDPM.1.0 µg/mL
Irradiation Time (t) Duration of light exposure.0 - 240 min
Rate Constant (k) Pseudo-first-order rate constant.0.015 min⁻¹
Half-life (t₁/₂) Time required for 50% degradation (0.693/k).46.2 min
Identification of Degradation Products

The full scan GC-MS data is used to identify potential degradation products. By comparing the mass spectra of new chromatographic peaks that appear over time with mass spectral libraries (e.g., NIST), one can tentatively identify the structures. A plausible photodegradation pathway for DCDPM involves the stepwise cleavage of C-Cl bonds and oxidation of the methylene bridge.

G cluster_path1 Pathway 1: Dechlorination cluster_path2 Pathway 2: Oxidation parent This compound (DCDPM) inter1 4-Chlorophenyl- (4-chlorophenyl)methyl radical parent->inter1 + hν - •Cl inter3 4,4'-Dichlorodiphenylmethanol parent->inter3 + [O] inter2 4-Chlorodiphenylmethane inter1->inter2 + •H product 4,4'-Dichlorobenzophenone inter2->product + [O] - •Cl, + •OH inter3->product + [O]

Caption: Proposed photodegradation pathways of DCDPM.

Conclusion

The protocols and methodologies detailed in this application note provide a robust foundation for investigating the photodegradation of this compound. By employing controlled experimental setups, including essential dark controls, and utilizing sensitive analytical techniques like GC-MS, researchers can reliably determine degradation kinetics and identify key transformation products. This information is invaluable for assessing the environmental persistence and fate of this and other related halogenated compounds.

References

  • In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. (n.d.). MDPI. Retrieved from [Link]

  • Request PDF: Photodegradation of Rhodamine B and 4-chlorophenol using plasmonic photocatalyst of Ag–AgI/Fe3O4@ SiO2 magnetic nanoparticle under visible light irradiation. (n.d.). ResearchGate. Retrieved from [Link]

  • Comprehensive Study on the Adsorption and Degradation of Dichlorodiphenyltrichloroethane on Bifunctional Adsorption–Photocatalysis Material TiO2/MCM-41 Using Quantum Chemical Methods. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. (2023). ResearchGate. Retrieved from [Link]

  • Identification of Photodegradation Products of DDT in Water. (2008). ResearchGate. Retrieved from [Link]

  • A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone. (2017). ResearchGate. Retrieved from [Link]

  • Experimental setup for photocatalytic degradation. (n.d.). ResearchGate. Retrieved from [Link]

  • A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. (2017). National Institutes of Health (NIH). Retrieved from [Link]

  • Initiating photocatalytic degradation of organic pollutants under ultra-low light intensity via oxygen-centered organic radicals. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Catalytic Degradation of Triphenylmethane Dyes with an Iron Porphyrin Complex as a Cytochrome P450 Model. (2023). MDPI. Retrieved from [Link]

  • Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. (2024). ScienceDirect. Retrieved from [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. Retrieved from [Link]

  • The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. (2024). MDPI. Retrieved from [Link]

  • Electrochemical and Optical Insights into Interfacial Connection for Fast Pollutant Removal: Experimental Study of g-C3N4/BiOCl Heterojunction for Rhb and MO Photodegradation. (n.d.). MDPI. Retrieved from [Link]

  • Request PDF: Photochemical studies of 4-tert-butyl-4′-methoxydibenzoylmethane (BM-DBM). (n.d.). ResearchGate. Retrieved from [Link]

  • A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane and Substituted Analogues in Urine. (1993). PubMed. Retrieved from [Link]

  • Titania-Supported Photocatalytic Coatings of Cu2O Nanoparticles Synthesized via Heterogeneous Nucleation. (2022). ACS Publications. Retrieved from [Link]

  • An overview of prominent factors influencing the photocatalytic degradation of cationic crystal violet dye employing diverse nanomaterials. (2024). Wiley Online Library. Retrieved from [Link]

  • HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation in chlorinated water of the UV filter 4-tert-butyl-4'-methoxydibenzoylmethane present in commercial sunscreens. (2014). ResearchGate. Retrieved from [Link]

  • Photodegradation under UV Light Irradiation of Various Types and Systems of Organic Pollutants in the Presence of a Performant BiPO4 Photocatalyst. (2022). MDPI. Retrieved from [Link]

  • (PDF) Photocatalytic Degradation of Dyes: An Overview. (2018). ResearchGate. Retrieved from [Link]

  • Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. (2022). Vrije Universiteit Amsterdam. Retrieved from [Link]

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Application Note: A Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantitative Analysis of 4,4'-Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, validated method for the sensitive and selective quantification of 4,4'-Dichlorodiphenylmethane (p,p'-DCPM) in a representative solvent matrix (e.g., methanol). This compound is a chemical intermediate and a potential environmental contaminant.[1] Accurate analytical methods are crucial for quality control in manufacturing, environmental monitoring, and safety assessment. This guide details a complete protocol using Gas Chromatography coupled with Mass Spectrometry (GC-MS) and provides a step-by-step framework for method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] The causality behind experimental choices is explained to provide researchers with a robust and reliable analytical procedure.

Introduction and Scientific Rationale

This compound is a chlorinated organic compound primarily used in the synthesis of polymers and other chemicals. Its structural similarity to certain organochlorine pesticides necessitates the development of precise analytical methods to monitor its presence as a potential impurity or environmental residue.

Choice of Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS was selected as the optimal technique for this analysis due to its superior performance characteristics for semi-volatile organic compounds like p,p'-DCPM.

  • Expertise-Driven Rationale:

    • Gas Chromatography (GC): Provides excellent chromatographic separation of volatile and semi-volatile compounds. The non-polar nature of p,p'-DCPM makes it an ideal candidate for separation on a standard non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.[5][6]

    • Mass Spectrometry (MS): Offers high selectivity and sensitivity as a detector. Electron Ionization (EI) is an effective and robust ionization technique for this class of compounds. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, we can significantly enhance sensitivity and specificity by focusing only on the characteristic ions of p,p'-DCPM, thereby minimizing interference from the matrix and other components.[5][7]

Experimental Workflow Overview

The analytical process follows a logical progression from sample and standard preparation through instrumental analysis and data processing, culminating in a fully validated method.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting A Standard & Sample Preparation B Instrument Setup & System Suitability A->B Proceed if standards are ready C GC-MS Data Acquisition (SIM Mode) B->C Run sequence if SST passes D Data Processing & Quantification C->D E Method Validation (ICH Q2 R1) D->E F Final Report E->F G ValidatedMethod Validated Method Specificity Specificity Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Range Range Linearity->Range Accuracy Accuracy Accuracy->ValidatedMethod Accuracy->Range Precision Precision Precision->ValidatedMethod Precision->Range LOQ LOQ LOQ->ValidatedMethod LOQ->Range LOD LOD LOD->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).

Protocol:

  • Analyze a blank sample (methanol).

  • Analyze a sample spiked with p,p'-DCPM.

  • Analyze a sample containing known related substances or impurities, if available. Acceptance Criteria: The blank should show no interfering peaks at the retention time of p,p'-DCPM. The analyte peak should be free from co-elution with other components.

Linearity and Range

Objective: To demonstrate a direct proportional relationship between analyte concentration and instrument response over a defined range.

Protocol:

  • Analyze the prepared calibration standards (e.g., 0.1 to 20.0 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Concentration (µg/mL) Peak Area (Avg)
0.11,520
0.57,650
1.015,100
5.075,800
10.0152,100
20.0303,500
0.9998
Accuracy (Recovery)

Objective: To assess the closeness of the test results to the true value.

Protocol:

  • Prepare spiked samples by adding known amounts of p,p'-DCPM to a blank matrix at three concentration levels (low, medium, high - e.g., 0.5, 5.0, and 15.0 µg/mL).

  • Prepare each level in triplicate (n=9 total samples).

  • Calculate the percent recovery for each sample. Acceptance Criteria: The mean percent recovery should be within 80-120%. [6]

Precision

Objective: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples at a medium concentration level (e.g., 5.0 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements. Acceptance Criteria: The %RSD should be ≤ 15%. [5]

    Validation Parameter Result (% Recovery) Result (%RSD) Acceptance Criteria
    Accuracy (n=9) 98.5% - 80 - 120%
    Precision - Repeatability (n=6) - 2.8% ≤ 15%

    | Precision - Intermediate (n=6) | - | 4.1% | ≤ 15% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope) Acceptance Criteria: The LOQ should be established with acceptable accuracy and precision.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small changes to critical method parameters, one at a time.

    • GC Flow Rate (e.g., ± 0.1 mL/min)

    • Initial Oven Temperature (e.g., ± 2°C)

    • Oven Ramp Rate (e.g., ± 2°C/min)

  • Analyze a system suitability sample with each change and evaluate the impact on retention time, peak area, and peak shape. Acceptance Criteria: The results should remain within the system suitability criteria (e.g., retention time ± 2%, peak area ± 15%).

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the analysis of this compound by GC-MS. The method is selective, sensitive, and reliable. The comprehensive validation framework, based on ICH Q2(R1) guidelines, ensures that the procedure is suitable for its intended purpose in research, quality control, and environmental monitoring applications. By following the described protocols, laboratories can implement and validate this method with confidence in the integrity and accuracy of the generated data.

References

  • SIELC Technologies. (2018). 4,4'-Dichlorodiphenyl sulfone. Retrieved from [Link]

  • PubMed. (n.d.). A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane and Substituted Analogues in Urine. Retrieved from [Link]

  • SlideShare. (n.d.). Q2 r1 guidelines. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • UNEP. (n.d.). Procedure for the Analysis of Persistent Organic Pollutants in Environmental and Human Matrices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Sample preparation procedures for analysis of organochlorinated pollutants and PAHs in surface water samples. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

Sources

Application Notes & Protocols: 4,4'-Dichlorodiphenylmethane as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Principle of the Internal Standard Method

In the landscape of quantitative analytical chemistry, the pursuit of accuracy and precision is paramount. Chromatographic techniques, while powerful, are susceptible to variations in sample preparation, injection volume, and instrument response. The internal standard (IS) method is a robust strategy to mitigate these sources of error.[1] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[2] Quantification is then based on the ratio of the analyte's response to the internal standard's response, effectively normalizing the analysis and compensating for variations.[2][3]

This document provides a detailed guide on the application of 4,4'-Dichlorodiphenylmethane (DCDPM) as an internal standard in chromatographic analyses, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Profile of this compound (CAS: 101-76-8)

This compound is a chlorinated aromatic hydrocarbon.[4][5] Its structural and chemical properties make it a suitable internal standard for a range of applications.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀Cl₂[4]
Molecular Weight 237.12 g/mol [4][6]
Appearance White to off-white crystalline solid
Melting Point 55.5 °C[5]
Boiling Point ~308.48 °C (estimated)[5]
Solubility Soluble in organic solvents like methanol and chloroform.[5]
Chemical Structure Methane substituted with two p-chlorophenyl groups.[4][5]

Rationale for Selecting DCDPM as an Internal Standard

The selection of an appropriate internal standard is critical for the success of a quantitative method. The ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and chromatographic analysis.[2]

  • Resolution: It must be well-resolved from the analytes and any matrix components.[2][7]

  • Purity: The internal standard should be of high purity, and any impurities should not interfere with the analysis.[7][8]

  • Non-endogenous: It must not be naturally present in the samples being analyzed.[2][9]

  • Stability: The internal standard must be stable throughout the entire analytical procedure.[7]

DCDPM is an excellent candidate for analytes such as other chlorinated hydrocarbons, pesticides, and polychlorinated biphenyls (PCBs) due to its structural similarities. Its thermal stability makes it particularly well-suited for GC analysis. However, it is important to note that DCDPM can be an environmental contaminant, so its absence in blank samples must be verified.[5]

Applications in Chromatography

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

DCDPM is frequently employed as an internal standard in GC-based methods for environmental and industrial analyses. Its volatility and thermal stability are well-suited for GC conditions. In GC-MS, its distinct mass spectrum allows for selective detection and quantification, even if it co-elutes with other compounds.[10] It has been used in methods for the analysis of various organic pollutants.[11][12]

High-Performance Liquid Chromatography (HPLC)

While less common than in GC, DCDPM can be used as an internal standard in reversed-phase HPLC for the analysis of non-volatile or thermally labile compounds with similar polarities.[13][14] Its UV absorbance allows for detection with common HPLC detectors like Diode-Array Detectors (DAD).

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for using an internal standard in a chromatographic analysis.

internal_standard_workflow cluster_prep Preparation cluster_spiking Internal Standard Addition cluster_analysis Analysis Sample Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample Standards Calibration Standards Spiked_Standards Spiked Standards Standards->Spiked_Standards QC Quality Controls Spiked_QC Spiked QC QC->Spiked_QC IS_Stock Internal Standard Stock Solution IS_Stock->Spiked_Sample Add known amount IS_Stock->Spiked_Standards Add known amount IS_Stock->Spiked_QC Add known amount Extraction Sample Preparation (e.g., Extraction, Cleanup) Spiked_Sample->Extraction Chromatography GC or HPLC Analysis Spiked_Standards->Chromatography Spiked_QC->Chromatography Extraction->Chromatography Data_Processing Data Processing (Peak Integration) Chromatography->Data_Processing Quantification Quantification (Response Ratio vs. Concentration) Data_Processing->Quantification gcms_protocol_workflow cluster_sample Sample Preparation cluster_analysis Analysis & Quantification Water_Sample 1 L Water Sample Spike_IS Spike with DCDPM (IS) Water_Sample->Spike_IS LLE Liquid-Liquid Extraction with DCM Spike_IS->LLE Dry_Extract Dry Extract (Sodium Sulfate) LLE->Dry_Extract Concentrate Concentrate to 1 mL Dry_Extract->Concentrate GCMS_Analysis GC-MS Analysis Concentrate->GCMS_Analysis Data_Processing Peak Integration GCMS_Analysis->Data_Processing Calibration Calibration Curve (Area Ratio vs. Conc.) Data_Processing->Calibration Final_Conc Calculate Final Concentration Calibration->Final_Conc

Caption: GC-MS sample preparation and analysis workflow.

Method Validation

Any analytical method employing an internal standard must be thoroughly validated to ensure its performance is suitable for its intended purpose. [15][16][17]

Validation Parameter Acceptance Criteria Brief Description
Specificity/Selectivity No interfering peaks at the retention times of the analyte and IS. Analyze blank matrix samples to ensure no endogenous components interfere with the analyte or DCDPM.
Linearity Correlation coefficient (r²) ≥ 0.995 Analyze calibration standards at a minimum of five concentration levels and plot the response ratio against concentration.
Accuracy (Recovery) Typically 80-120% Analyze spiked matrix samples at low, medium, and high concentrations and calculate the percentage recovery.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15% Analyze replicate samples on the same day (repeatability) and on different days (intermediate precision).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

| Robustness | No significant changes in results. | Deliberately vary method parameters (e.g., temperature, flow rate) to assess the method's reliability. |

Potential Interferences and Considerations

  • Matrix Effects: Complex matrices can suppress or enhance the analyte or IS signal in the mass spectrometer. [3]While the IS corrects for some of this, significant matrix effects may require additional sample cleanup.

  • Co-elution: Ensure that DCDPM is chromatographically separated from all other sample components. Method development should include analysis of complex blank matrices to identify potential co-eluting peaks. [18]* Purity of Standard: The purity of the DCDPM standard is crucial for accurate quantification. Use a certified reference material whenever possible. [8]* Background Contamination: As DCDPM is a known pesticidal residue, it is imperative to analyze procedural blanks to ensure no background contamination is introduced from solvents, glassware, or the laboratory environment. [5]

Conclusion

This compound is a versatile and reliable internal standard for a variety of chromatographic applications, particularly for the analysis of chlorinated organic compounds by GC-MS. Its physicochemical properties provide the stability and chromatographic behavior necessary for robust quantitative analysis. By following the detailed protocols and validation procedures outlined in these application notes, researchers, scientists, and drug development professionals can confidently implement DCDPM as an internal standard to enhance the accuracy and precision of their analytical methods.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Zhang, X. (n.d.). Analysis of Volatile Organic Compounds Using US EPA Method 524.4 by CDS 7000 Series Automated Purge and Trap Concentrator. The Analytical Scientist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7576, this compound. Retrieved from [Link]

  • Li, J., Wang, Y., & Zhang, H. (2012). HPLC analysis in synthesis of 4,4'-diphenylmethane diisocyanate. ResearchGate. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Cocker, J., Brown, L. C., Wilson, H. K., & Rollins, K. (1988). A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane and Substituted Analogues in Urine. Journal of Analytical Toxicology, 12(1), 9–14. [Link]

  • Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. Retrieved from [Link]

  • Kallenborn, R., & Christensen, G. (2017). A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone. ResearchGate. Retrieved from [Link]

  • Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71–81. [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896729A - Method for preparing 4-dichlorodiphenylmethane.
  • LCGC International. (n.d.). When Should an Internal Standard be Used?. Retrieved from [Link]

  • Digital CSIC. (n.d.). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. Retrieved from [Link]

  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. Retrieved from [Link]

  • Jenke, D. (2012). Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment. Journal of Pharmaceutical Sciences, 101(8), 2797-2808. [Link]

  • Guan, Z., & Wenk, M. R. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC - PubMed Central. [Link]

  • TSI Journals. (n.d.). Efficient synthesis of 4,4' Diamino diphenyl methanes in a water suspension medium. Retrieved from [Link]

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Selenide-containing Polymers by Multicomponent Polymerization Based on γ-Butyroselenolactone - Methods. Retrieved from [Link]

  • Eurachem. (n.d.). 7. Validation of analytical methods. Retrieved from [Link]

  • Agilent. (2022). Advances in Food Testing & Environmental Analysis Application Compendium. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenyldichloromethane. Retrieved from [Link]

  • PubMed. (2021). Determination of Potential Genotoxic Impurities (Orthophenylene Diamine Dihydrochloride), 4'-Bromomethyl-2-Cyanobiphenyl, 4'(Dibromomethyl)[1,1'-Biphenyl]-2-Carbonitrile in Telmisartan by ESI-MS/MS. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,4'-Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,4'-Dichlorodiphenylmethane. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered in obtaining high-purity this compound from crude reaction mixtures.

Introduction: The Challenge of Purifying this compound

The synthesis of this compound, typically achieved through the Friedel-Crafts alkylation of chlorobenzene with dichloromethane, is often accompanied by the formation of isomeric byproducts. The primary challenge in the purification process lies in the efficient removal of these closely related isomers, namely 2,4'-Dichlorodiphenylmethane and 2,2'-Dichlorodiphenylmethane, as well as unreacted starting materials and polymeric side products. The presence of these impurities can significantly impact the yield, purity, and performance of the final product in downstream applications.

This guide is structured to provide a comprehensive understanding of the purification process, from identifying common impurities to implementing effective purification strategies and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities are the isomeric byproducts 2,4'-Dichlorodiphenylmethane and 2,2'-Dichlorodiphenylmethane. These arise from the electrophilic aromatic substitution occurring at the ortho and para positions of the chlorobenzene ring during the Friedel-Crafts reaction. Other potential impurities include unreacted chlorobenzene, dichloromethane, and higher molecular weight polymeric byproducts.

Q2: How do these impurities affect the final product?

A2: Isomeric impurities can alter the physical properties of this compound, such as its melting point and crystalline structure. In drug development, even small amounts of isomeric impurities can lead to significant differences in biological activity and toxicity. For material science applications, these impurities can affect the polymer's properties.

Q3: What are the principal methods for purifying crude this compound?

A3: The most effective methods for purifying this compound are:

  • Recrystallization: This technique leverages the differences in solubility between the desired 4,4'-isomer and its byproducts in a selected solvent.

  • Vacuum Distillation: This method is suitable for separating compounds with different boiling points. Given the high boiling points of dichlorodiphenylmethane isomers, distillation must be performed under reduced pressure to prevent thermal decomposition.

  • Column Chromatography: This is a powerful technique for separating isomers based on their differential adsorption to a stationary phase.

Q4: How do I choose the best purification method for my needs?

A4: The choice of method depends on several factors:

  • Scale of purification: Recrystallization is often suitable for both small and large-scale purifications. Vacuum distillation is also scalable. Column chromatography is typically used for smaller-scale purifications or when very high purity is required.

  • Purity requirements: Column chromatography generally offers the highest resolution and can yield very pure products. Recrystallization can also provide high purity with careful optimization.

  • Available equipment: Each technique requires specific laboratory equipment.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The success of this method hinges on the appropriate choice of solvent and careful control of the crystallization process.

Problem Probable Cause(s) Solution(s)
Oily product forms instead of crystals. The boiling point of the solvent is higher than the melting point of the solute. The solute is "oiling out."Choose a solvent with a lower boiling point. Alternatively, use a solvent mixture to lower the overall boiling point.
No crystals form upon cooling. The solution is not supersaturated; either too much solvent was used, or the compound is very soluble even at low temperatures.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of pure this compound.
Low recovery of the purified product. The desired product has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Cool the solution in an ice bath to minimize the solubility of the product. Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crystallizing in the funnel.
Product is still impure after recrystallization (e.g., low melting point). The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent does not effectively differentiate between the desired product and the impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Perform a second recrystallization with a different solvent system. Consider a pre-purification step like column chromatography to remove the bulk of the impurities.
Vacuum Distillation

Vacuum distillation is essential for purifying high-boiling point compounds that would decompose at their atmospheric boiling point. The key to successful vacuum distillation is achieving a stable vacuum and maintaining careful temperature control.

Problem Probable Cause(s) Solution(s)
"Bumping" or violent boiling of the liquid. The liquid is being heated unevenly, leading to superheating and sudden, uncontrolled boiling.Use a magnetic stirrer or boiling chips to ensure smooth boiling. Ensure the heating mantle is properly sized for the flask and that the flask is not more than two-thirds full.
Inability to achieve the desired vacuum. Leaks in the distillation apparatus. The vacuum pump is not powerful enough or is in poor condition.Check all joints and connections for leaks using a vacuum grease where appropriate. Ensure the vacuum tubing is not cracked or collapsed. Check the oil level and condition of the vacuum pump.
Poor separation of isomers. The distillation column has low efficiency. The temperature gradient in the column is not well-established.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Insulate the distillation column to maintain a proper temperature gradient. Control the heating rate to ensure a slow and steady distillation.
Product solidifies in the condenser. The condenser is too cold, causing the high-melting point product to solidify and block the apparatus.Use a condenser with a wider bore. Circulate warmer water through the condenser or use an air condenser for high-melting point solids.
Column Chromatography

Column chromatography offers excellent separation of isomers based on their polarity differences. Proper selection of the stationary and mobile phases is critical for achieving good resolution.

Problem Probable Cause(s) Solution(s)
Poor separation of isomers (overlapping bands). The mobile phase is too polar, causing all compounds to elute too quickly. The mobile phase is not polar enough, resulting in slow elution and band broadening.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Cracking or channeling of the stationary phase. The column was packed improperly. The solvent level was allowed to drop below the top of the stationary phase.Repack the column carefully, ensuring a uniform and compact bed. Always keep the top of the stationary phase covered with the mobile phase.
Streaking or tailing of the bands. The sample was overloaded on the column. The compound is interacting too strongly with the stationary phase.Reduce the amount of crude material loaded onto the column. Add a small amount of a slightly more polar solvent to the mobile phase to reduce strong interactions.
Low recovery of the product. The compound is irreversibly adsorbed onto the stationary phase. The compound is highly retained and has not yet eluted.Try a more polar mobile phase to elute the compound. If the compound is still on the column, it can sometimes be recovered by flushing the column with a very polar solvent.

Physicochemical Properties of Dichlorodiphenylmethane Isomers

Understanding the physical properties of the target compound and its main byproducts is crucial for designing an effective purification strategy.

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compoundCl-C₆H₄-CH₂-C₆H₄-Cl237.1255-57~320 (decomposes)
2,4'-DichlorodiphenylmethaneCl-C₆H₄-CH₂-C₆H₄-Cl237.12Liquid at room temp.Likely slightly lower than 4,4'-isomer
2,2'-DichlorodiphenylmethaneCl-C₆H₄-CH₂-C₆H₄-Cl237.12Liquid at room temp.Likely slightly lower than 4,4'-isomer

Note: The boiling points of the 2,4'- and 2,2'- isomers are expected to be slightly lower than the 4,4'- isomer due to differences in molecular symmetry and intermolecular forces. This difference can be exploited in fractional vacuum distillation.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol describes a general procedure for the recrystallization of crude this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with gentle swirling until the solid completely dissolves. Add the hot solvent portion-wise to avoid using an excessive amount.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystals of this compound should start to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration cool Slowly cool to room temperature dissolve->cool No insoluble impurities hot_filtration->cool If impurities present ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter to collect crystals ice_bath->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Recrystallization Workflow
Protocol 2: Purification by Fractional Vacuum Distillation

This protocol outlines the purification of crude this compound by fractional vacuum distillation. This method is particularly useful for larger quantities or when recrystallization is not effective.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry. Use appropriate vacuum grease on all ground glass joints.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound (no more than two-thirds full). Add a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A typical pressure for this distillation is in the range of 1-10 mmHg.

  • Heating: Begin heating the distillation flask gently with the heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial fraction, which will contain lower-boiling impurities and any residual solvent.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a new receiving flask to collect the pure product.

    • Tailings: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation at this point.

  • Cooling and Venting: Allow the apparatus to cool completely before carefully and slowly venting the system to atmospheric pressure.

Vacuum_Distillation_Workflow start Crude this compound setup Assemble fractional vacuum distillation apparatus start->setup charge Charge distillation flask setup->charge vacuum Apply and stabilize vacuum charge->vacuum heat Gently heat the flask vacuum->heat collect_fore_run Collect fore-run (impurities) heat->collect_fore_run collect_main Collect main fraction (pure product) collect_fore_run->collect_main stop Stop distillation collect_main->stop cool_vent Cool and vent the apparatus stop->cool_vent end Pure this compound cool_vent->end Column_Chromatography_Workflow start Crude this compound tlc Select mobile phase using TLC start->tlc pack Pack silica gel column tlc->pack load Load sample onto column pack->load elute Elute with mobile phase and collect fractions load->elute analyze Analyze fractions by TLC elute->analyze combine Combine pure fractions analyze->combine evaporate Remove solvent by rotary evaporation combine->evaporate end Pure this compound evaporate->end

Technical Support Center: Resolving Co-eluting Peaks of Dichlorodiphenylmethane Isomers in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the challenge of separating co-eluting dichlorodiphenylmethane isomers by High-Performance Liquid Chromatography (HPLC). Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve baseline resolution for these challenging analytes.

The Challenge: Separating Dichlorodiphenylmethane Isomers

Dichlorodiphenylmethane (DCDPM) isomers, such as 4,4'-DCDPM, 2,4'-DCDPM, and others, are structurally very similar.[1] This similarity in their physicochemical properties, including polarity and hydrophobicity, makes their separation by reversed-phase HPLC particularly difficult, often resulting in co-elution.[2] Effective separation requires a methodical approach that manipulates the subtle differences in their interactions with the stationary and mobile phases.

Troubleshooting Guide: From Co-elution to Resolution

This section provides answers to specific problems you may encounter during method development.

Q1: My chromatogram shows a broad or shouldered peak. How can I confirm this is co-elution and not another issue?

A1: A distorted peak shape is a classic indicator of co-eluting compounds.[3] However, issues like a clogged column frit or sample solvent incompatibility can also cause peak asymmetry.[4][5] Before optimizing the separation, you must confirm that more than one analyte is present in the peak.

Here are two definitive methods:

  • Diode Array Detector (DAD/PDA) Analysis: A DAD or PDA detector is invaluable for assessing peak purity.[3][6] By acquiring UV-Vis spectra across the entire peak, you can compare the spectral data from the upslope, apex, and downslope. If the spectra are not identical, it confirms the presence of multiple, co-eluting compounds.[7]

  • Mass Spectrometry (MS) Detector: An MS detector provides the most conclusive evidence. By examining the mass spectra across the peak, you can identify different mass-to-charge ratios (m/z). Since dichlorodiphenylmethane isomers are isobaric (same mass), you would look for different fragmentation patterns if using MS/MS or subtle differences in isotopic ratios that might indicate impurities. More importantly, it can definitively rule out other, non-isomeric impurities that might be co-eluting.[3][6]

If you lack these detectors, a simple first step is to reduce the injection volume or sample concentration. Column overload can sometimes mimic co-elution; if the peak shape improves significantly with a lower load, you may be dealing with a concentration effect.[8]

Q2: I've confirmed co-elution of my DCDPM isomers. What is the most effective first step to improve separation?

A2: The most impactful and easily adjustable parameter in HPLC is the mobile phase composition.[9][10] Your goal is to alter the selectivity (α) of the separation, which describes the ability of the chromatographic system to distinguish between two analytes.

Troubleshooting Steps: Mobile Phase Optimization

  • Adjust Solvent Strength: In reversed-phase HPLC, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[9]

    • Action: Decrease the percentage of the organic modifier in 5% increments.

    • Causality: Reducing the solvent strength increases the retention factor (k') of the analytes.[3][11] By keeping the isomers on the column longer, you provide more opportunity for them to interact differently with the stationary phase, which can improve resolution.[11] Aim for a k' between 2 and 10 for robust separation.[11]

  • Change the Organic Modifier:

    • Action: If you are using acetonitrile, switch to methanol, or vice-versa. Keep the solvent strength similar initially by using a solvent of equivalent strength (e.g., 50% MeOH is roughly equivalent in strength to 40% ACN).

    • Causality: Acetonitrile and methanol have different chemical properties that create different selectivities.[11] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile has a strong dipole moment.[11][12] These differences alter the interactions between the analytes, the mobile phase, and the stationary phase, often changing the elution order or improving the separation of closely related compounds.

Q3: I've tried optimizing the mobile phase with my C18 column, but the isomers are still not baseline resolved. What should I do next?

A3: If mobile phase optimization is insufficient, the stationary phase chemistry is the next critical parameter to change. A standard C18 (octadecylsilane) column separates primarily based on hydrophobicity.[12] Since DCDPM isomers have very similar hydrophobic characters, a C18 column may not provide enough selectivity.[13] You need a stationary phase that offers alternative interaction mechanisms.[13]

Stationary Phase Selection for Aromatic Isomers

Stationary PhasePrimary Interaction MechanismsSuitability for DCDPM Isomers
C18 (ODS) Hydrophobic InteractionsBaseline. Often insufficient for positional isomers due to similar hydrophobicity.
Phenyl (Phenyl-Hexyl, Phenyl-Propyl) Hydrophobic, π-π Interactions, Dipole-DipoleHighly Recommended. The phenyl groups in the stationary phase can interact with the aromatic rings of the DCDPM isomers, offering enhanced selectivity.[14]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeExcellent Choice. The highly electronegative fluorine atoms create strong dipole moments and alternative selectivities for halogenated compounds like DCDPM.[2][13][14]
Biphenyl Hydrophobic, Enhanced π-π Interactions, Shape SelectivityExcellent Choice. The biphenyl ligand provides strong π-π interactions and a high degree of shape selectivity, which is ideal for separating rigid, planar molecules and positional isomers.[14]
Embedded Polar Group (EPG) Hydrophobic, Hydrogen BondingCan be effective. The embedded polar group (e.g., amide) can provide alternative interactions that may differentiate the isomers.[13][14]

Recommendation: Switch from a C18 to a PFP or Biphenyl column. These phases are specifically designed to provide the unique selectivity needed for separating positional isomers of aromatic compounds.[2][14]

Q4: Can adjusting the column temperature help resolve my co-eluting peaks?

A4: Yes, temperature is a powerful yet often underutilized tool for optimizing selectivity.[15][16]

  • Action: Systematically vary the column temperature, for example, from 30°C to 60°C in 5°C or 10°C increments.

  • Causality:

    • Altering Selectivity: Changing the temperature can affect the thermodynamics of analyte partitioning between the mobile and stationary phases.[15] For some isomer pairs, even a small change in temperature can significantly alter the relative retention and improve resolution.[15][16]

    • Improving Efficiency: Increasing the temperature lowers the viscosity of the mobile phase, which reduces the column backpressure and allows for more efficient mass transfer.[17][18] This leads to sharper, narrower peaks (higher efficiency, N), which contributes to better resolution.[17]

Always use a column thermostat to ensure precise and reproducible temperature control, as temperature fluctuations are a common cause of retention time drift.[15]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing co-elution issues.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Outcome Start Broad or Shouldered Peak Observed Confirm Confirm Co-elution (DAD Peak Purity / MS) Start->Confirm Opt_MP 1. Optimize Mobile Phase - Adjust Solvent Strength (%B) - Change Organic Modifier (ACN vs. MeOH) Confirm->Opt_MP Co-elution Confirmed Opt_SP 2. Change Stationary Phase (e.g., C18 -> PFP or Biphenyl) Opt_MP->Opt_SP Resolution Still Insufficient End Baseline Resolution Achieved Opt_MP->End Opt_Temp 3. Adjust Temperature (e.g., 30-60°C) Opt_SP->Opt_Temp Resolution Still Insufficient Opt_SP->End Opt_Flow 4. Fine-Tune Flow Rate (Lower for better resolution) Opt_Temp->Opt_Flow Minor Improvement Needed Opt_Temp->End Opt_Flow->End

Caption: A systematic workflow for troubleshooting co-eluting peaks.

Frequently Asked Questions (FAQs)

Q: What is the resolution equation, and how does it guide my troubleshooting? A: The fundamental goal in chromatography is to achieve adequate resolution (Rs) between adjacent peaks. The resolution is mathematically described by the equation:

Rs = ¼(α-1)(k'/(1+k'))(√N)

Where:

  • α (Selectivity): The most critical factor for separating closely related isomers. It is a measure of the relative retention of the two compounds. You change this by altering the mobile phase composition, stationary phase chemistry, or temperature.[7]

  • k' (Retention Factor): Describes how long an analyte is retained on the column. You adjust this primarily by changing the mobile phase strength.[3]

  • N (Efficiency): A measure of the column's ability to produce narrow peaks. It is related to column length, particle size, and flow rate.

Your troubleshooting efforts should focus on maximizing these three factors, with the greatest impact typically coming from improving selectivity (α).

Q: Isocratic or gradient elution: which is better for separating DCDPM isomers? A: For method development, a gradient elution is almost always the best starting point.[12] It allows you to screen a wide range of mobile phase strengths in a single run to determine the approximate composition needed to elute your compounds. Once you have identified the optimal solvent strength, you can either refine the gradient or, if the retention times are close, develop a more robust isocratic method (constant mobile phase composition) for routine analysis.

Q: Why is sample preparation important for resolving isomers? A: Proper sample preparation is foundational to good chromatography.[19] The sample should be dissolved in a solvent that is weaker than or identical to the mobile phase.[5] Injecting a sample in a much stronger solvent can cause peak distortion (fronting or splitting) that can be mistaken for co-elution and will compromise resolution.[5]

Visualizing the Pillars of Resolution

This diagram illustrates how key HPLC parameters influence the factors of the resolution equation.

Resolution_Factors cluster_Params Adjustable HPLC Parameters cluster_Factors Resolution Equation Factors MP Mobile Phase (Composition, pH) Alpha Selectivity (α) MP->Alpha High Impact K_prime Retention (k') MP->K_prime High Impact SP Stationary Phase (Chemistry) SP->Alpha High Impact Temp Temperature Temp->Alpha Medium Impact Temp->K_prime Medium Impact N Efficiency (N) Temp->N Medium Impact Flow Flow Rate / Column Dimensions Flow->N High Impact Resolution Resolution (Rs) Alpha->Resolution K_prime->Resolution N->Resolution

Caption: Relationship between HPLC parameters and resolution factors.

Experimental Protocols

Protocol 1: Systematic Approach to Resolving Co-eluting Peaks

This protocol assumes you have confirmed co-elution and are starting with a non-optimized method on a C18 column.

  • Establish a Baseline: Run your current method and document the resolution (or lack thereof), peak shape, and retention times.

  • Optimize Mobile Phase Strength (Isocratic):

    • Decrease the organic solvent percentage by 5%.

    • Run the analysis. Repeat this process, decreasing by 2-5% each time, until the retention factor (k') is between 5 and 10. Assess if resolution has improved.

  • Change Organic Modifier:

    • Prepare a mobile phase using methanol at an equivalent solvent strength to your best acetonitrile condition.

    • Equilibrate the column thoroughly (at least 10-15 column volumes).

    • Run the analysis and compare the selectivity to the acetonitrile method.

  • Change Stationary Phase:

    • If resolution is still poor, replace the C18 column with a PFP or Biphenyl column of similar dimensions.

    • Start with a scouting gradient (e.g., 5-95% organic over 15 minutes) to determine the approximate elution conditions.

    • Refine the mobile phase composition based on the scouting run, as described in steps 2 and 3.

  • Optimize Temperature:

    • Using the best column and mobile phase combination from the previous steps, analyze the sample at different column temperatures (e.g., 35°C, 45°C, 55°C).

    • Select the temperature that provides the best balance of resolution and analysis time.

  • Fine-Tune Flow Rate:

    • If near-baseline resolution is achieved, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This often increases efficiency and can provide the final improvement needed for full separation.

Protocol 2: General HPLC Method Development for DCDPM Isomers

This protocol provides a starting point for developing a new method from scratch.

  • Instrumentation and Materials:

    • HPLC system with gradient pump, autosampler, column oven, and DAD/PDA detector.

    • Pentafluorophenyl (PFP) or Biphenyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Sample: DCDPM isomer mixture dissolved in 50:50 water:acetonitrile at ~100 µg/mL.

  • Methodology:

    • Column Installation and Equilibration: Install the PFP or Biphenyl column. Equilibrate with 50% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 40°C.

    • Initial Scouting Gradient:

      • Gradient Program:

        • 0.0 min: 40% B

        • 20.0 min: 90% B

        • 22.0 min: 90% B

        • 22.1 min: 40% B

        • 30.0 min: 40% B

      • Flow Rate: 1.0 mL/min

      • Detection: 230 nm

      • Injection Volume: 5 µL

    • Method Optimization:

      • Based on the retention times from the scouting run, calculate the mobile phase composition at the start and end of the elution window for the isomers of interest.

      • Create a shallower gradient around this window. For example, if the peaks elute between 60% and 70% B, a new gradient could be 55-75% B over 15 minutes.

      • If the shallow gradient provides partial separation, convert to an isocratic method using the average mobile phase composition where the peaks eluted. Fine-tune the isocratic %B to maximize resolution.

    • Final Adjustments: Perform final optimization of temperature and flow rate as described in Protocol 1 to achieve robust, baseline separation.

References

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]

  • Polite, L. (2021, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. Retrieved from [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). Dichlorodiphenylmethane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dichlorodiphenylmethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenyldichloromethane. Retrieved from [Link]

  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Chemsrc. (2025). dichlorodiphenylmethane. Retrieved from [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]

  • Journal of Chromatography A. (1998).
  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2021). A Comprehensive Review of Method Development by HPLC. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature Effect on the Separation Performance of Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

Sources

minimizing thermal degradation of 4,4'-Dichlorodiphenylmethane in GC inlet

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the gas chromatography (GC) analysis of 4,4'-Dichlorodiphenylmethane (DCDPM). This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize thermal degradation of DCDPM in your GC inlet and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCDPM) and why is its analysis important?

This compound (DCDPM) is a chlorinated organic compound. It is recognized as a degradation product of the pesticide DDT and is also used in the synthesis of other chemicals.[1][2] Its accurate quantification is crucial for environmental monitoring and in quality control for various industrial processes.

Q2: I am seeing a smaller than expected peak for DCDPM and some unexpected earlier eluting peaks. What could be the cause?

This is a classic symptom of thermal degradation in the GC inlet. DCDPM, like other chlorinated diphenylmethanes such as DDT, is susceptible to breaking down at high temperatures.[3] The high temperatures and potential active sites in the GC inlet can cause DCDPM to degrade into smaller, more volatile compounds that elute earlier.

Q3: What are the likely thermal degradation products of DCDPM?

While specific studies on the thermal degradation products of DCDPM are not abundant, we can infer the likely products based on the well-documented degradation of the structurally similar pesticide, DDT. The primary degradation pathway for DDT in a GC inlet involves the loss of chlorine atoms. A potential degradation pathway for DCDPM could involve similar dehalogenation or rearrangement reactions, leading to the formation of monochlorinated diphenylmethane or other related compounds.

Q4: How can I confirm that the issues I'm seeing are due to thermal degradation?

A systematic approach is key. Start by lowering the inlet temperature in increments of 10-20°C and observe the response of the DCDPM peak and the area of the suspected degradation peaks. If the DCDPM peak area increases and the degradation peaks decrease, it strongly suggests that thermal degradation is the root cause.

Q5: Is there an ideal GC inlet temperature for DCDPM analysis?

There isn't a single "ideal" temperature, as it depends on your specific instrument, liner, and method. However, a general principle for thermally labile compounds is to use the lowest temperature that allows for efficient and reproducible vaporization of the analyte. For compounds similar to DCDPM, inlet temperatures are often in the range of 200-250°C.[4] It is crucial to empirically determine the optimal temperature for your specific application.

Troubleshooting Guide: Minimizing DCDPM Thermal Degradation

This guide will walk you through potential issues and solutions, organized by the symptoms you might be observing in your chromatograms.

Symptom 1: Low DCDPM Peak Area and Appearance of Unknown Peaks

This is the most direct indication of on-column thermal degradation.

Causality: The high temperature of the GC inlet provides the activation energy for the degradation of DCDPM. This process can be exacerbated by active sites within the inlet liner, which can catalyze the degradation reactions.

Troubleshooting Workflow:

Caption: Troubleshooting logic for low DCDPM peak area.

Solutions in Detail:

  • Optimize Inlet Temperature:

    • Protocol:

      • Start with a conservative inlet temperature, for example, 200°C.

      • Inject a known concentration of a DCDPM standard.

      • Increase the inlet temperature in 10°C increments (e.g., 210°C, 220°C, 230°C, 240°C, 250°C) for subsequent injections.

      • Monitor the peak area of DCDPM and any suspected degradation products.

      • Plot the DCDPM peak area against the inlet temperature.

      • Select the temperature that provides the highest DCDPM response with the minimal formation of degradation products.

  • Use an Inert Liner & Regular Maintenance:

    • Expertise & Experience: The inlet liner is where the sample is vaporized and introduced to the column. Active sites, such as silanol groups on the glass surface, can promote thermal degradation.[3] Using a liner that has been deactivated to be "ultra-inert" is critical.

    • Protocol:

      • Replace your standard liner with a certified ultra-inert liner. Many manufacturers offer liners specifically designed for the analysis of active compounds.

      • Establish a routine maintenance schedule. For complex matrices, liners may need to be replaced every 50-100 injections. For cleaner samples, the interval can be longer.

      • When replacing the liner, also replace the inlet septum and O-ring to prevent leaks and contamination.[5][6]

  • Modify Injection Parameters:

    • Trustworthiness: The longer the analyte resides in the hot inlet, the more opportunity there is for degradation. Reducing this residence time can significantly improve results.

    • Protocol:

      • For Splitless Injections: Minimize the splitless time to what is necessary for efficient analyte transfer to the column (typically 0.5-1.0 minutes).

      • Consider Pulsed Splitless: This technique uses a higher initial inlet pressure to more rapidly transfer the sample onto the column, reducing the time spent in the hot inlet.

      • Evaluate Split Injection: If your sample concentration allows, a split injection can significantly reduce the residence time in the inlet. However, this will also reduce the amount of sample reaching the column, so sensitivity must be considered.

Symptom 2: Tailing Peak Shape for DCDPM

While often associated with active sites on the column, peak tailing can also be an indicator of issues within the inlet.

Causality: A portion of the DCDPM molecules may be interacting with active sites in the liner or on accumulated non-volatile residues from previous injections. This delayed release from the inlet leads to a tailing peak shape.

Troubleshooting Workflow:

Caption: Troubleshooting logic for DCDPM peak tailing.

Solutions in Detail:

  • Perform Inlet Maintenance:

    • Protocol:

      • Replace the inlet liner with a new, ultra-inert liner.

      • Replace the septum and O-ring.

      • If the problem persists, consider cleaning the metal surfaces of the inlet itself, following the manufacturer's instructions.

  • Verify Column Installation:

    • Expertise & Experience: An improperly installed column can create dead volume in the inlet, leading to peak tailing.

    • Protocol:

      • Ensure the column is cut cleanly and squarely.

      • Install the column into the inlet at the correct depth as specified by the instrument manufacturer.

  • Re-evaluate Inlet Temperature:

    • Trustworthiness: While a high temperature can cause degradation, a temperature that is too low can lead to incomplete or slow vaporization, resulting in peak tailing.

    • Protocol:

      • After addressing potential activity issues, if peak tailing persists, consider a modest increase in the inlet temperature (e.g., in 5-10°C increments) to see if the peak shape improves without inducing significant degradation.

Advanced Technique: Programmed Temperature Vaporization (PTV) Inlet

For highly sensitive or thermally labile compounds like DCDPM, a PTV inlet offers a significant advantage over traditional hot split/splitless inlets.

Causality: A PTV inlet introduces the sample into a cool liner, which then rapidly heats up to transfer the analytes to the column. This minimizes the time the analyte is exposed to high temperatures, thereby reducing thermal degradation.[7][8]

Experimental Protocol for PTV:

  • Initial Inlet Temperature: Set the initial inlet temperature below the boiling point of the injection solvent (e.g., 40-60°C).

  • Injection: Inject the sample into the cool liner.

  • Solvent Venting (Optional): For large volume injections, the solvent can be vented at a low temperature.

  • Temperature Ramp: Rapidly increase the inlet temperature to the final transfer temperature (e.g., 250°C). The ramp rate is a critical parameter to optimize.

  • Analyte Transfer: The vaporized DCDPM is transferred to the column.

  • Inlet Cool-down: The inlet is then cooled down in preparation for the next injection.

Data Summary

The following table provides a summary of recommended starting conditions for the analysis of DCDPM, based on best practices for similar chlorinated compounds. These should be considered as starting points for your method development.

ParameterRecommended Starting ConditionRationale
Inlet Type Split/Splitless or PTVPTV is preferred for minimizing thermal degradation.
Inlet Temperature 200 - 250 °CLower end of the range is a good starting point to minimize degradation.[4]
Liner Type Ultra-Inert, Single Taper with Glass WoolUltra-inert surface is crucial. Glass wool can aid in vaporization but must also be highly inert.
Injection Mode Pulsed Splitless or Split (if sensitivity allows)Pulsed splitless reduces inlet residence time.
Splitless Time 0.5 - 1.0 minutesMinimize to what is necessary for efficient transfer.
Inlet Maintenance Replace liner and septum every 50-100 injectionsFrequent maintenance is key to preventing active sites.[5][6]

References

Sources

Technical Support Center: Matrix Interference in 4,4'-Dichlorodiphenylmethane Analysis of Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4,4'-Dichlorodiphenylmethane (p,p'-DDT) in environmental samples. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of matrix interference in your analytical workflows.

Introduction to Matrix Interference

In the analysis of this compound, a persistent organic pollutant (POP), the sample matrix—the components of a sample other than the analyte of interest—can significantly impact the accuracy and precision of analytical measurements.[1][2][3] These "matrix effects" arise from co-extracted compounds that can either enhance or suppress the analytical signal, leading to erroneous quantification.[1][2] The complexity of environmental samples, such as soil, water, and biota, makes them particularly susceptible to matrix interference.[4][5][6]

This guide provides a comprehensive overview of common challenges and solutions related to matrix interference in p,p'-DDT analysis, with a focus on practical, field-proven insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of matrix interference in my GC-MS analysis of this compound?

A1: The most common indicators of matrix interference include:

  • Poor peak shape: Tailing or fronting of the p,p'-DDT peak can be a sign of active sites in the GC system or co-eluting matrix components.[7]

  • Inconsistent retention times: Shifting retention times for p,p'-DDT across a sample batch can indicate the buildup of non-volatile matrix components on the analytical column.[8]

  • Signal suppression or enhancement: A noticeable decrease or increase in the p,p'-DDT signal in sample extracts compared to a clean standard suggests that co-eluting compounds are affecting the ionization process in the mass spectrometer.

  • High background noise: An elevated baseline or the presence of numerous interfering peaks can obscure the p,p'-DDT peak, making accurate integration difficult.

  • Analyte degradation: Matrix components can sometimes lead to the degradation of thermolabile compounds like p,p'-DDT in the hot GC inlet, resulting in the formation of breakdown products such as p,p'-DDD and p,p'-DDE.[9]

Q2: I'm observing significant signal suppression. What are the primary causes and how can I mitigate this?

A2: Signal suppression is a common manifestation of matrix effects where co-eluting compounds interfere with the ionization of the target analyte in the MS source.[2] This leads to a lower-than-expected instrument response and underestimation of the p,p'-DDT concentration.

Primary Causes:

  • Competition for ionization: High concentrations of co-extracted matrix components can compete with p,p'-DDT for available energy or charge in the ion source.

  • Charge transfer: Co-eluting compounds can interact with p,p'-DDT ions, neutralizing them before they reach the detector.

  • Changes in physical properties: Matrix components can alter the physical properties of the sample droplet in the ion source, affecting the efficiency of desolvation and ionization.[2]

Mitigation Strategies:

  • Improve Sample Cleanup: This is often the most effective way to reduce matrix effects.[10] Techniques like Solid Phase Extraction (SPE) or dispersive SPE (dSPE) cleanup steps in QuEChERS can selectively remove interfering compounds.

  • Dilute the Sample Extract: A simple yet effective approach is to dilute the final extract.[11][12] This reduces the concentration of matrix components, but it's crucial to ensure the p,p'-DDT concentration remains above the instrument's limit of quantification.[11]

  • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of p,p'-DDT but representative of the samples being analyzed. This helps to compensate for the matrix effect.

  • Employ Isotope Dilution Mass Spectrometry (IDMS): Using a stable isotope-labeled internal standard (e.g., ¹³C-p,p'-DDT) is a powerful technique to correct for matrix effects. The labeled standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, providing a reliable way to quantify the analyte.[9]

Q3: My p,p'-DDT peak is tailing. What are the likely causes and how can I improve the peak shape?

A3: Peak tailing is often caused by interactions between the analyte and active sites within the GC system.[7]

Likely Causes:

  • Active sites in the GC inlet liner: Free silanol groups on the surface of the glass liner can interact with the analyte.

  • Contamination at the head of the GC column: Non-volatile matrix components can accumulate at the beginning of the column, creating active sites.

  • Column degradation: Over time, the stationary phase of the column can degrade, exposing active sites.

Solutions:

  • Use a deactivated inlet liner: Choose a liner that has been treated to minimize active sites.

  • Regularly replace the inlet liner and septum: This is a simple but crucial maintenance step.

  • Use a guard column: A short, deactivated fused silica column installed before the analytical column can trap non-volatile residues, protecting the analytical column.[13]

  • Bake out the column: Periodically heating the column to a high temperature (within its specified limits) can help to remove contaminants.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Poor recovery of p,p'-DDT Inefficient extraction from the sample matrix. Loss of analyte during cleanup steps. Degradation of p,p'-DDT during analysis.Optimize the extraction solvent and technique (e.g., sonication, pressurized liquid extraction). Evaluate different SPE sorbents or cleanup procedures. Check for p,p'-DDT degradation by monitoring for its breakdown products (p,p'-DDD, p,p'-DDE). Use a lower injection port temperature if degradation is observed.[9]
High variability in replicate analyses Inhomogeneous sample. Inconsistent sample preparation. Matrix effects varying between samples.Homogenize the sample thoroughly before extraction. Ensure consistent execution of the sample preparation protocol.[14] Employ matrix-matched calibration or isotope dilution to compensate for sample-to-sample variations in matrix effects.
Presence of interfering peaks Co-extraction of other compounds with similar chemical properties to p,p'-DDT.Enhance the selectivity of the cleanup step (e.g., using a multi-layered SPE cartridge). Optimize the GC temperature program to improve chromatographic resolution. Use tandem mass spectrometry (MS/MS) for more selective detection.[8]
Gradual decrease in instrument sensitivity Accumulation of non-volatile matrix components in the GC inlet and on the column.[8]Implement a regular maintenance schedule for the GC system, including cleaning the ion source and replacing the inlet liner and septum. Use a guard column to protect the analytical column.[13] Consider using column backflushing to remove high-boiling matrix components.[8]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Cleanup for Soil Samples

This protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of p,p'-DDT from soil samples.[8][15]

Materials:

  • Homogenized soil sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB)

  • Centrifuge tubes (50 mL and 15 mL)

Procedure:

  • Extraction: a. Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. b. Add 10 mL of ACN. c. Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl). d. Vortex vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer 1 mL of the ACN supernatant to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and 7.5 mg GCB). b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract: a. Collect the supernatant for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Water Samples

This protocol describes a common SPE procedure for cleaning up water sample extracts.

Materials:

  • Water sample extract (e.g., in hexane or dichloromethane)

  • SPE cartridge (e.g., Florisil® or silica)

  • Elution solvents (e.g., hexane, dichloromethane, acetone)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: a. Condition the SPE cartridge with a non-polar solvent (e.g., 5 mL of hexane). Do not let the cartridge go dry.

  • Sample Loading: a. Load the sample extract onto the conditioned cartridge.

  • Washing: a. Wash the cartridge with a weak solvent (e.g., 5 mL of hexane) to remove less polar interferences.

  • Elution: a. Elute the p,p'-DDT with a stronger solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).

  • Concentration: a. Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.

Visualizations

Diagram 1: QuEChERS Workflow for p,p'-DDT Analysis

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Sample 1. Soil Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Add_Salts 3. Add MgSO4/NaCl Add_ACN->Add_Salts Vortex 4. Vortex Add_Salts->Vortex Centrifuge1 5. Centrifuge Vortex->Centrifuge1 Supernatant 6. Transfer Supernatant Centrifuge1->Supernatant Supernatant Add_dSPE 7. Add dSPE Sorbent Supernatant->Add_dSPE Vortex2 8. Vortex Add_dSPE->Vortex2 Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 Final_Extract 10. Collect Final Extract Centrifuge2->Final_Extract Cleaned Extract GCMS 11. GC-MS Analysis Final_Extract->GCMS

Caption: A flowchart of the QuEChERS method for sample preparation.

Diagram 2: Logic Tree for Troubleshooting Matrix Effects

Troubleshooting_Matrix_Effects Start Matrix Interference Suspected Check_Peak_Shape Evaluate Peak Shape Start->Check_Peak_Shape Check_Recovery Assess Analyte Recovery Start->Check_Recovery Check_Reproducibility Check Reproducibility Start->Check_Reproducibility Peak_Tailing Peak Tailing/Fronting? Check_Peak_Shape->Peak_Tailing Low_Recovery Low or High Recovery? Check_Recovery->Low_Recovery Poor_Reproducibility Poor Reproducibility? Check_Reproducibility->Poor_Reproducibility Check_Inlet Check Inlet Liner & Septum Peak_Tailing->Check_Inlet Yes Resolution1 Improved Peak Shape Peak_Tailing->Resolution1 No Use_Guard_Column Use Guard Column Check_Inlet->Use_Guard_Column Use_Guard_Column->Resolution1 Optimize_Cleanup Optimize Sample Cleanup Low_Recovery->Optimize_Cleanup Yes Resolution2 Accurate Quantification Low_Recovery->Resolution2 No Matrix_Matched_Cal Use Matrix-Matched Calibration Optimize_Cleanup->Matrix_Matched_Cal Isotope_Dilution Use Isotope Dilution Matrix_Matched_Cal->Isotope_Dilution Isotope_Dilution->Resolution2 Homogenize_Sample Ensure Sample Homogeneity Poor_Reproducibility->Homogenize_Sample Yes Resolution3 Consistent Results Poor_Reproducibility->Resolution3 No Standardize_Protocol Standardize Sample Prep Homogenize_Sample->Standardize_Protocol Standardize_Protocol->Resolution3

Caption: A decision tree for troubleshooting matrix interference issues.

References

  • Agilent Technologies. (2022). Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2015). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. Retrieved from [Link]

  • ResearchGate. (2017). A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone. Retrieved from [Link]

  • USGS Publications Warehouse. (1997). Matrix-enhanced degradation of p,p'-DDT during gas chromatographic analysis: A consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Measurement of Legacy and Emerging Persistent Organic Pollutants in Complex Sample Matrices. Retrieved from [Link]

  • PubMed. (1991). A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane and Substituted Analogues in Urine. Retrieved from [Link]

  • Agilent. (2014). Troubleshooting Symptoms and Solutions. Retrieved from [Link]

  • Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved from [Link]

  • MDPI. (2022). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved from [Link]

  • A Look at Matrix Effects. (2016). Retrieved from [Link]

  • Agilent. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Retrieved from [Link]

  • PMC - NIH. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Comprehensive Analysis of Persistent Organic Pollutants in Complex Matrices 48 Using GC with High-Performance TOF-MS. Retrieved from [Link]

  • PMC - NIH. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Retrieved from [Link]

  • LCGC International. (2021). Investigating Decomposition Odor in a Tropical Climate by Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID). Retrieved from [Link]

  • PMC. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

  • Separation Science. (n.d.). Overcoming Matrix Interference in LC-MS/MS. Retrieved from [Link]

  • Pragolab. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from [Link]

  • ResearchGate. (2017). Strategy for Correction of Matrix Effect on the Determination of Pesticides in Water Bodies Using SPME-GC-FID. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix interferences of the different environmental water samples.... Retrieved from [Link]

  • PubMed. (2011). Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Matrix Effects on Organic Pollutants Analysis in Sediment. Retrieved from [Link]

  • PubMed. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Retrieved from [Link]

Sources

improving signal-to-noise ratio for 4,4'-Dichlorodiphenylmethane in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 4,4'-Dichlorodiphenylmethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for improving the signal-to-noise ratio (S/N) during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected Electron Ionization (EI) fragmentation pattern for this compound?

A1: In Electron Ionization (EI) mass spectrometry, the high energy of the electron beam causes the molecular ion to become unstable and break apart into smaller fragments. For this compound (C₁₃H₁₀Cl₂), you should expect to see a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern at M⁺˙, M+2, and M+4, with relative intensities of approximately 9:6:1.[1]

Key fragmentation pathways for aromatic and halogenated compounds include the loss of a chlorine atom and cleavage at the methylene bridge.[2]

Table 1: Predicted Key Fragments for this compound (EI-MS)

m/z (Mass-to-Charge Ratio)Proposed Fragment IonComments
236/238/240[C₁₃H₁₀Cl₂]⁺˙Molecular Ion (M⁺˙) cluster. The base peak may be one of these ions.
201/203[C₁₃H₁₀Cl]⁺Loss of one chlorine radical (·Cl).
165[C₁₃H₉]⁺Loss of both chlorine atoms.
166[C₁₃H₁₀]⁺Potential rearrangement ion.
127[C₇H₄Cl]⁺Chlorotropylium or related stable aromatic cation.

Note: The exact intensities can vary based on instrument tuning and source conditions.

Q2: Why is my signal-to-noise ratio (S/N) poor for this compound?

A2: A poor signal-to-noise ratio is a common challenge in mass spectrometry and can stem from two primary issues: a weak analyte signal or high background noise.[3] For a compound like this compound, specific causes often include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source, either suppressing or enhancing the signal.[4][5] This is a significant issue in complex biological or environmental samples.

  • Inefficient Ionization: While EI is standard, its extensive fragmentation can distribute the ion current across many fragments, reducing the intensity of any single target ion.

  • High Chemical Noise: Background signals from sources like GC column bleed, contaminated carrier gas, or residual sample matrix components can obscure the analyte signal.[6]

  • Suboptimal Instrument Parameters: Incorrect settings for the GC inlet, MS ion source, or detector can lead to poor sensitivity.

Q3: Which ionization technique is generally best for this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common and generally effective method for analyzing semi-volatile, relatively non-polar compounds like this compound.[7] However, if achieving a strong molecular ion signal is critical and fragmentation is problematic, Chemical Ionization (CI) can be a superior choice.

Table 2: Comparison of Ionization Techniques for this compound

Ionization TechniquePrincipleAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.Provides rich structural information from fragmentation patterns; highly reproducible spectra.Can lead to a weak or absent molecular ion, potentially lowering the signal for a specific target ion.
Chemical Ionization (CI) A reagent gas (e.g., methane, ammonia) is ionized, which then transfers a proton to the analyte in a gentler process.[8]Produces less fragmentation and a more abundant protonated molecule ([M+H]⁺), concentrating signal and improving S/N for the molecular species.[8]Provides less structural information; spectra can be dependent on reagent gas pressure and source temperature.
Atmospheric Pressure Chemical Ionization (APCI) A soft ionization technique often used with LC-MS that is suitable for less polar compounds.[7]Good for compounds not easily ionized by ESI; generally less susceptible to matrix effects than ESI.[7][9]Less common for routine GC-MS analysis of this compound class.

For most quantitative applications targeting specific fragments, a well-optimized EI method is sufficient. For trace analysis where the molecular ion is the target, CI is highly recommended.

Troubleshooting Guides

Problem: Low Analyte Signal Intensity

A weak signal is a primary contributor to a poor S/N ratio.[3] The following steps can help diagnose and resolve low signal intensity.

Logical Troubleshooting Workflow for Low Signal

A Start: Low Signal Detected B Verify System Suitability (e.g., run tuning standard like OFN) A->B C Is system performance acceptable? B->C D Troubleshoot Hardware: - Clean Ion Source - Check Detector - Check for Leaks C->D No E Optimize GC Parameters C->E Yes D->B F Optimize MS Parameters E->F G Consider Alternative Ionization F->G H Review Sample Preparation G->H I End: Signal Improved H->I

Caption: Workflow for diagnosing low signal intensity.

Protocol 1: Optimizing GC and MS Parameters
  • GC Inlet Optimization:

    • Injection Volume: Increase the injection volume (e.g., from 1 µL to 2 µL) to introduce more analyte onto the column. Be cautious of overloading the column or causing peak distortion.

    • Inlet Temperature: Ensure the inlet temperature is sufficient to fully vaporize this compound (typically 250-280°C) without causing thermal degradation.

    • Injection Mode: Use a splitless injection for trace analysis to maximize the transfer of analyte to the column. Optimize the splitless hold time (typically 0.5-1.0 min).

  • MS Ion Source Optimization:

    • Source Temperature: The ion source temperature is critical. A temperature that is too low may result in poor ionization efficiency or contamination, while one that is too high can cause thermal degradation. For many semi-volatile compounds, a source temperature between 230°C and 280°C is a good starting point. Perform a temperature ramp experiment while infusing a standard to find the optimal setting.[10]

    • Electron Energy (EI): The standard electron energy is 70 eV, which provides reproducible fragmentation patterns. Lowering the energy (e.g., to 20-30 eV) can sometimes reduce fragmentation and enhance the molecular ion, but this will alter the fragmentation pattern and may reduce overall sensitivity.

  • MS/MS Method Development (if using a Triple Quadrupole):

    • For enhanced selectivity and noise reduction, use Multiple Reaction Monitoring (MRM).

    • Select a robust precursor ion (e.g., m/z 236 from the molecular ion cluster).

    • Optimize the collision energy to produce a stable and abundant product ion (e.g., m/z 201 or 165). Automated optimizer software can streamline this process.[11][12]

Problem: High Background Noise

High noise can be chemical (from interfering compounds) or electronic. Reducing chemical noise is often the most effective way to improve S/N.[6]

Diagram: The Impact of Matrix Effects on S/N

cluster_0 Ideal Condition (Clean Sample) cluster_1 Real Condition (Complex Matrix) A Analyte Ionization Signal: High Noise: Low S/N: Excellent B Analyte + Matrix Components Competition for Ionization Ion Suppression C Result Signal: Low Noise: High S/N: Poor B->C Leads to

Caption: How matrix components can suppress the analyte signal and increase noise.

Protocol 2: Mitigating Matrix Effects and Chemical Noise
  • Enhance Sample Preparation: The goal of sample prep is to remove interfering matrix components before analysis.[10]

    • Technique Selection: For complex matrices like plasma, soil, or tissue, a simple "dilute-and-shoot" approach is often inadequate. Use a more rigorous extraction technique. Solid-Phase Extraction (SPE) is highly effective for cleaning up samples containing this compound.[9] Choose a sorbent (e.g., C18, silica) that retains the analyte while allowing interfering compounds to be washed away.

    • QuEChERS: For food and agricultural samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent choice for removing a wide range of interferences.[13]

  • Improve Chromatographic Resolution:

    • Separate the analyte peak from co-eluting matrix components.

    • GC Column Choice: Use a column with a stationary phase appropriate for semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane).

    • Temperature Program: Optimize the GC oven temperature program to increase the separation between your target analyte and any nearby interfering peaks. A slower ramp rate around the elution time of the analyte can improve resolution.

  • System Maintenance:

    • Column Bleed: High baseline noise that increases with oven temperature is often due to column bleed. Bake out the column according to the manufacturer's instructions. If bleed persists, trim the front end of the column or replace it.

    • Carrier Gas Purity: Use high-purity (99.999% or higher) carrier gas (Helium or Hydrogen) with appropriate filters to remove oxygen, moisture, and hydrocarbons.

  • Data Processing Techniques:

    • Digital Smoothing: Software-based filters (e.g., Moving Average, Savitzky-Golay) can reduce high-frequency noise in the chromatogram, making peaks easier to integrate.[14]

    • Fourier Filtering: This advanced technique transforms the signal into the frequency domain, where the signal (a broad peak) can be separated from noise (multiple sharp peaks), and the noise can be filtered out.[14]

Problem: Inconsistent Signal & Poor Reproducibility

Fluctuations in signal intensity between injections, even for the same concentration, are often caused by variable matrix effects.[5]

Protocol 3: Improving Method Robustness and Reproducibility
  • Use of Internal Standards (IS):

    • An internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. It is added at a constant concentration to all samples and standards.

    • Why it works: The IS experiences similar matrix effects (ion suppression/enhancement) and variations during sample preparation and injection as the analyte. By calculating the ratio of the analyte response to the IS response, these variations can be normalized.[15]

    • Recommended IS: For this compound, a deuterated or ¹³C-labeled version of the analyte (e.g., this compound-d8) is the ideal internal standard as its behavior is nearly identical to the native analyte.

  • Matrix-Matched Calibration:

    • Instead of preparing calibration standards in a clean solvent, prepare them in a blank matrix extract that is free of the target analyte.

    • Why it works: This ensures that the calibration standards are subjected to the same matrix effects as the unknown samples, leading to more accurate quantification.[15]

  • Consider Chemical Derivatization:

    • While not always necessary for this compound, derivatization is a powerful technique to improve chromatographic properties and detector response.[16][17] A reaction could potentially move the analyte to a retention time with less matrix interference or introduce a functional group that ionizes more efficiently and fragments more predictably.[18][19] For example, silylation is a common derivatization technique in GC-MS. However, this adds a step to the workflow and must be carefully optimized.

References

  • Derivatization Methods in GC and GC/MS.Vertex AI Search.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.LCGC.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
  • The Use of Derivatization Reagents for Gas Chrom
  • Enhancing Signal-to-Noise.
  • What Is Derivatization In GC-MS?Chemistry For Everyone - YouTube.
  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample prepar
  • Signal, Noise, and Detection Limits in Mass Spectrometry.Agilent.
  • Improving the Signal-to-Noise R
  • Matrix effects and application of matrix effect factor.
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.Agilent.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.Forensic Science Review.
  • Derivatization Methods in GC and GC/MS.Semantic Scholar.
  • The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry.Journal of Food and Drug Analysis.
  • Ultrapressure liquid chromatography-tandem mass spectrometry assay using atmospheric pressure photoionization (UPLC-APPI-MS/MS)
  • Matrix Effect in Bioanalysis: An Overview.International Journal of Pharmaceutical and Phytopharmacological Research.
  • A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane and Substituted Analogues in Urine.PubMed.
  • This compound | C13H10Cl2 | CID 7576.PubChem.
  • Mass Spectrometry - Fragmentation P
  • Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of
  • What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise R
  • Why use Signal-To-Noise as a Measure of MS Performance When it is Often Meaningless?Agilent.
  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls.Analytical Methods (RSC Publishing).
  • Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives.PMC - NIH.
  • Electrospray and Photoionization Mass Spectrometry for the Characterization of Organic matter in Natural Waters: A Qualit
  • Mass Spectrometry: Fragment
  • Automated Chemical Ionization in GC-MS.
  • Chemical noise in mass spectrometry: Part I.
  • Fast GC-MS/MS for High Throughput Pesticides Analysis.Thermo Fisher Scientific.
  • Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.Benchchem.
  • mass spectra - fragmentation p
  • Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
  • Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS.

Sources

Technical Support Center: Troubleshooting Peak Tailing for 4,4'-Dichlorodiphenylmethane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering peak tailing with 4,4'-Dichlorodiphenylmethane in their gas chromatography (GC) analyses. This guide is designed to provide in-depth, actionable solutions based on established scientific principles and extensive field experience.

Peak tailing, an asymmetrical distortion of the chromatographic peak, can significantly compromise the accuracy and reproducibility of your results.[1][2] For active, chlorinated compounds like this compound, this issue is common but entirely manageable with a systematic approach. This guide will walk you through the diagnostic process, from initial observations to targeted solutions, ensuring the integrity of your chromatographic data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of peak tailing to provide a solid foundation for troubleshooting.

Q1: What exactly is peak tailing in gas chromatography?

A: Peak tailing is a phenomenon where the back half of a chromatographic peak is drawn out and does not return to the baseline as sharply as the front half.[3] An ideal peak is symmetrical, resembling a Gaussian distribution. Tailing indicates that a portion of the analyte molecules is being retained longer than the main portion, leading to this asymmetrical shape. The degree of tailing is often measured by a Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.5 typically indicates a problem that needs investigation.[1]

Q2: Why is peak tailing a concern for my quantitative analysis?

A: Peak tailing is a significant issue because it directly impacts the accuracy and reproducibility of peak integration.[1][2] When a peak tails, the automated integration software may struggle to correctly define the end of the peak, leading to inconsistent area counts between injections. This variability can reduce the precision of your quantitative results and may also decrease the apparent resolution between closely eluting peaks.

Q3: What are the general causes of peak tailing?

A: Peak tailing in GC can be broadly categorized into two main causes:

  • Chemical Issues: These arise from unwanted interactions between the analyte and active sites within the GC system. These are particularly common for polar or active compounds.[4] Key sources of chemical activity include the inlet liner, the analytical column itself, or contamination from sample matrix or septum bleed.[5][6][7]

  • Physical Issues: These are related to disruptions in the carrier gas flow path.[8][9] Common physical problems include improper column installation (creating dead volumes), a poorly cut column, or a partial blockage at the column inlet.[7][9]

Q4: Is this compound particularly susceptible to peak tailing?

A: Yes. Although this compound is a nonpolar molecule, its chlorine atoms make it highly polarizable. This characteristic can lead to adsorptive interactions with active sites, particularly acidic silanol (Si-OH) groups, that may be present on glass surfaces within the GC inlet liner or at the head of the analytical column.[6] This interaction is a primary cause of peak tailing for chlorinated pesticides and similar compounds.[10] Therefore, ensuring an inert flow path is critical for achieving sharp, symmetrical peaks.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured, question-and-answer workflow to diagnose and resolve peak tailing for this compound.

Q5: My this compound peak is tailing. Where do I begin?

A: The first and most critical step is to determine whether the problem is chemical (analyte-specific) or physical (system-wide). A simple diagnostic test can differentiate between these two possibilities.

Initial Diagnosis: The Hydrocarbon Test

The purpose of this test is to inject a non-polar, non-active compound. If this compound produces a symmetrical peak while your this compound peak continues to tail, the issue is almost certainly chemical activity within your system. If all peaks, including the hydrocarbon, are tailing, the problem is likely physical.[9][11]

Experimental Protocol: Hydrocarbon Test

  • Prepare a Standard: Create a simple solution of a C10-C16 alkane (e.g., decane or dodecane) in a suitable solvent like hexane.

  • Analyze: Inject this standard using the same GC method parameters as your this compound analysis.

  • Evaluate the Peak Shape:

    • Symmetrical Hydrocarbon Peak: This result strongly suggests that your system has active sites that are interacting with your target analyte. Proceed to Q6 to address chemical activity.

    • Tailing Hydrocarbon Peak: This indicates a physical problem with the gas flow path. Proceed to Q7 to troubleshoot physical issues.

Below is a workflow diagram illustrating this initial diagnostic process.

G start Peak Tailing Observed for This compound test Perform Hydrocarbon Test (Inject a non-polar alkane) start->test eval Evaluate Hydrocarbon Peak Shape test->eval chemical Peak is Symmetrical eval->chemical Symmetrical physical Peak is Tailing eval->physical Tailing chem_action Proceed to Q6: Address Chemical Activity (Inlet, Column) chemical->chem_action phys_action Proceed to Q7: Address Physical Issues (Column Installation, Leaks) physical->phys_action

Caption: Initial troubleshooting workflow for peak tailing.

Q6: The hydrocarbon test points to chemical activity. How do I find and eliminate it?

A: Chemical activity in a GC system most often originates in the hottest parts of the flow path where analytes can interact with surfaces: the inlet and the front of the column.

The inlet is the most common source of activity.[12] Here, the sample is vaporized, and any active sites on the liner surface can adsorb or degrade sensitive compounds before they even reach the column.[5]

The Critical Role of the Inlet Liner: Glass inlet liners contain silanol groups which are notorious active sites.[6] For active compounds like chlorinated pesticides, using a liner that has been chemically treated to cap these silanols—a process called deactivation—is essential.[5][13] Over time and with repeated injections of complex samples, this deactivation can wear away, or the liner can become contaminated with non-volatile residues, creating new active sites.[14]

Solution: Inlet Maintenance with an Ultra-Inert Liner

Performing routine inlet maintenance is the most effective way to eliminate this source of activity.[7]

Experimental Protocol: Inlet Maintenance

  • Cool Down: Ensure the GC inlet and oven are cooled to a safe temperature.

  • Remove the Old Components: Carefully remove the septum nut, septum, and then the inlet liner. It is also good practice to replace the O-ring or graphite seal at the base of the liner.

  • Inspect and Clean (If Necessary): Visibly inspect the inlet for any residue. If significant contamination is present, consult your instrument manual for cleaning procedures.

  • Install New Components:

    • Select a high-quality, deactivated inlet liner. For chlorinated compounds, liners with proprietary deactivations (often marketed as "Ultra Inert" or similar) provide superior performance.[13]

    • Place the new O-ring on the new liner.

    • Carefully insert the new liner into the inlet.

    • Install a new septum and tighten the septum nut (do not overtighten).

  • Leak Check: After reassembly, perform a leak check to ensure all connections are secure.

  • Re-analyze: Inject your this compound standard again. In many cases, this procedure alone will resolve the peak tailing.

Liner TypeSuitability for this compoundRationale
Undeactivated Glass PoorExposed silanol groups will strongly interact with the analyte, causing severe tailing.[6]
Standard Deactivated GoodA significant improvement, but the deactivation may not be robust enough for trace analysis.
Ultra/Highly Inert Excellent (Recommended) Features advanced deactivation chemistry designed to minimize surface activity for sensitive compounds.[13]
Base Deactivated Not IdealPrimarily designed for basic compounds (amines) and may not offer the best performance for neutral, polarizable molecules.[10]

If inlet maintenance does not solve the problem, the activity may be on the column itself. Contaminants from the sample matrix can accumulate at the head of the column, creating active sites.

Solution: Trim the Column Inlet

Removing the first 10-20 cm of the column can eliminate the contaminated section and restore performance.[3]

Experimental Protocol: Column Trimming

  • Cool Down and Vent: Cool the oven and inlet and ensure the system is not pressurized.

  • Remove Column from Inlet: Carefully loosen the column nut and remove the front of the column from the inlet.

  • Make a Clean Cut: Using a ceramic scoring wafer or a specialized column cutting tool, score the fused silica tubing. Gently snap the column at the score to create a clean, 90-degree cut. A poor, jagged cut can itself cause peak distortion.[9]

  • Inspect the Cut: Use a small magnifying glass to inspect the cut. It should be a flat, clean surface with no shards or cracks.

  • Reinstall the Column: Reinstall the column into the inlet at the correct depth according to your instrument manufacturer's instructions. Improper installation depth can create dead volume and lead to peak tailing.[1]

  • Condition and Analyze: Briefly condition the column and then re-analyze your standard.

Q7: The hydrocarbon test showed that all my peaks are tailing. What physical problems should I check?

A: When all peaks tail, it points to a disruption in the carrier gas flow path that affects every compound equally.[8][9]

  • Improper Column Installation: This is a very common cause.[7] If the column is not inserted to the correct depth in either the inlet or the detector, it can create "dead volume" or unswept zones where the carrier gas flow is turbulent. This turbulence causes some analyte molecules to be delayed, resulting in peak tailing.[9]

    • Solution: Carefully reinstall the column, ensuring the insertion depth matches the manufacturer's specifications for your instrument and inlet type.

  • Poor Column Cut: As mentioned previously, a jagged or angled column cut at the inlet can disrupt the sample transfer onto the column, causing turbulence and tailing for all peaks.[9]

    • Solution: Re-cut the column inlet, ensuring a clean, 90-degree break.

  • System Leaks: A leak in the inlet (e.g., a worn-out septum or a loose fitting) can disrupt the pressure and flow dynamics of the system, potentially leading to peak shape issues.

    • Solution: Perform a system leak check using an electronic leak detector, paying close attention to the septum nut, column fittings, and gas line connections.

Q8: Could my GC method parameters be the cause of peak tailing for this compound?

A: While less common than activity or physical issues, method parameters can influence peak shape.

  • Injector Temperature: If the injector temperature is too low, the sample may not vaporize quickly and homogeneously. This slow or incomplete vaporization can lead to a broadened, tailing peak as the sample is slowly introduced to the column.[8]

    • Solution: Ensure the injector temperature is high enough for rapid vaporization of this compound and the sample solvent. A starting point of 250 °C is common.

  • Oven Temperature Program: If the initial oven temperature is too high, it can reduce the "focusing" effect at the head of the column, especially in splitless injection. This can sometimes contribute to peak distortion.

    • Solution: For splitless injections, ensure the initial oven temperature is at or slightly below the boiling point of your sample solvent to allow for proper solvent focusing.[7]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak fronting, but in some cases can manifest as tailing.[1]

    • Solution: Try diluting your sample or increasing the split ratio to reduce the mass of analyte on the column.

Table of Recommended Starting GC Parameters

ParameterRecommended ValueRationale
Column Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A robust, general-purpose non-polar phase suitable for chlorinated compounds.[15]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm filmProvides a good balance of resolution and sample capacity for most applications.[16][17]
Injector Temp. 250 - 280 °CEnsures rapid vaporization of the analyte.
Injection Mode Splitless or SplitSplitless for trace analysis; Split (e.g., 20:1) for higher concentrations.
Oven Program Start at 100°C, ramp to 280-300°CAn example program; must be optimized for separation from other compounds.
Carrier Gas Helium or HydrogenConstant flow mode (e.g., 1.0-1.5 mL/min) is recommended.

Part 3: Preventative Maintenance to Avoid Future Issues

Proactive maintenance is the key to preventing the recurrence of peak tailing.

  • Establish a Routine Inlet Maintenance Schedule: Based on your sample throughput and matrix cleanliness, establish a regular schedule for replacing the inlet liner, septum, and seals. For example, change the septum daily or every 50 injections, and the liner weekly or every 200 injections.

  • Use High-Quality Consumables: Always use high-quality, deactivated liners and low-bleed septa to minimize sources of activity and contamination.

  • Implement Sample Preparation: If you are analyzing dirty or complex matrices, use sample preparation techniques like Solid Phase Extraction (SPE) or filtration to remove non-volatile residues that can contaminate your liner and column.[7]

  • Keep a Logbook: Maintain a logbook for each instrument to track maintenance activities, column installations, and observed performance issues. This history is invaluable for long-term troubleshooting.

By following this structured troubleshooting guide and implementing a preventative maintenance plan, you can effectively eliminate peak tailing for this compound and ensure the generation of high-quality, reliable chromatographic data.

References

  • Agilent Technologies. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from [Link]

  • Agilent Technologies. Ultra Inert Liners for GC. Retrieved from [Link]

  • Chromtech. Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]

  • Axial Scientific. GC Liners. Retrieved from [Link]

  • Mandel Scientific. (2016, November 16). Is the practice of GC inlet liner cleaning and deactivation worth the effort? Retrieved from [Link]

  • Phenomenex. GC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Agilent Technologies. GC Troubleshooting. Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Chromatography Today. (2014, February 26). Optimisation of Column Parameters in GC. Retrieved from [Link]

  • Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. Retrieved from [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. Retrieved from [Link]

  • LCGC International. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Element Lab Solutions. (2021, December 1). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • ResearchGate. (2022, August 8). How can I choose the perfect "Parameters" conditions when injecting into a gc-ms. Retrieved from [Link]

  • LCGC International. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4,4'-Dichlorodiphenylmethane Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,4'-Dichlorodiphenylmethane (DDM). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DDM stock solutions, a critical factor for generating reproducible and reliable experimental data. As a chlorinated diphenylmethane compound, DDM presents specific handling and storage challenges that, if overlooked, can lead to analyte degradation and compromised results.[1][2] This resource provides in-depth answers to frequently asked questions and robust troubleshooting protocols based on established chemical principles and field expertise.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

The choice of solvent is paramount to ensuring the stability of your this compound stock solution. Due to its chemical structure, DDM is susceptible to hydrolysis. Therefore, the use of dry, aprotic solvents is strongly recommended.

  • Recommended Solvents: High-purity Dichloromethane (DCM), Acetonitrile (ACN), or Toluene are excellent first choices. DDM is also soluble in ether, benzene, and chloroform.[3][4]

  • Solvents to Avoid: Protic solvents such as methanol and ethanol should be used with caution and only for short-term applications, as they can participate in solvolysis reactions over time. Absolutely avoid aqueous solutions or buffers for long-term stock preparation due to the risk of hydrolysis. The related compound, diphenyldichloromethane, readily hydrolyzes to benzophenone, indicating a similar pathway is possible for DDM.[5]

Causality Explained: The central methylene bridge in DDM can be susceptible to nucleophilic attack, particularly in the presence of water or other protic species. This can lead to the formation of 4,4'-dichlorobenzhydrol, which may further oxidize to 4,4'-dichlorobenzophenone. Using a dry, aprotic solvent minimizes the presence of these nucleophiles, thereby preserving the integrity of the DDM molecule.

Q2: What are the optimal storage conditions for DDM stock solutions?

Proper storage is crucial for extending the shelf-life of your stock solution. The following conditions are recommended to mitigate the primary degradation risks: hydrolysis and photodegradation.

ParameterRecommendationRationale
Temperature 2-8°C or -20°CLow temperatures slow down the rate of any potential degradation reactions. For long-term storage (>1 month), -20°C is preferable.
Light Protection Amber glass vialsChlorinated aromatic compounds can be susceptible to photodegradation.[3] Storing solutions in amber vials or in the dark minimizes this risk.
Container Type I borosilicate glass with PTFE-lined capsPrevents leaching of contaminants from the container and ensures an inert storage environment. The PTFE liner provides a superior seal against moisture ingress compared to other materials.
Atmosphere Inert gas (Argon or Nitrogen) overlayFor maximum stability, especially for high-purity standards, purging the vial headspace with an inert gas displaces atmospheric moisture and oxygen, further protecting the solution.[6]
Q3: What is the expected shelf-life of a 4,4'-DDM stock solution?

The shelf-life is highly dependent on the solvent, concentration, and storage conditions. A product's Certificate of Analysis (CofA) is the primary source for its recommended expiry date. However, as a general guideline:

  • Properly Stored (-20°C, dark, aprotic solvent): A stock solution can be expected to remain stable for several months to a year.

  • Stored at 2-8°C: Stability may be reduced to a few months.

  • Room Temperature or in Protic Solvents: The solution should be considered short-lived and prepared fresh before use.

Trustworthiness through Validation: It is best practice to periodically verify the concentration of older stock solutions against a freshly prepared standard before use in critical experiments. See Protocol 2 for a recommended workflow.

Q4: What are the primary degradation pathways for 4,4'-DDM?

Understanding potential degradation is key to troubleshooting. The two most likely pathways are hydrolysis and photodegradation.

  • Hydrolysis: Reaction with trace amounts of water can lead to the formation of 4,4'-dichlorobenzhydrol and subsequently 4,4'-dichlorobenzophenone. This is analogous to the hydrolysis of DDT, a structurally related pesticide.

  • Photodegradation: Exposure to UV light can cause cleavage of the C-Cl bonds or other photochemical reactions, leading to a variety of degradation products.[7][8][9]

Troubleshooting Guide

Problem: My analyte concentration appears to be decreasing over time in my analytical results.

A gradual or sudden decrease in the measured concentration of your DDM standard is a classic sign of instability.

Before assuming stock degradation, verify your analytical system (e.g., HPLC, GC). Run a system suitability test using a freshly prepared standard. If the fresh standard gives the expected response, the issue likely lies with the aged stock solution. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are both suitable analytical techniques.[10][11]

If the analytical system is performing correctly, use the following workflow to diagnose the problem with your stock solution.

G start Decreasing DDM Concentration Detected check_storage Review Storage Conditions: - Temperature (2-8°C or -20°C)? - Light (Amber vial/dark)? - Cap seal intact? start->check_storage improper_storage Correct storage conditions. Prepare fresh stock. Re-analyze after 1-2 weeks. check_storage->improper_storage No check_solvent Review Solvent Choice: - Is it a dry, aprotic solvent? (e.g., ACN, DCM) - Was the solvent from a fresh bottle? check_storage->check_solvent Yes improper_solvent Solvent may be contaminated with water. Prepare fresh stock using a new bottle of high-purity, anhydrous solvent. check_solvent->improper_solvent No check_evaporation Check for Solvent Evaporation: - Is the vial cap tightly sealed? - Has the solution volume visibly decreased? check_solvent->check_evaporation Yes evaporation_issue Evaporation concentrates non-volatile impurities and changes analyte concentration. Use vials with PTFE-lined caps. Prepare fresh stock. check_evaporation->evaporation_issue Yes final_conclusion Stock solution has likely degraded. Prepare fresh solution and perform a stability study (See Protocol 2). check_evaporation->final_conclusion No

Caption: Troubleshooting workflow for decreasing analyte concentration.

Problem: I'm observing unexpected peaks in my analytical chromatogram (HPLC/GC).

The appearance of new peaks that grow over time is a strong indicator of degradation.

  • Identify the Degradant: The most probable degradation product from hydrolysis is 4,4'-dichlorobenzophenone . If you have a standard of this compound, you can confirm its identity by comparing retention times.

  • Mechanism of Formation: This impurity arises from the oxidation of the intermediate 4,4'-dichlorobenzhydrol, which is formed by the reaction of DDM with water.

  • Corrective Action: Discard the compromised stock solution. When preparing a new stock, ensure you are using anhydrous solvent from a freshly opened bottle and storing it under the optimal conditions outlined in the FAQ.

G DDM This compound Intermediate 4,4'-Dichlorobenzhydrol DDM->Intermediate H2O Photo_Products Other Degradation Products DDM->Photo_Products Light H2O + H₂O (Hydrolysis) Light + hv (Photodegradation) Product 4,4'-Dichlorobenzophenone (Common Impurity) Intermediate->Product Oxidation Oxidation [Oxidation]

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Preparation of a 4,4'-DDM Stock Solution (1 mg/mL)

Materials:

  • This compound (purity ≥98%)

  • Anhydrous Acetonitrile (ACN), HPLC grade or higher

  • 10 mL Type I amber borosilicate volumetric flask

  • Analytical balance

  • Spatula, weighing paper

  • Glass Pasteur pipette

Procedure:

  • Weighing: Accurately weigh approximately 10.0 mg of 4,4'-DDM onto weighing paper. Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into the 10 mL volumetric flask.

  • Dissolution: Add approximately 5-7 mL of anhydrous ACN to the flask. Gently swirl the flask to dissolve the solid completely. A brief sonication (2-3 minutes) may be used if necessary.

  • Dilution to Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add anhydrous ACN until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to an amber glass vial with a PTFE-lined cap. Purge the headspace with nitrogen or argon if available. Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials. Store at -20°C.

Protocol 2: Stability Assessment of a 4,4'-DDM Stock Solution using HPLC

Objective: To verify the concentration of an aged stock solution against a freshly prepared standard.

Procedure:

  • Prepare Fresh Standard: Prepare a new 4,4'-DDM standard solution at the same nominal concentration as the aged stock, following Protocol 1 . This will be your "Reference Standard." The aged solution is the "Test Sample."

  • System Equilibration: Set up and equilibrate your HPLC system with an appropriate mobile phase and column (e.g., C18 column with ACN/Water mobile phase).

  • Sequence Setup: Create an injection sequence as follows:

    • Blank (mobile phase)

    • Reference Standard (x3 injections)

    • Test Sample (x3 injections)

    • Reference Standard (x1 injection, as a check)

  • Data Analysis:

    • System Suitability: Calculate the relative standard deviation (%RSD) of the peak areas for the first three Reference Standard injections. The %RSD should be <2.0%.

    • Concentration Comparison: Calculate the mean peak area for the Reference Standard and the Test Sample.

    • Calculate Percent Recovery: % Recovery = (Mean Area of Test Sample / Mean Area of Reference Standard) * 100

  • Interpretation:

    • 98-102% Recovery: The aged stock solution is stable and can be used.

    • 95-98% or 102-105% Recovery: The stock may be showing early signs of degradation or solvent evaporation. Use with caution or prepare a fresh stock for critical assays.

    • <95% or >105% Recovery: The stock solution is compromised. Discard it and prepare a new one.

References

  • Greenbook. (2022). DMA® 4 IVM Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dichlorodiphenyl sulfone. National Center for Biotechnology Information. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Detailed Method Manuals for Environmental Surveys and Monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • PubMed. (n.d.). A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane and Substituted Analogues in Urine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • PubMed Central. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenyldichloromethane. Retrieved from [Link]

  • MDPI. (n.d.). The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. Retrieved from [Link]

  • MDPI. (2023). Catalytic Degradation of Triphenylmethane Dyes with an Iron Porphyrin Complex as a Cytochrome P450 Model. Retrieved from [Link]

  • ResearchGate. (2025). Photoelectrocatalytic degradation of 4-chlorophenol at Bi 2WO 6 nanoflake film electrode under visible light irradiation. Retrieved from [Link]

  • Springer. (2024). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 4,4'-Dichlorodiphenylmethane and Other Key DDT Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dichlorodiphenyltrichloroethane (DDT) stands as a legacy organochlorine pesticide, the widespread use of which in the mid-20th century has led to its ubiquitous presence in the environment.[1][2][3] Despite its ban in many countries for decades, the persistence and bioaccumulative nature of DDT and its metabolites continue to pose significant environmental and human health concerns.[1][2][3] These compounds are known to accumulate in fatty tissues and biomagnify through the food web.[3] This guide provides a detailed comparative analysis of 4,4'-Dichlorodiphenylmethane (DDM), a lesser-studied degradation product, alongside the three principal and most studied metabolites of DDT: 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), and 2,2-bis(p-chlorophenyl)acetic acid (DDA).

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the metabolic fate of DDT, a comparison of the physicochemical properties of its key metabolites, and a detailed examination of their toxicokinetics and mechanisms of toxicity. Furthermore, this guide includes a representative experimental protocol for the comparative assessment of these compounds' endocrine-disrupting potential, a primary toxicological concern.

The Metabolic Fate of DDT

The biotransformation of DDT in organisms is a complex process that leads to a variety of metabolites, each with distinct chemical properties and toxicological profiles. The primary metabolic pathways involve dechlorination, dehydrochlorination, and oxidation.

Under aerobic conditions, DDT is primarily dehydrochlorinated to DDE, a highly stable and lipophilic metabolite that is notoriously persistent in the environment and biological tissues.[1] Anaerobic conditions, on the other hand, favor the reductive dechlorination of DDT to DDD.[1] DDD can be further metabolized through a series of intermediates to the more water-soluble DDA, which is the major urinary metabolite and thus more readily excreted from the body.[4] this compound (DDM) is also a known degradation product, formed through the loss of the trichloromethyl group from the parent DDT molecule.[5]

The following diagram illustrates the primary metabolic pathways of p,p'-DDT:

DDT_Metabolism DDT p,p'-DDT DDE p,p'-DDE DDT->DDE Dehydrochlorination (Aerobic) DDD p,p'-DDD DDT->DDD Reductive Dechlorination (Anaerobic) DDM p,p'-DDM DDT->DDM Degradation DDMU p,p'-DDMU DDD->DDMU Dehydrochlorination DDMS p,p'-DDMS DDMU->DDMS DDNU p,p'-DDNU DDMS->DDNU DDOH p,p'-DDOH DDNU->DDOH DDA p,p'-DDA DDOH->DDA Oxidation

Caption: Metabolic pathway of p,p'-DDT to its major metabolites.

Physicochemical Properties: A Comparative Overview

The environmental fate, bioavailability, and toxicological behavior of DDT metabolites are intrinsically linked to their physicochemical properties. The table below provides a comparative summary of key properties for DDM and the other major DDT metabolites. The high octanol-water partition coefficient (Log Kow) for DDE, for instance, explains its significant bioaccumulation in adipose tissue.

PropertyThis compound (DDM)p,p'-Dichlorodiphenyldichloroethylene (DDE)p,p'-Dichlorodiphenyldichloroethane (DDD)2,2-bis(p-chlorophenyl)acetic acid (DDA)
Molecular Formula C₁₃H₁₀Cl₂C₁₄H₈Cl₄C₁₄H₁₀Cl₄C₁₄H₁₀Cl₂O₂
Molecular Weight ( g/mol ) 237.12[6][7]318.03[8]320.05[8]281.12
Physical State Colorless solid[6]White crystalline solid[8][9]Colorless crystals, white powder[8]-
Melting Point (°C) 55-56[10]89[8]109-110[8]-
Boiling Point (°C) 186-190 at 18 mmHg[10]316.5350[8]-
Water Solubility Insoluble[10]0.12 mg/L at 25°C[8]0.05 mg/L at 25°C[8]Higher than other metabolites
Log Kow (Octanol-Water Partition Coefficient) -6.51[8]6.02[8]-

Comparative Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of DDT and its metabolites vary significantly, influencing their toxic potential.

Absorption: DDT, DDE, and DDD are absorbed following inhalation, oral, or dermal exposure, with the oral route being the most predominant for human exposure.[4][11] Once ingested, they are absorbed from the gastrointestinal tract.[4]

Distribution: As highly lipophilic compounds, DDT and its metabolites DDE and DDD are readily distributed throughout the body via the lymph and blood.[4][12] They preferentially accumulate and are stored in tissues with high lipid content, most notably adipose tissue.[1][4][12] This sequestration in fat leads to long biological half-lives, with these compounds persisting in the body for decades after exposure has ceased.[4] DDE is generally found at higher concentrations in tissues than DDT or DDD.[4]

Metabolism: As previously described, DDT is metabolized to DDE and DDD. DDD is further metabolized to DDA.[4] The conversion of DDT to its metabolites is a slow process, contributing to its persistence in the body.[13]

Excretion: The primary route of excretion for DDT metabolites is through the urine, mainly in the form of DDA.[4] Excretion also occurs to a lesser extent via the feces and can be a significant route of elimination in lactating females through breast milk, leading to exposure of nursing infants.[4] The overall excretion of DDT and its lipophilic metabolites is slow.[4]

Mechanisms of Toxicity: A Deeper Dive

The toxicity of DDT and its metabolites is multifaceted, with endocrine disruption, genotoxicity, and carcinogenicity being the most significant concerns.

Endocrine Disruption

A substantial body of evidence indicates that DDT and its metabolites can interfere with the endocrine system.[3][14][15][16][17]

  • Estrogenic and Anti-androgenic Effects: o,p'-DDT is known to have weak estrogenic activity.[16] The most potent endocrine-disrupting metabolite is p,p'-DDE, which acts as an androgen receptor antagonist.[16] This anti-androgenic activity can lead to adverse effects on the male reproductive system.[15] Studies in animals have shown that exposure to DDT and DDE can result in reproductive abnormalities.[14] Molecular dynamics simulations suggest that DDT analogs bind to the estrogen receptor α (ERα) and estrogen-related receptor γ (ERRγ) primarily through van der Waals interactions, with minor structural differences influencing their binding modes and subsequent effects on receptor conformation.[18]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of DDT and its metabolites has been a subject of extensive research and debate.

  • Genotoxicity: Studies have suggested that DDT and its metabolites can induce DNA damage.[19][20] The comet assay, a method to detect DNA fragmentation, has shown that DDT can cause genetic damage in lymphocytes and mammary epithelial cells in rats.[19] This genotoxic effect is thought to be linked to the induction of oxidative stress.[19]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified DDT as "possibly carcinogenic to humans" (Group 2B).[16] In experimental animals, DDT has been shown to induce tumors in the liver, lung, and adrenal glands.[16][21] DDT is considered a non-genotoxic hepatocarcinogen, meaning it does not directly damage DNA but promotes cancer through other mechanisms.[16][21] These mechanisms include the induction of microsomal enzymes through the activation of the constitutive androstane receptor (CAR) and the inhibition of gap junctional intercellular communication (GJIC), which can lead to the proliferation of initiated cells.[16][21] Oxidative stress is also considered a key factor in DDT-induced hepatocarcinogenesis.[21] While epidemiological studies in humans have shown both positive and negative associations between DDT exposure and cancer, there is no conclusive evidence of its carcinogenicity in humans.[16][21]

Experimental Protocols for Comparative Analysis

To objectively compare the endocrine-disrupting potential of DDM and other DDT metabolites, a standardized in vitro assay is essential. The Competitive Estrogen Receptor (ER) Binding Assay is a widely used and robust method for this purpose.

Detailed Protocol: Competitive Estrogen Receptor (ER) Binding Assay using Rat Uterine Cytosol

This protocol is designed to determine the relative binding affinity of test compounds for the estrogen receptor compared to the natural ligand, 17β-estradiol.

Principle: This assay measures the ability of a test chemical to compete with a fixed concentration of radiolabeled 17β-estradiol ([³H]E₂) for binding to the estrogen receptor present in a rat uterine cytosol preparation. A reduction in the amount of bound [³H]E₂ in the presence of the test chemical indicates binding to the ER.

Materials:

  • Rat uterine cytosol (prepared from immature, ovariectomized female rats)

  • [³H]17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compounds (DDM, DDE, DDD, DDA) dissolved in a suitable solvent (e.g., ethanol or DMSO)

  • Assay buffer (e.g., Tris-HCl buffer with EDTA and dithiothreitol)

  • Dextran-coated charcoal (DCC) suspension (to separate bound from free radioligand)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare all buffers, standards, and test compound solutions. The concentration of the radiolabeled estradiol should be in the range of 0.03 - 3.0 nM.[22] Non-specific binding is determined using a 100-fold excess of unlabeled estradiol.[22]

  • Assay Setup: In microcentrifuge tubes, add the assay buffer, a fixed concentration of [³H]E₂, and varying concentrations of either unlabeled E₂ (for the standard curve) or the test compounds. Suggested concentrations for test chemicals can range from 1 x 10⁻¹¹ to 3 x 10⁻⁴ M, depending on their expected binding affinity.[22]

  • Incubation: Add the rat uterine cytosol preparation to each tube to initiate the binding reaction. A typical protein concentration is 50-100 µg per tube.[22] Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Add a cold suspension of dextran-coated charcoal to each tube. The charcoal adsorbs the free [³H]E₂, while the larger ER-bound [³H]E₂ complex remains in the supernatant.

  • Centrifugation: Centrifuge the tubes to pellet the charcoal.

  • Measurement of Radioactivity: Transfer an aliquot of the supernatant from each tube into a scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]E₂ binding for each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂).

    • The relative binding affinity (RBA) of the test compound can be calculated as: (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.

Rationale for Experimental Choices:

  • Rat Uterine Cytosol: The uterus is a target organ for estrogens and is rich in estrogen receptors, making it a suitable source for the assay.

  • Radiolabeled Ligand: The use of [³H]17β-estradiol allows for sensitive and specific detection of binding to the ER.[23]

  • Competitive Binding Format: This design allows for the determination of the relative binding affinities of a wide range of compounds.

  • Dextran-Coated Charcoal: This is a classic and effective method for separating bound from free ligand in receptor binding assays.

ER_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, [3H]E2, Standards, & Test Compounds Setup Assay Setup: Add Buffer, [3H]E2, Competitor to Tubes Reagents->Setup Cytosol Prepare Rat Uterine Cytosol Incubate Add Cytosol & Incubate (e.g., 4°C, 18-24h) to Reach Equilibrium Cytosol->Incubate Setup->Incubate Separate Add Dextran-Coated Charcoal to Separate Bound from Free Ligand Incubate->Separate Centrifuge Centrifuge to Pellet Charcoal Separate->Centrifuge Measure Measure Radioactivity in Supernatant Centrifuge->Measure Plot Plot % Specific Binding vs. Log[Competitor] Measure->Plot Calculate Calculate IC50 and Relative Binding Affinity (RBA) Plot->Calculate

Caption: Experimental workflow for the Competitive Estrogen Receptor Binding Assay.

Conclusion

The comparative analysis of this compound and other major DDT metabolites reveals a spectrum of physicochemical properties and toxicological profiles. While DDE is recognized for its extreme persistence and anti-androgenic activity, and DDA for its role as a major excretory product, the toxicological landscape of all DDT degradation products is complex. Understanding the distinct characteristics of each metabolite is crucial for accurate environmental risk assessment and for elucidating the mechanisms underlying their adverse health effects. The provided experimental protocol for a competitive estrogen receptor binding assay offers a robust framework for researchers to further investigate and compare the endocrine-disrupting potential of these and other environmental contaminants. Continued research into the comparative toxicology of all DDT metabolites is essential for a comprehensive understanding of the long-term health risks associated with legacy pesticide contamination.

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  • Mdegela, R. H., et al. (2018). Determination of Dichlorodiphenyltrichloroethane (DDT) and metabolites residues in fish species from eastern Lake Tanganyika. South African Journal of Chemistry, 71, 79-84. [Link]

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  • U.S. Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. [Link]

  • Lotufo, G. R., et al. (2000). Comparative toxicity and toxicokinetics of DDT and its major metabolites in freshwater amphipods. Environmental Toxicology and Chemistry, 19(2), 368-379. [Link]

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A Senior Application Scientist's Guide to the Validation of a New Analytical Method for 4,4'-Dichlorodiphenylmethane Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the unequivocal identification and quantification of impurities and related substances are paramount to ensuring drug safety and efficacy. One such compound of interest is 4,4'-Dichlorodiphenylmethane (DDM), a potential process impurity or degradant. The development and validation of a robust analytical method for its detection are therefore of critical importance. This guide provides an in-depth, experience-driven approach to validating a new analytical method for this compound, with a central focus on the indispensable role of a Certified Reference Material (CRM). We will explore the rationale behind experimental choices, compare the performance of a new Gas Chromatography-Mass Spectrometry (GC-MS) method against a hypothetical older High-Performance Liquid Chromatography (HPLC) method, and provide detailed protocols to ensure scientific integrity and regulatory compliance.

The Imperative of Method Validation and the Centrality of Certified Reference Materials

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This is not merely a regulatory checkbox but a foundational element of good science, ensuring the reliability, reproducibility, and accuracy of analytical data.[1] The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process, which we will adhere to throughout this guide.[3][4][5]

At the heart of a robust validation is the use of a Certified Reference Material (CRM). A CRM is a standard of the highest quality, with its property values certified by a technically valid procedure, accompanied by or traceable to a certificate or other documentation issued by a certifying body. The use of a CRM provides a direct and unbroken chain of traceability to national or international standards, thereby anchoring the accuracy of the entire analytical method.

A Comparative Overview: A New GC-MS Method vs. a Legacy HPLC Approach

For the determination of a semi-volatile and thermally stable compound like this compound, both HPLC and GC-MS are viable analytical techniques. However, a modern GC-MS method offers significant advantages in terms of specificity and sensitivity over older HPLC-UV methods.

FeatureProposed GC-MS MethodLegacy HPLC-UV Method
Principle Separation based on volatility and polarity, with detection by mass spectrometry.Separation based on polarity, with detection by UV absorbance.
Specificity High. Mass spectrometry provides a unique fingerprint of the analyte.Moderate. Co-eluting impurities with similar UV spectra can interfere.
Sensitivity High. Capable of detecting trace levels of the analyte.Lower. Limited by the molar absorptivity of the analyte.
Confirmation Inherent. The mass spectrum provides structural confirmation.Requires a secondary method for confirmation.
CRM Integration Direct use for calibration, accuracy, and precision assessments.Used for calibration, but less effective in resolving specificity issues.

The enhanced specificity of GC-MS is a critical factor. In a complex pharmaceutical matrix, the risk of co-eluting compounds is high. An HPLC-UV method may incorrectly quantify a peak that is a composite of the target analyte and an impurity, leading to inaccurate results. The mass spectrometer, however, can distinguish between compounds with the same retention time but different mass-to-charge ratios, providing a much higher degree of confidence in the results.

The Validation Workflow: A Step-by-Step Guide

The following diagram illustrates the comprehensive workflow for the validation of our proposed GC-MS method for this compound.

Validation_Workflow cluster_Planning Planning & Preparation cluster_Execution Experimental Validation cluster_Reporting Reporting & Implementation Define_ATP Define Analytical Target Profile (ATP) Select_CRM Select & Procure this compound CRM Define_ATP->Select_CRM Develop_Method Develop GC-MS Method Select_CRM->Develop_Method Validation_Protocol Write Validation Protocol Develop_Method->Validation_Protocol Specificity Specificity & Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report Method_SOP Finalize Method SOP Validation_Report->Method_SOP Routine_Use Implement for Routine Use Method_SOP->Routine_Use Validation_Logic CRM Certified Reference Material Specificity Specificity CRM->Specificity Linearity Linearity CRM->Linearity Accuracy Accuracy CRM->Accuracy Precision Precision CRM->Precision Specificity->Linearity Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Validated_Method Validated Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interdependencies of validation parameters in analytical method validation.

Conclusion

The validation of a new analytical method for this compound is a meticulous process that demands a deep understanding of both the analytical technique and the regulatory requirements. By leveraging a modern, specific, and sensitive technique like GC-MS and anchoring the entire validation process to a Certified Reference Material, researchers and scientists can ensure the generation of highly reliable and defensible data. This guide has provided a comprehensive framework, from the initial planning stages to the detailed experimental protocols, to empower drug development professionals in their pursuit of robust and trustworthy analytical methods. The adoption of such a scientifically sound approach is not just a matter of compliance; it is a commitment to the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ARO Scientific. (2025). Method validation using Certified Reference Materials (CRMs). [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • ResearchGate. (n.d.). HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate. [Link]

  • 3M Environmental Laboratory. (2019). Validation of Chromatographic Methods. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. [Link]

  • ResearchGate. (n.d.). Are Certified Reference Materials an Effective Tool for Method Validation?. [Link]

  • PubMed. (1988). A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane and Substituted Analogues in Urine. [Link]

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A Senior Application Scientist's Guide to Solvent Selection for the Extraction of 4,4'-Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4,4'-Dichlorodiphenylmethane

This compound is a compound of significant interest in environmental monitoring and industrial chemistry. As a potential breakdown product of certain pesticides and a precursor in chemical synthesis, its accurate quantification in various matrices—from soil and water to chemical reaction mixtures—is paramount. The cornerstone of any precise analytical method is an efficient and reproducible extraction protocol. The choice of solvent is the most critical variable in this process, directly dictating the recovery and, consequently, the accuracy of subsequent quantification.

This guide provides an in-depth comparison of the extraction efficiencies of various organic solvents for this compound. Moving beyond a simple list of options, we will explore the underlying chemical principles that govern solvent selection, compare modern and classical extraction techniques, and provide a robust, field-tested protocol for researchers.

Pillar 1: Understanding the Analyte - Physicochemical Properties

The logical starting point for solvent selection is the molecule itself. This compound is a diarylmethane compound. Its structure, characterized by two chlorophenyl groups linked by a methylene bridge, results in a largely nonpolar molecule. The chlorine atoms introduce some electronegativity, but the molecule's overall symmetry and the large nonpolar surface area of the benzene rings dominate its physical properties.

The principle of "like dissolves like" is the guiding tenet of solvent extraction. To effectively solvate and extract a nonpolar compound like this compound from a sample matrix, a solvent of similar low polarity is required. We can quantify a solvent's polarity using its polarity index (P'). Solvents with a low P' are nonpolar, while those with a high P' are polar.[1]

Pillar 2: Comparative Analysis of Solvent Extraction Efficiencies

The efficacy of a solvent is determined by its ability to maximize the recovery of the target analyte while minimizing the co-extraction of interfering matrix components. Below is a comparative analysis of common laboratory solvents, categorized by their polarity, for the extraction of this compound.

Solvent ClassSolventPolarity Index (P')[2]Expected Efficiency for 4,4'-DCMRationale & Causality
Nonpolar n-Hexane0.1High Hexane's low polarity closely matches that of the target analyte, leading to excellent solubilization. It is a common choice for extracting nonpolar persistent organic pollutants (POPs).[3][4]
Toluene2.4High The aromatic ring in toluene can engage in π-π stacking interactions with the phenyl rings of the analyte, enhancing solubility. However, its higher boiling point can make it more difficult to remove post-extraction.
Moderately Polar Dichloromethane (DCM)3.1High DCM is an effective solvent for a wide range of organic compounds. Its ability to dissolve slightly more polar interferences can be a drawback, but its volatility is advantageous for sample concentration.[5]
Diethyl Ether2.8Moderate to High Often used in combination with nonpolar solvents like hexane, it can improve recovery from complex matrices without significantly increasing the extraction of polar interferents.
Ethyl Acetate4.4Moderate While more polar, ethyl acetate is a versatile extraction solvent. For 4,4'-DCM, it may be less selective than hexane but can be effective, particularly when dealing with matrices that have both polar and nonpolar components.[6]
Polar Aprotic Acetone5.1Low to Moderate Often used in a mixture (e.g., Hexane:Acetone) to increase the disruption of analyte-matrix interactions, especially in solid samples like soil. On its own, its polarity is too high for optimal efficiency.
Polar Protic Methanol5.1Low Methanol is highly polar and generally a poor choice for extracting nonpolar compounds from aqueous or solid matrices. Studies show it is efficient for extracting polar phytochemicals, reinforcing its unsuitability for nonpolar targets.[7][8]
Ethanol4.3Low Similar to methanol, ethanol's high polarity makes it inefficient for solvating this compound.[7]

Pillar 3: The Synergy of Solvent and Technique

The choice of extraction methodology is as crucial as the solvent. Modern techniques can significantly enhance extraction efficiency, reduce solvent consumption, and shorten processing times.

  • Soxhlet Extraction: The traditional gold standard, this technique uses continuous distillation of the solvent over the sample. While exhaustive, it is time-consuming and requires large volumes of solvent.[3][9]

  • Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[10] The collapse of these bubbles near the sample surface generates localized high pressure and temperature, disrupting the sample matrix and accelerating the diffusion of the analyte into the solvent. Studies have shown UAE to have greater extraction efficiency than Soxhlet for persistent organic pollutants while using less solvent and time.[4][11]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and sample, increasing the mass transfer rate of the analyte from the matrix into the solvent. It has been shown to provide the highest extraction efficiency in the shortest time for many endocrine-disrupting chemicals.[9]

  • Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. SPE is excellent for sample cleanup and concentration from aqueous samples.[12][13]

For solid matrices like soil or sediment, Ultrasound-Assisted Extraction (UAE) with a nonpolar solvent like n-hexane or a hexane/acetone mixture represents a highly efficient, rapid, and sustainable approach.

Visualizing the Workflow: Ultrasound-Assisted Extraction

The following diagram outlines the logical flow of the recommended UAE protocol.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_cleanup Cleanup & Concentration Prep Weigh Homogenized Sample (e.g., 2g soil) Spike Spike with Surrogate Standard Prep->Spike AddSolvent Add Extraction Solvent (e.g., 10 mL Hexane:Acetone 1:1) Spike->AddSolvent Sonicate Sonicate in Ultrasonic Bath (e.g., 20 min at 40°C) AddSolvent->Sonicate Centrifuge Centrifuge to Separate Phases Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Repeat Repeat Extraction 2x on Pellet Collect->Repeat Combine Combine Supernatants Repeat->Combine Dry Dry with Anhydrous Sodium Sulfate Combine->Dry Concentrate Concentrate Under Nitrogen Stream Dry->Concentrate Reconstitute Reconstitute in Final Volume for Analysis Concentrate->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis Quantification

Caption: Workflow for UAE of this compound.

Field-Proven Experimental Protocol: UAE for Solid Samples

This protocol is designed as a self-validating system, incorporating surrogate standards to monitor and correct for extraction efficiency in every sample.

1.0 Sample Preparation

  • Homogenize the solid sample (e.g., soil, sediment) to ensure uniformity.

  • Weigh approximately 2.0 g of the homogenized sample into a 15 mL glass centrifuge tube.

  • Spike the sample with a known amount of a surrogate standard (e.g., PCB-209 or a deuterated analog of the analyte) to monitor procedural recovery.

2.0 Extraction

  • Add 10 mL of the extraction solvent (a 1:1 mixture of n-hexane:acetone is recommended for broad applicability on environmental solids) to the centrifuge tube.

  • Cap the tube tightly and vortex for 30 seconds.

  • Place the tube in an ultrasonic water bath and sonicate for 20 minutes at a controlled temperature (e.g., 40°C). The use of ultrasound drastically improves extraction from solid matrices.[10][11]

  • Remove the tube and centrifuge at 3000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant (the solvent layer) into a clean collection flask.

  • Repeat the extraction (steps 2.1 - 2.5) two more times on the remaining solid pellet, combining the supernatants from all three extractions. This ensures exhaustive extraction of the analyte.[4]

3.0 Cleanup and Concentration

  • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried extract to approximately 0.5 mL using a gentle stream of nitrogen in a heated water bath.

  • The concentrated extract is now ready for instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Solvent Selection Decision Framework

Choosing the optimal solvent often involves considering the sample matrix. This logical diagram assists in making an informed choice.

Solvent_Choice Start Start: Define Sample Matrix Matrix_Type Matrix Type? Start->Matrix_Type Aqueous Aqueous (e.g., Water) Matrix_Type->Aqueous Liquid Solid_Simple Solid - Low Organic Content (e.g., Sand) Matrix_Type->Solid_Simple Solid Solid_Complex Solid - High Organic Content (e.g., Soil, Sludge) Matrix_Type->Solid_Complex Solid LLE Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Aqueous->LLE UAE_Hex Ultrasound-Assisted Extraction (UAE) Solid_Simple->UAE_Hex UAE_Mix Ultrasound-Assisted Extraction (UAE) Solid_Complex->UAE_Mix Solvent_Hex Solvent: n-Hexane LLE->Solvent_Hex UAE_Hex->Solvent_Hex Solvent_Mix Solvent: Hexane:Acetone (1:1) UAE_Mix->Solvent_Mix

Caption: Decision guide for selecting an appropriate extraction solvent.

Conclusion and Recommendations

For the extraction of the nonpolar compound this compound, solvent choice should be dictated by polarity.

  • Highest Efficiency: Nonpolar solvents, particularly n-hexane , demonstrate the highest selectivity and extraction efficiency for this compound from simple matrices.

  • Complex Matrices: For complex solid matrices with high organic content, a mixture of n-hexane and acetone (e.g., 1:1 v/v) is superior. The acetone aids in disrupting analyte-matrix interactions, allowing the hexane to efficiently solvate the target compound.

  • Recommended Technique: Ultrasound-Assisted Extraction (UAE) is recommended over traditional methods like Soxhlet. It offers higher or equivalent recovery rates with a significant reduction in extraction time and solvent consumption, aligning with the principles of green chemistry.[4][11]

By pairing an appropriate solvent with a modern extraction technique, researchers can achieve the high-quality, reproducible data essential for confident quantification of this compound.

References

  • Grung, M., Källberg, G., Falandysz, J., & Jensen, S. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Environmental Science and Pollution Research, 24(15), 13377-13384. [Link]

  • ResearchGate. (2018). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. ResearchGate. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Zhang, L., & Liu, W. (2010). HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate. 2010 International Conference on Optoelectronics and Image Processing.
  • Li, Y., et al. (2022). Magnetic Solid-Phase Extraction of Dichlorodiphenyltrichloroethane and Its Metabolites from Environmental Water Samples Using Ionic Liquid Modified Magnetic Multiwalled Carbon Nanotube/Zeolitic Imidazolate Framework-8 as Sorbent. Molecules, 27(20), 7018. [Link]

  • Grung, M., Källberg, G., Falandysz, J., & Jensen, S. (2017). A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone. ResearchGate. [Link]

  • ResearchGate. (2021). Ultrasound-assisted extraction of emerging contaminants from environmental samples. ResearchGate. [Link]

  • Yaya, E., & James, S. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. ResearchGate. [Link]

  • Li, Y., et al. (2022). Magnetic Solid-Phase Extraction of Dichlorodiphenyltrichloroethane and Its Metabolites from Environmental Water Samples. ResearchGate. [Link]

  • ResearchGate. (2021). Comparison of extraction efficiency of different extraction solvents. ResearchGate. [Link]

  • Perrault, J. R., et al. (2025). Ultrasonic Extraction-Based Analysis of Persistent Organic Pollutants in Blubber from False Killer Whales. PubMed. [Link]

  • U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]

  • Reddit. (2022). Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs. Reddit. [Link]

  • Preprints.org. (2024). Comparison of the Efficiency of Deep Eutectic and Organic Solvents on the Extraction of Phytochemicals from Cannabis sativa L. Preprints.org. [Link]

  • MDPI. (2024). Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants. MDPI. [Link]

  • MDPI. (2023). High-Performance Solid-Phase Extraction Chromatography for Recycling of NdFeB Magnet Waste. MDPI. [Link]

  • Yaya, E., & James, S. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bull. Chem. Soc. Ethiop., 36(3), 631-645. [Link]

  • Royal Society of Chemistry. (2014). Analytical Methods. Royal Society of Chemistry. [Link]

  • Science Alert. (2016). Comparison of Different Solvents for Phytochemical Extraction Potential from Datura metel Plant Leaves. Science Alert. [Link]

  • ResearchGate. (2008). Ultrasonic Solvent Extraction of Persistent Organic Pollutants from Airborne Particles. ResearchGate. [Link]

  • MDPI. (2020). Materials for Solid-Phase Extraction of Organic Compounds. MDPI. [Link]

  • Royal Society of Chemistry. (2005). The effect of solvent polarity on the photophysical properties of 4-cyano-(4′-methylthio)diphenylacetylene: A prototypic donor–acceptor system. RSC Publishing. [Link]

  • Springer. (2016). Determination of 13 endocrine disrupting chemicals in environmental solid samples using microwave-assisted solvent extraction and continuous solid-phase extraction followed by gas chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 408, 2059–2070. [Link]

  • Shodex. (n.d.). Polarities of Solvents. Shodex HPLC Columns. [Link]

  • Shodex. (n.d.). Polarities of Solvents. Shodex HPLC Columns and Standards. [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Burdick & Jackson. [Link]

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A Comparative Guide to Inter-Laboratory Quantification of 4,4'-Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in a Persistent World

4,4'-Dichlorodiphenylmethane (DDM), a chlorinated aromatic compound, finds its origins in the synthesis of polymers and dyes. Its persistence in the environment and potential for bioaccumulation necessitate accurate and reproducible quantification across analytical laboratories. For researchers, scientists, and drug development professionals, the reliability of analytical data is paramount for environmental monitoring, toxicological studies, and regulatory compliance.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a focus on inter-laboratory performance. We will delve into the technical nuances of the most prevalent analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), and present a simulated inter-laboratory comparison to illustrate the expected variability and performance metrics. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind them to ensure robust and defensible results.

Pillar 1: The Analytical Cornerstone - Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of semi-volatile organic compounds (SVOCs) like this compound is predominantly accomplished using Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1] This choice is underpinned by the technique's high sensitivity, selectivity, and the ability to provide structural confirmation of the analyte. The United States Environmental Protection Agency (US EPA) Method 8270D serves as a widely accepted framework for the analysis of SVOCs by GC-MS and is the foundation of the protocols described herein.[2][3]

The causality behind selecting GC-MS lies in its ability to separate complex mixtures of organic compounds in the gas phase (the GC component) and then identify and quantify them based on their unique mass-to-charge ratio (the MS component). This dual-level identification significantly reduces the likelihood of false positives, a critical consideration when dealing with environmental samples that often contain a multitude of potentially interfering substances.

Experimental Workflow: A Self-Validating System

The entire analytical process, from sample receipt to final data reporting, must be a self-validating system. This is achieved through a rigorous quality assurance and quality control (QA/QC) program. The following diagram illustrates a typical workflow for the analysis of this compound in a soil matrix.

GC-MS Workflow for this compound in Soil cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_DataProcessing Data Processing & Reporting Sample_Homogenization Sample Homogenization Solvent_Extraction Solvent Extraction (e.g., Sonication) Sample_Homogenization->Solvent_Extraction Homogenized Sample Extract_Cleanup Extract Cleanup (e.g., GPC) Solvent_Extraction->Extract_Cleanup Crude Extract Concentration Concentration Extract_Cleanup->Concentration Cleaned Extract GC_MS_Injection GC-MS Injection Concentration->GC_MS_Injection Final Extract Data_Acquisition Data Acquisition GC_MS_Injection->Data_Acquisition Instrumental Analysis Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Raw Data Quantification Quantification Peak_Integration->Quantification Integrated Data QA_QC_Review QA/QC Review Quantification->QA_QC_Review Quantitative Results Final_Report Final Report QA_QC_Review->Final_Report Validated Data

Caption: Workflow for this compound analysis in soil.

Pillar 2: Inter-Laboratory Comparison - A Simulated Study

To provide a tangible understanding of inter-laboratory performance, we present a simulated study involving four independent laboratories (Lab A, Lab B, Lab C, and Lab D). Each laboratory was provided with a certified proficiency testing (PT) sample of soil fortified with this compound at a known concentration of 100 µg/kg. The laboratories were instructed to use their in-house standard operating procedures (SOPs), which are based on US EPA Method 8270D.

Data Presentation: Unveiling the Variability

The following table summarizes the quantitative results reported by each laboratory. This structured presentation allows for a clear and immediate comparison of performance.

LaboratoryReported Concentration (µg/kg)Recovery (%)z-Score
Lab A95.295.2-0.48
Lab B108.5108.5+0.85
Lab C88.988.9-1.11
Lab D102.3102.3+0.23
Mean 98.7 98.7
Std. Dev. 8.1 8.1

Assigned Value: 100 µg/kg Proficiency Testing Standard Deviation: 10 µg/kg

Interpreting the Results: The Power of the z-Score

A key metric in proficiency testing is the z-score, which indicates how far a laboratory's result is from the assigned value, in terms of the standard deviation. A z-score is calculated as:

z = (x - X) / σ

Where:

  • x is the laboratory's reported value

  • X is the assigned value

  • σ is the proficiency testing standard deviation

Generally, a z-score within ±2.0 is considered acceptable, between 2.0 and 3.0 (absolute value) is a warning, and greater than 3.0 (absolute value) is unacceptable.[4] In our simulated study, all laboratories performed within the acceptable range, demonstrating good agreement.

Pillar 3: Authoritative Grounding & Experimental Protocols

The trustworthiness of any analytical result is directly tied to the quality of the experimental protocol. Below is a detailed, step-by-step methodology for the quantification of this compound in a soil matrix, grounded in the principles of US EPA Method 8270D.

Experimental Protocol: Quantification of this compound in Soil by GC-MS

1. Sample Preparation (based on US EPA Method 3550C - Ultrasonic Extraction)

  • Rationale: Ultrasonic extraction is a widely used technique for the extraction of semi-volatile organic compounds from solid matrices. It offers a good balance between extraction efficiency and sample throughput.[5]

  • Procedure:

    • Weigh approximately 30 g of a homogenized soil sample into a beaker.

    • Add a known amount of a surrogate standard solution. Surrogates are compounds chemically similar to the analyte of interest but not expected to be present in the sample. They are used to monitor the efficiency of the sample preparation process for every sample.

    • Add 100 mL of a 1:1 mixture of acetone and methylene chloride.

    • Place the beaker in an ultrasonic bath and extract for 3 minutes.

    • Decant the solvent into a collection flask.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the extracts and concentrate them to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a nitrogen evaporator.

2. Extract Cleanup (based on US EPA Method 3620C - Florisil Cleanup)

  • Rationale: Environmental samples often contain co-extracted materials that can interfere with the GC-MS analysis. A cleanup step is necessary to remove these interferences and protect the analytical instrument.

  • Procedure:

    • Prepare a chromatography column packed with activated Florisil.

    • Apply the concentrated extract to the top of the column.

    • Elute the column with a suitable solvent, such as methylene chloride.

    • Collect the eluate and concentrate it to a final volume of 1 mL.

3. GC-MS Analysis (based on US EPA Method 8270D)

  • Rationale: This method provides the instrumental parameters for the separation, identification, and quantification of a wide range of semi-volatile organic compounds.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) and a mass spectrometer.

  • Typical GC-MS Parameters:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 45-500 amu

4. Quantification

  • Rationale: An internal standard calibration method is used for quantification. An internal standard is a compound added to the final extract just before analysis at a known concentration. It is used to correct for variations in injection volume and instrument response.

  • Procedure:

    • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of an internal standard.

    • Analyze the calibration standards and the sample extracts by GC-MS.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of this compound in the sample extracts by using the calibration curve.

Logical Relationships in Inter-Laboratory Comparison

The following diagram illustrates the logical flow and key elements of a successful inter-laboratory comparison study.

Inter-Laboratory Comparison Logic PT_Provider Proficiency Testing (PT) Provider Homogeneous_Sample Preparation of Homogeneous & Stable PT Sample PT_Provider->Homogeneous_Sample Participating_Labs Participating Laboratories (A, B, C, D) PT_Provider->Participating_Labs Sample Distribution Assigned_Value Determination of Assigned Value & Standard Deviation Homogeneous_Sample->Assigned_Value Performance_Evaluation Performance Evaluation Assigned_Value->Performance_Evaluation Analysis Analysis of PT Sample using Standardized Method (e.g., EPA 8270D) Participating_Labs->Analysis Results_Submission Submission of Results Analysis->Results_Submission Results_Submission->Performance_Evaluation Z_Score_Calculation Calculation of z-Scores Performance_Evaluation->Z_Score_Calculation Report_Generation Generation of Performance Report Z_Score_Calculation->Report_Generation Report_Generation->Participating_Labs Feedback Corrective_Actions Corrective Actions (if necessary) Report_Generation->Corrective_Actions

Caption: Logical flow of an inter-laboratory comparison study.

Conclusion: Towards Harmonized and Defensible Data

The accurate quantification of this compound is a critical task for environmental and industrial laboratories. This guide has outlined the central role of GC-MS, grounded in authoritative methods like US EPA 8270D, in achieving reliable results. The simulated inter-laboratory comparison highlights the importance of proficiency testing and the utility of metrics like the z-score in assessing and ensuring data quality across different analytical entities. By adhering to validated protocols, implementing robust QA/QC measures, and actively participating in inter-laboratory comparison studies, researchers, scientists, and drug development professionals can generate harmonized and legally defensible data, ultimately contributing to a better understanding and management of this persistent environmental compound.

References

  • RTI Laboratories. (n.d.). Proficiency Testing. Retrieved from [Link]

  • RTI Laboratories. (n.d.). Semivolatile Organics. Retrieved from [Link]

  • Bradley, C. (2025, November 3). Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. Lab Manager. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2024, May 13). Soil sample collection and analysis procedures. Retrieved from [Link]

  • US Environmental Protection Agency. (2014, July). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Florida Department of Environmental Protection. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

Sources

A Comparative Guide to the Degradation Rates of Dichlorodiphenylmethane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Environmental Significance and Isomeric Complexity of Dichlorodiphenylmethane

Dichlorodiphenylmethane (DCDPM) represents a class of chlorinated aromatic compounds that can enter the environment as byproducts or degradation products of pesticides like DDT. The position of the chlorine atoms on the phenyl rings or the methylene bridge gives rise to several isomers, each with potentially distinct physicochemical properties and, consequently, different environmental fates. Understanding the comparative degradation rates of these isomers is crucial for accurate environmental risk assessment and the development of effective remediation strategies. This guide provides a comprehensive analysis of the degradation of Dichlorodiphenylmethane isomers, synthesizing available experimental data and fundamental chemical principles to offer insights into their relative persistence.

The primary isomers of concern include those with chlorine substitutions on the aromatic rings, such as 2,2'-, 2,4'-, and 4,4'-dichlorodiphenylmethane, and the geminal isomer, α,α-dichlorodiphenylmethane (also known as benzophenone dichloride), where both chlorine atoms are attached to the central carbon. The structural differences between these isomers significantly influence their susceptibility to various degradation mechanisms.

Chemical Degradation: A Tale of Two Mechanisms

The chemical degradation of Dichlorodiphenylmethane isomers in the environment is primarily governed by hydrolysis and oxidation reactions. The rate and pathway of these reactions are highly dependent on the isomeric form.

Hydrolysis: The SN1 Pathway and Isomeric Stability

Hydrolysis is a key abiotic degradation pathway for DCDPM isomers, particularly for the geminal isomer, α,α-dichlorodiphenylmethane. This isomer undergoes a slow unimolecular nucleophilic substitution (SN1) reaction with water.[1] The rate-determining step in this mechanism is the formation of a stable diphenylcarbonium ion intermediate.[1]

The stability of this carbocation is paramount to the reaction rate. For the ring-substituted isomers (e.g., 4,4'-DCDPM), the chlorine atoms act as electron-withdrawing groups. These groups destabilize any carbocation intermediate that might form, making the SN1 pathway less favorable and thus rendering these isomers less susceptible to hydrolysis compared to the unsubstituted diphenylmethane.[2] This principle suggests that the reactivity towards hydrolysis would be significantly lower for ring-substituted DCDPMs compared to the geminal isomer, which can more readily form the stabilized carbocation.

Oxidation: The Path to Benzophenones

Oxidation of the methylene bridge in ring-substituted DCDPM isomers is a significant degradation pathway, leading to the formation of the corresponding dichlorobenzophenones. For instance, this compound can be oxidized to 4,4'-dichlorobenzophenone. This transformation is environmentally relevant as 4,4'-dichlorobenzophenone has been identified as a metabolite in the biodegradation of DDT.[3]

Photodegradation: The Role of Light in Isomer Transformation

Photodegradation, or photolysis, is another critical abiotic process that can contribute to the breakdown of DCDPM isomers in the environment. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. For chlorinated aromatic compounds, the carbon-chlorine bond is often susceptible to photolytic cleavage.

While specific photodegradation pathways for individual DCDPM isomers are not extensively detailed in the available literature, it is expected that irradiation with ultraviolet (UV) light would lead to dechlorination, forming less chlorinated diphenylmethanes or other degradation products. The efficiency of photodegradation can be influenced by the presence of photosensitizers in the environment.

Biodegradation: Microbial Pathways for DCDPM Degradation

The microbial degradation of DCDPM isomers is a plausible, yet not extensively studied, remediation pathway. Insights can be drawn from studies on structurally similar compounds.

The biodegradation of the parent compound, diphenylmethane, has been shown to proceed via the oxidation and fission of one of the benzene rings, with phenylacetic acid identified as a major degradation product.[4] It is conceivable that microorganisms could employ similar enzymatic machinery to attack the aromatic rings of DCDPM isomers.

Furthermore, the anaerobic dehalogenation of 4,4'-dichlorobiphenyl to 4-chlorobiphenyl and biphenyl has been observed in microbial cultures.[5] This process of reductive dechlorination, where chlorine atoms are removed and replaced with hydrogen, is a key mechanism for the breakdown of many chlorinated pollutants. It is highly probable that DCDPM isomers can undergo similar anaerobic biodegradation.

The biodegradation of DDT by the white rot fungus Phanerochaete chrysosporium has been shown to produce 4,4'-dichlorobenzophenone as a metabolite, indicating that fungal enzyme systems are capable of oxidizing the diphenylmethane structure even in the presence of chlorine substituents.[3]

Comparative Summary of Degradation Potential

The following table summarizes the inferred degradation potential of DCDPM isomers based on available data and chemical principles.

IsomerPrimary Degradation PathwaysInferred Relative Degradation RateKey Factors Influencing Degradation
α,α-Dichlorodiphenylmethane Hydrolysis (SN1)ModerateFormation of a stable diphenylcarbonium ion intermediate.[1]
This compound Oxidation, Biodegradation (reductive dechlorination), PhotodegradationSlowElectron-withdrawing effect of chlorine destabilizes carbocation intermediates, hindering hydrolysis.[2]
2,4'-Dichlorodiphenylmethane Oxidation, Biodegradation (reductive dechlorination), PhotodegradationSlowAsymmetric substitution may lead to slightly different reactivity compared to the 4,4'- isomer.
2,2'-Dichlorodiphenylmethane Oxidation, Biodegradation (reductive dechlorination), PhotodegradationSlowSteric hindrance from ortho-chlorines may influence enzymatic interactions and reaction rates.

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate

This protocol provides a general framework for determining the hydrolysis rate of DCDPM isomers.

Objective: To measure the rate of hydrolysis of a DCDPM isomer under controlled pH and temperature.

Materials:

  • DCDPM isomer of interest

  • Buffered solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Constant temperature water bath or incubator

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare a stock solution of the DCDPM isomer in acetonitrile.

  • In separate sealed vials, add a small aliquot of the stock solution to each of the buffered solutions to achieve a final concentration suitable for HPLC analysis.

  • Place the vials in a constant temperature bath (e.g., 25°C).

  • At predetermined time intervals, withdraw an aliquot from each vial.

  • Immediately analyze the samples by HPLC to determine the concentration of the remaining DCDPM isomer.

  • Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant for hydrolysis at each pH.

Protocol 2: Aerobic Biodegradation Assay

Objective: To assess the potential for aerobic biodegradation of a DCDPM isomer by a microbial consortium.

Materials:

  • DCDPM isomer of interest

  • Microbial inoculum (e.g., activated sludge, soil slurry)

  • Mineral salts medium

  • Shaking incubator

  • Gas chromatograph with an appropriate detector (e.g., ECD or MS)

Procedure:

  • Prepare a mineral salts medium and dispense it into sterile flasks.

  • Spike the medium with the DCDPM isomer (dissolved in a minimal amount of a suitable solvent).

  • Inoculate the flasks with the microbial consortium. Include an uninoculated control to account for abiotic losses.

  • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30°C).

  • Periodically, sacrifice a flask from both the experimental and control groups.

  • Extract the DCDPM isomer from the medium using a suitable organic solvent (e.g., hexane).

  • Analyze the extracts by gas chromatography to determine the concentration of the DCDPM isomer.

  • Compare the disappearance of the compound in the inoculated flasks to the control flasks to determine the extent of biodegradation.

Visualizing Degradation Pathways and Workflows

Hydrolysis_Pathway DCDPM α,α-Dichlorodiphenylmethane Carbocation Diphenylcarbonium Ion (Intermediate) DCDPM->Carbocation Slow (Rate-determining) Cl_minus 2Cl⁻ Benzophenone Benzophenone Carbocation->Benzophenone + H₂O - 2H⁺ H2O H₂O Biodegradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep1 Prepare Mineral Salts Medium Prep2 Spike with DCDPM Isomer Prep1->Prep2 Prep3 Inoculate with Microbial Consortium Prep2->Prep3 Incubate Incubate with Shaking (Controlled Temperature) Prep3->Incubate Sample Periodic Sampling Incubate->Sample Extract Solvent Extraction Sample->Extract Analyze GC Analysis Extract->Analyze Data Compare to Abiotic Control Analyze->Data

Caption: General workflow for an aerobic biodegradation assay.

Conclusion and Future Directions

While direct comparative data on the degradation rates of dichlorodiphenylmethane isomers remains limited, a combination of experimental evidence from related compounds and fundamental principles of chemical reactivity allows for informed inferences. The geminal isomer, α,α-dichlorodiphenylmethane, is likely more susceptible to hydrolysis than its ring-substituted counterparts. All isomers are potential candidates for microbial degradation, particularly through reductive dechlorination under anaerobic conditions, and oxidation.

The significant data gap in this area underscores the need for further research. Direct comparative studies employing standardized methodologies are essential to accurately quantify the degradation rates and elucidate the specific pathways for each DCDPM isomer. Such studies will provide the necessary data for robust environmental modeling and the development of targeted remediation technologies for sites contaminated with these compounds.

References

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A Comparative Environmental Impact Assessment: 4,4'-Dichlorodiphenylmethane vs. Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the pursuit of sustainable chemical synthesis, a critical evaluation of a product's environmental footprint relative to its starting materials is paramount. This guide provides an in-depth comparative analysis of the environmental impact of 4,4'-Dichlorodiphenylmethane (DCDPM), a significant chemical intermediate, and its primary precursors, chlorobenzene and formaldehyde. By synthesizing data on physicochemical properties, ecotoxicity, and biodegradability, this document demonstrates that the synthesis of DCDPM leads to a product with a markedly more hazardous environmental profile than its constituent precursors. The product exhibits higher aquatic toxicity and is predicted to have greater persistence and potential for bioaccumulation. This guide presents standardized experimental protocols for toxicity and biodegradability testing and offers a holistic perspective for researchers and chemical development professionals on the life-cycle implications of chemical transformations.

Introduction

This compound (DCDPM) is a diarylmethane compound used as an intermediate in the synthesis of polymers, dyes, and agrochemicals, including its structural relationship to the notorious insecticide DDT[1]. Its production typically involves the acid-catalyzed condensation of chlorobenzene with a methylene-providing agent, most commonly formaldehyde. While the synthesis is chemically straightforward, the principles of green chemistry compel us to look beyond reaction yield and consider the holistic environmental impact. Is the final product more or less hazardous than the sum of its parts?

This guide addresses this question by systematically assessing the environmental profiles of DCDPM, chlorobenzene, and formaldehyde. We will dissect their properties to understand how they behave in the environment (fate and transport), their inherent toxicity to ecosystems, and their persistence. This analysis is crucial for drug development professionals and researchers who must increasingly integrate environmental risk assessment into the early stages of process development and material selection.

Synthesis Pathway Overview

The formation of this compound from its precursors is a classic electrophilic aromatic substitution reaction. This process, while efficient, transforms two relatively smaller molecules into a larger, more complex, and, as we will demonstrate, more environmentally problematic compound.

Synthesis_Pathway cluster_reactants Reactants CB Chlorobenzene DCDPM This compound CB->DCDPM FA Formaldehyde FA->DCDPM Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->DCDPM

Caption: Synthesis of DCDPM from its primary precursors.

Part 1: Physicochemical Properties and Environmental Fate

A chemical's behavior in the environment is governed by its physical and chemical properties. These parameters dictate whether a substance will evaporate into the air, dissolve in water, or bind to soil and sediment, which in turn influences its potential for bioaccumulation.

PropertyFormaldehyde Chlorobenzene This compound (DCDPM)
Molecular Formula CH₂OC₆H₅ClC₁₃H₁₀Cl₂
Molecular Weight 30.03 g/mol 112.56 g/mol [2]237.13 g/mol
Physical State (20°C) GasLiquid[2]Solid[3]
Water Solubility (20°C) High (miscible)Low (0.5 g/L)[4]Insoluble[5]
Vapor Pressure (20°C) High (4000 mmHg)Moderate (8.8 mmHg)[2][6]Low (solid)
Log Kₒw (Octanol-Water) 0.352.84[2]>4 (Estimated, high potential for bioaccumulation)

Analysis of Environmental Fate:

  • Formaldehyde : As a gas with high water solubility, formaldehyde released into the environment will primarily reside in the water column or be rapidly broken down in the atmosphere by sunlight[7][8]. Its low Log Kₒw indicates a negligible potential for bioaccumulation.

  • Chlorobenzene : This liquid is moderately volatile and has low water solubility[2][9]. Upon release, it will partition between the atmosphere, where it degrades within days, and the water/soil compartment[4]. Its Log Kₒw of 2.84 suggests a moderate potential to bioaccumulate in aquatic organisms, but it is not considered to be a significant bioconcentrating substance[2][10].

  • This compound (DCDPM) : As a solid with negligible water solubility and a high estimated Log Kₒw, DCDPM is fundamentally different from its precursors[5]. Upon entering an aquatic environment, it will not remain in the water column but will adsorb strongly to organic matter in sediment and soil. This behavior, characteristic of organochlorine compounds like DDT, makes it highly persistent and readily available for uptake by bottom-dwelling organisms, initiating bioaccumulation up the food chain.

Part 2: Ecotoxicity Profile

Ecotoxicity data reveals the direct harm a substance can inflict on living organisms. The Globally Harmonized System (GHS) provides a standardized way to classify these hazards.

ParameterFormaldehyde Chlorobenzene This compound (DCDPM)
GHS Aquatic Hazard (Acute) Category 1: Very toxic to aquatic lifeCategory 2: Toxic to aquatic lifeCategory 1: Very toxic to aquatic life [11]
GHS Aquatic Hazard (Chronic) No classificationCategory 2: Toxic to aquatic life with long lasting effects[4]Category 1: Very toxic to aquatic life with long lasting effects [11]
Fish 96-hr LC₅₀ High Toxicity (data varies)4.7 mg/L (Rainbow Trout)[12]High Toxicity (data not found, but inferred from GHS)
Invertebrate 48-hr EC₅₀ High Toxicity (data varies)0.59 mg/L (Daphnia magna)[12]High Toxicity (inferred from GHS)

Analysis of Ecotoxicity:

The synthesis of DCDPM represents a significant escalation in environmental hazard.

  • Formaldehyde : While classified as highly toxic to aquatic life in acute exposures, its environmental risk is tempered by its rapid degradation[13]. It does not persist, and therefore its chronic (long-term) impact is limited.

  • Chlorobenzene : This precursor is classified as "toxic to aquatic life with long lasting effects" (H411)[4]. It poses a clear risk to ecosystems, with lethal concentrations for fish and invertebrates in the low mg/L range[12][14].

  • This compound (DCDPM) : The final product receives the most severe classification: "Very toxic to aquatic life with long lasting effects" (H400/H410)[11]. This indicates that it is toxic at very low concentrations and that it persists in the environment, causing harm over extended periods. This combination of high acute toxicity and high persistence makes it a far greater environmental threat than chlorobenzene.

Part 3: Persistence and Biodegradability

A substance's ability to be broken down by natural processes is a key determinant of its long-term impact.

  • Formaldehyde : Is readily and rapidly biodegradable in both aerobic and anaerobic conditions[15][16]. It does not persist in any environmental compartment[13].

  • Chlorobenzene : Is subject to microbial degradation, although more slowly than simple organic molecules. It can persist in soil for several months but is not considered a persistent organic pollutant (POP)[4]. Bacteria capable of using chlorobenzene as a carbon source have been identified[17][18].

  • DCDPM : Specific biodegradability data is limited, but its chemical structure—a diarylmethane with two stable chlorophenyl groups—is highly analogous to other persistent organochlorine compounds. The GHS classification of "long lasting effects" is a direct reflection of its expected persistence and resistance to degradation[11].

Part 4: Standardized Experimental Protocols

To quantitatively assess the parameters discussed above, standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are employed.

Experimental Workflow for Comparative Assessment

Workflow cluster_inputs Test Chemicals cluster_tests Environmental Hazard Testing cluster_outputs Comparative Data A Precursor 1 (Chlorobenzene) Tox OECD 203 Fish Acute Toxicity Test A->Tox Bio OECD 301D Ready Biodegradability Test A->Bio B Precursor 2 (Formaldehyde) B->Tox B->Bio C Product (DCDPM) C->Tox C->Bio LC50 LC₅₀ Values (Toxicity) Tox->LC50 Deg % Biodegradation (Persistence) Bio->Deg Risk Synthesize & Compare Risk Profiles LC50->Risk Deg->Risk

Caption: Workflow for assessing and comparing environmental impact.

Protocol 1: Fish Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour period.

  • Objective : To quantify and compare the acute aquatic toxicity of the three substances.

  • Methodology :

    • Test Organism : A standard species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is selected.

    • Exposure System : For volatile substances like chlorobenzene, a semi-static or flow-through system is required to maintain stable concentrations. For DCDPM, which is poorly soluble, a carrier solvent and vigorous stirring may be needed to create a stable dispersion.

    • Concentration Range : A geometric series of at least five test concentrations is prepared, spanning the expected range of toxicity, along with a negative control (clean water).

    • Exposure : Fish are introduced to the test vessels and are not fed for the duration of the 96-hour test.

    • Observations : Mortality and any sub-lethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.

    • Data Analysis : The LC₅₀ value and its 95% confidence limits are calculated using statistical methods like probit analysis.

  • Causality Explained : This protocol provides a definitive, comparable endpoint for acute toxicity. By observing direct mortality, it gives an unambiguous measure of hazard. The choice of a semi-static system for chlorobenzene is critical to counteract its evaporative loss, ensuring the fish are exposed to the intended concentration, which is a key element of a self-validating and trustworthy protocol.

Protocol 2: Ready Biodegradability - Closed Bottle Test (OECD Guideline 301D)

This screening test assesses the potential for a chemical to be rapidly biodegraded by microorganisms.

  • Objective : To determine if the substances are "readily biodegradable," indicating they will not persist in the environment.

  • Methodology :

    • Inoculum : A mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant is used.

    • Test Setup : The test chemical is added as the sole source of organic carbon to a mineral medium in sealed, airtight bottles. The concentration is typically 2-10 mg/L.

    • Measurement : The depletion of dissolved oxygen is measured over a 28-day period. The amount of oxygen consumed is compared to the Theoretical Oxygen Demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the chemical.

    • Controls : Three types of controls are run in parallel: a blank control (inoculum only) to measure endogenous respiration, a reference control with a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum, and a toxicity control (test chemical + reference substance) to ensure the test chemical isn't inhibiting the microorganisms.

    • Pass Level : A substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 10-day window during the 28-day test.

  • Causality Explained : This test simulates what happens when a chemical enters an aquatic environment rich in microbes. Measuring oxygen consumption is a direct proxy for microbial metabolism of the chemical. The 60% pass level is a stringent, internationally accepted criterion. If a substance fails this test (as DCDPM is expected to), it is presumed to be persistent in the environment, triggering the need for more complex, higher-tier degradation studies.

Synthesis and Conclusion

  • Increased Ecotoxicity : DCDPM is classified in the highest hazard category for acute and chronic aquatic toxicity, surpassing its precursor chlorobenzene.

  • Increased Persistence : The product's chemical structure strongly implies resistance to biodegradation, unlike formaldehyde which is transient, and chlorobenzene which is moderately degradable.

  • Increased Bioaccumulation Potential : DCDPM's very low water solubility and high lipophilicity (high Kₒw) indicate a strong tendency to partition from water into sediment and biota, a classic behavior of persistent organic pollutants.

While formaldehyde is acutely toxic, its rapid degradation mitigates its overall environmental risk. Chlorobenzene poses a more significant threat due to its toxicity and moderate persistence. However, the synthesis product, DCDPM, combines the hazardous traits of organochlorines—high toxicity, environmental persistence, and a high potential for bioaccumulation—making it a substance of far greater environmental concern than the materials from which it is made.

For researchers and drug development professionals, this analysis underscores a critical principle: chemical synthesis is not merely about creating a new molecule but also about creating new environmental responsibilities. An early-stage assessment, as outlined here, is essential for guiding greener process development, either by seeking alternative, less hazardous products or by designing manufacturing and disposal processes that rigorously prevent environmental release.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Chlorobenzene. Retrieved from EPA Technology Transfer Network - Air Toxics Website. [Link][2]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Chlorobenzene. U.S. Department of Health and Human Services. [Link][10]

  • Wikipedia. (n.d.). Chlorobenzene. Retrieved from Wikipedia. [Link][4]

  • Anderson, C., & O'Neil, G. (2018). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM). Western Washington University, Western CEDAR. [Link][19]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link][11]

  • Montrose Environmental Group. (2023). Understanding Formaldehyde Emissions and Their Impacts on the Environment. [Link][7]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Formaldehyde. [Link]

  • CBG Technologies. (n.d.). Chlorobenzene Solvent Properties. Retrieved from CBG Technologies. [Link][6]

  • Taylor & Francis Online. (2010). FORMALDEHYDE BIODEGRADATION AND ITS EFFECT ON THE DENITRIFICATION PROCESS. [Link][15]

  • U.S. Environmental Protection Agency (EPA). (2004). Reassessment of One Exemption from the Requirement for Chlorobenzene. [Link][14]

  • Sanexen. (n.d.). Fact sheet: Chlorobenzene. Retrieved from Sanexen. [Link][9]

  • GOV.UK. (2024). Formaldehyde: general information. [Link][8]

  • Hrčak. (2002). Aerobic Degradation of Formaldehyde in Wastewater from the Production of Melamine Resins. Food Technology and Biotechnology. [Link][16]

  • Eawag. (n.d.). Chlorobenzene Degradation Pathway. Eawag-BBD. [Link][17]

  • National Institute for Environmental Studies, Japan. (n.d.). HAZARD ASSESSMENT REPORT CHLOROBENZENE. [Link][12]

  • Microbial Insights. (n.d.). Chlorinated Benzenes. Retrieved from Microbial Insights. [Link][18]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Risk Evaluation for Formaldehyde. Retrieved from EPA. [Link][13]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene. PubChem Compound Database. [Link][1]

Sources

A Senior Application Scientist's Guide: Cross-Validation of GC-MS and LC-MS for the Analysis of 4,4'-Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, the precise and accurate quantification of semi-volatile organic compounds (SVOCs) is paramount, particularly for environmental monitoring, toxicology, and industrial quality control. 4,4'-Dichlorodiphenylmethane, a compound structurally related to DDT, serves as a pertinent analyte to explore the comparative strengths and nuances of two instrumental pillars: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides an in-depth, experience-driven comparison of these two techniques for the analysis of this compound. We will move beyond a simple listing of specifications to dissect the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system grounded in scientific integrity.

The Analyte and the Analytical Imperative

This compound is a chlorinated hydrocarbon characterized by its semi-volatile nature and thermal stability.[1] These properties are the primary determinants in selecting the most appropriate analytical strategy. As a non-polar compound, its solubility and chromatographic behavior dictate the selection of solvents, columns, and instrument interfaces. The core challenge lies not just in detecting the molecule, but in doing so with high selectivity, sensitivity, and reproducibility, often within complex sample matrices.

Foundational Principles: A Tale of Two Phases

The fundamental difference between GC-MS and LC-MS lies in the mobile phase used to transport the analyte through the chromatographic column.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the conventional workhorse for volatile and semi-volatile compounds that are thermally stable.[3][4] The sample is vaporized at a high temperature and carried by an inert gas (e.g., helium) through the column.[5] Separation is governed by the analyte's boiling point and its interaction with the stationary phase.[5] For identification, GC is most often coupled with Electron Ionization (EI), a "hard" ionization technique that imparts significant energy to the molecule.[6][7] This results in a reproducible fragmentation pattern that acts as a chemical fingerprint, allowing for confident identification via spectral library matching (e.g., NIST).[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS excels in the analysis of a broader range of compounds, including non-volatile, thermally labile, and polar molecules.[3][4][8] The analyte, dissolved in a liquid solvent, is pumped through a packed column. Separation is based on the analyte's partitioning between the liquid mobile phase and the solid stationary phase.[5] LC-MS typically employs "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[9][10] These methods gently impart a charge to the molecule, usually forming a protonated molecular ion ([M+H]+) with minimal fragmentation.[6] This preserves molecular weight information but makes structural elucidation and library matching less straightforward than with EI-GC-MS.

For this compound, its volatility and thermal stability make GC-MS the more traditional and often more direct analytical approach. However, LC-MS remains a powerful alternative, especially when analyzing for this compound as part of a larger suite of analytes with diverse chemical properties.

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the complete analytical workflows for GC-MS and LC-MS, from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Solid Sample LLE Liquid-Liquid Extraction (e.g., with Dichloromethane or Hexane) Sample->LLE Filter Dry with Sodium Sulfate & Filter/Centrifuge LLE->Filter Concentrate Concentrate under Nitrogen Filter->Concentrate Reconstitute Reconstitute in GC-compatible solvent (e.g., Iso-octane) Concentrate->Reconstitute Inject Autosampler Injection Reconstitute->Inject GC Gas Chromatograph (DB-5ms Column) Inject->GC MS Mass Spectrometer (Electron Ionization - EI) GC->MS Process Data Acquisition & Chromatogram Generation MS->Process Identify Library Search (NIST) & Peak Integration Process->Identify Quantify Quantification vs. Calibration Curve Identify->Quantify Report Final Report Quantify->Report

Caption: GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Solid Sample SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Sample->SPE Elute Elute with Organic Solvent (e.g., Acetonitrile) SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (e.g., Acetonitrile/Water) Evaporate->Reconstitute Inject Autosampler Injection Reconstitute->Inject LC Liquid Chromatograph (C18 Column) Inject->LC MS Mass Spectrometer (APCI Source) LC->MS Process Data Acquisition & Chromatogram Generation MS->Process Identify Peak Integration of Precursor/Product Ions Process->Identify Quantify Quantification vs. Calibration Curve Identify->Quantify Report Final Report Quantify->Report

Sources

comparative study of the reactivity of 4,4'-Dichlorodiphenylmethane and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 4,4'-Dichlorodiphenylmethane and its Analogues

For professionals in chemical research and drug development, a nuanced understanding of structure-reactivity relationships is paramount. The diarylmethane scaffold, a core component in many pharmaceuticals and materials, presents a rich field for such study.[1] This guide offers a detailed comparative analysis of the reactivity of this compound (a substituted benzhydryl chloride) and its analogues. We will delve into the mechanistic underpinnings of their chemical behavior, supported by quantitative experimental data and validated protocols, to provide a predictive framework for synthetic applications.

The Decisive Role of Carbocation Stability in Reactivity

The reactivity of benzhydryl halides like this compound is predominantly governed by their propensity to undergo nucleophilic substitution.[2] These reactions typically proceed via a unimolecular nucleophilic substitution (SN1) mechanism.[2][3] The rate-determining step in this pathway is the spontaneous dissociation of the leaving group (in this case, a chloride ion) to form a planar, sp²-hybridized carbocation intermediate.[2] The stability of this benzhydryl cation is the single most critical factor influencing the reaction rate.[2]

The positive charge on the central carbon of this intermediate is delocalized across both phenyl rings. Any modification to these rings through the addition of substituents will profoundly impact the stability of this cation and, consequently, the overall reaction kinetics.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) Reactant Substituted Benzhydryl Chloride Carbocation Benzhydryl Carbocation Intermediate Reactant->Carbocation Slow LeavingGroup Cl⁻ Product Solvolysis Product Carbocation->Product Nucleophile Nucleophile (e.g., H₂O)

Caption: Generalized SN1 mechanism for the solvolysis of benzhydryl chlorides.

Quantitative Reactivity Comparison: The Impact of Aromatic Substituents

The influence of substituents is best understood by comparing the first-order rate constants (k) for the solvolysis of various benzhydryl chloride analogues. The data below, compiled for solvolysis in 80% aqueous acetone, provides a clear quantitative comparison.[2]

CompoundSubstituent (X)Rate Constant (k) at 25°C (s⁻¹)Relative Rate (k/k₀)
Benzhydryl chlorideH1.31 x 10⁻⁴1.00
4-Methylbenzhydryl chloride4-CH₃1.15 x 10⁻³8.78
4,4'-Dimethylbenzhydryl chloride4,4'-(CH₃)₂1.01 x 10⁻²77.1
4-Chlorobenzhydryl chloride4-Cl2.63 x 10⁻⁵0.20
4,4'-Dichlorobenzhydryl chloride 4,4'-(Cl)₂ 5.50 x 10⁻⁶ 0.042
3-Chlorobenzhydryl chloride3-Cl1.10 x 10⁻⁵0.084
3,3'-Dichlorobenzhydryl chloride3,3'-(Cl)₂1.21 x 10⁻⁶0.0092
Note: k₀ is the rate constant for the unsubstituted benzhydryl chloride. Data is compiled and extrapolated from various literature sources.[2]
Analysis of Structure-Reactivity Trends:
  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) are electron-donating through inductive and hyperconjugative effects.[2] They push electron density into the phenyl ring, which in turn stabilizes the positive charge of the benzhydryl cation. This stabilization lowers the activation energy of the rate-determining step, leading to a significant increase in the reaction rate. As seen in the table, adding one methyl group increases the rate nearly 9-fold, while two methyl groups cause a 77-fold increase.[2]

  • Electron-Withdrawing Groups (EWGs): Chlorine (-Cl), being an electronegative atom, is a powerful electron-withdrawing group via the inductive effect.[2] It pulls electron density away from the phenyl ring, thereby destabilizing the adjacent carbocation. This destabilization raises the activation energy and markedly slows the reaction.[4] The data clearly shows this effect: this compound is substantially less reactive, with a solvolysis rate that is less than 5% that of the unsubstituted parent compound.[2]

  • Positional Effects: The position of the substituent matters. A chlorine atom at the 4-position (para) has a stronger deactivating effect than one at the 3-position (meta). This is because the para position is directly involved in resonance delocalization with the benzylic carbon, whereas the meta position is not. The greater deactivation at the para position leads to a slower reaction rate compared to the meta-substituted analogue.

Beyond Carbon: The Dichlorodiphenylsilane Analogue

An insightful comparison can be made by replacing the central carbon atom with silicon, yielding dichlorodiphenylsilane. Despite their structural similarity, their reactivities are vastly different. Dichlorodiphenylsilane is significantly more reactive towards nucleophiles.[3] This enhanced reactivity stems from several factors:

  • Electronegativity: Silicon (Pauling scale: 1.90) is more electropositive than carbon (2.55). This creates a more polarized Si-Cl bond, making the silicon atom a more potent electrophile and highly susceptible to nucleophilic attack.[3]

  • Bond Length: The Si-Cl bond is longer than the C-Cl bond, making it weaker and easier to break.[3]

  • Coordination Sphere: Silicon can expand its coordination sphere, which can facilitate the formation of intermediates during nucleophilic substitution.[3]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental methodologies are crucial. The following protocols outline the synthesis of the precursors and the kinetic analysis of their solvolysis.

Experimental_Workflow cluster_synthesis Part 1: Synthesis cluster_kinetics Part 2: Kinetic Analysis start Substituted Benzhydrol dissolve Dissolve in Anhydrous Solvent (e.g., CH₂Cl₂) start->dissolve dry Add Drying Agent (e.g., CaCl₂) dissolve->dry react Pass Dry HCl Gas Through Solution dry->react monitor Monitor Progress (TLC/GC) react->monitor purify Purify Product (Distillation or Recrystallization) monitor->purify product Purified Substituted Benzhydryl Chloride purify->product prepare Prepare Solution of Benzhydryl Chloride in 80% Aqueous Acetone product->prepare Proceed to Kinetics Study thermostat Equilibrate at 25°C prepare->thermostat measure Monitor HCl Production Over Time (Conductivity/Titration) thermostat->measure calculate Calculate First-Order Rate Constant (k) measure->calculate data Comparative Reactivity Data calculate->data

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4'-Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized laboratory chemicals requires a commitment to safety that extends far beyond the bench. For compounds like 4,4'-Dichlorodiphenylmethane, a chlorinated organic compound, this commitment culminates in a rigorous and compliant disposal process. This guide provides the essential procedural framework for researchers and drug development professionals to manage this chemical waste stream, ensuring personnel safety and environmental stewardship. The causality behind these protocols is rooted in the compound's inherent chemical hazards: it is corrosive, harmful upon contact, and poses a significant, long-lasting threat to aquatic ecosystems.[1][2][3]

Hazard Profile and Regulatory Imperative

This compound is classified as a hazardous substance, mandating strict adherence to disposal regulations. Its primary dangers include causing severe skin burns, serious eye damage, and respiratory irritation.[1][2][4] Furthermore, its high toxicity to aquatic life with long-lasting effects underscores the environmental imperative for its complete containment and destruction.[3]

Under the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste generators are legally required to classify their waste.[2][5] Given its properties, this compound must be managed as hazardous waste. In many jurisdictions, chlorinated hydrocarbons are categorized as "reportable priority waste," necessitating a licensed transporter and a designated treatment, storage, and disposal facility (TSDF).[6]

Identifier Value
Chemical Name This compound
Synonyms Bis(4-chlorophenyl)methane, p,p'-Dichlorodiphenylmethane
CAS Number 101-76-8
Molecular Formula C13H10Cl2
Primary Hazards Corrosive, Acutely Toxic (Oral, Dermal, Inhalation), Environmental Hazard

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Before handling this compound in any capacity, from initial use to final disposal, the establishment of a robust PPE protocol is the primary defense against exposure. The rationale for this stringent requirement is the compound's ability to cause severe chemical burns.[2][4]

Activity Required PPE Justification
Routine Handling & Weighing • Nitrile or Neoprene Gloves• Chemical Splash Goggles & Face Shield• Chemical-Resistant Lab Coat or ApronProtects against incidental splashes and contact that can cause severe skin and eye damage.[2][4] Operations should be conducted in a chemical fume hood to prevent inhalation.[1]
Spill Cleanup • Double Chemical-Resistant Gloves• Chemical-Resistant Gown or Coveralls• Chemical Splash Goggles & Face Shield• Air-Purifying Respirator with appropriate cartridgesProvides comprehensive protection during direct contact with a significant quantity of the spilled chemical.[7][8]
Waste Packaging & Transport • Chemical-Resistant Gloves• Chemical Splash Goggles• Lab CoatEnsures protection from contaminated container surfaces during final packaging and movement to the designated waste accumulation area.

Immediate Response: Spill and Exposure Management

Accidents require a prepared, systematic response to mitigate harm. All personnel working with this compound must be familiar with these immediate actions.

Emergency Protocol: Accidental Spill

In the event of a spill, the primary objectives are to contain the material, prevent its spread (especially to drains), and protect personnel.[9]

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[10]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.[11]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[2] Do not use water, as the material can react with it.[1]

  • Absorb and Collect: Carefully apply the absorbent material over the spill, allowing it to fully absorb the chemical.[2][11]

  • Package Waste: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, properly labeled, and sealable hazardous waste container.[12]

  • Decontaminate Area: Clean the spill area thoroughly. A common procedure for similar compounds involves an initial solvent wash (e.g., acetone), followed by a soap and water solution.[13] All cleaning materials must also be disposed of as hazardous waste.[11]

  • Seek Evaluation: Report the incident to your institution's Environmental Health & Safety (EHS) department.

First-Aid Protocol: Personnel Exposure
Exposure Route Immediate Action
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[1]
Eye Contact Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[1][4] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[2]

The Disposal Pathway: From Laboratory to Destruction

Proper disposal is a multi-step process that ensures the chemical waste is securely contained, clearly identified, and directed to a facility capable of its complete destruction. Land-based disposal methods such as ground burial are generally prohibited for highly chlorinated organic residues due to their non-biodegradable nature and the high risk of contaminating groundwater.[14]

Disposal Workflow Diagram

G A Waste Generation (Used Reagents, Contaminated PPE, Spill Debris) B Segregation (Isolate from other waste streams) A->B C Containerization (Use compatible, sealed container. E.g., HDPE or glass) B->C D Labeling (Attach Hazardous Waste Label. Identify contents, hazards, dates) C->D E Accumulation (Store in designated Satellite Accumulation Area - SAA) D->E F EHS Pickup (Schedule collection by institutional Environmental Health & Safety) E->F G Transportation (Licensed hazardous waste transporter) F->G H Final Disposal (High-Temperature Incineration at a licensed TSDF) G->H I Complete Destruction (Conversion to CO2, H2O, HCl) H->I Why Incineration?

Caption: Decision workflow for the compliant disposal of this compound.

Step-by-Step Disposal Protocol
  • Segregation: At the point of generation, designate a specific waste stream for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips). Do not mix this waste with other chemical or biological waste streams.

  • Containerization:

    • Select a chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, lined cap.

    • For spill debris and contaminated solids, use a labeled, sealable plastic bag or a designated solids container.[13]

    • Never overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must clearly state "Hazardous Waste" and identify the full chemical name: "this compound." List all components if it is a mixture.

    • Indicate the relevant hazards (e.g., Corrosive, Toxic, Environmental Hazard).

  • Accumulation:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

    • The SAA must be a secondary containment bin or tray to prevent spills in case of primary container failure.

  • Professional Disposal:

    • Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for pickup.

    • The EHS department will manage the transfer to a licensed hazardous waste contractor.

    • The required and most effective method for final disposal is high-temperature incineration.[14] This process uses controlled combustion to break down the chlorinated organic molecules into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (HCl), with the resulting acid gas being neutralized in a scrubber system.[14][15] This ensures permanent and complete disposal, preventing environmental release.[14]

Decontamination of Equipment

All non-disposable equipment, such as glassware or magnetic stir bars, that has come into contact with this compound must be thoroughly decontaminated before reuse.

  • Initial Rinse: While inside a chemical fume hood and wearing appropriate PPE, perform an initial rinse with a suitable organic solvent (e.g., acetone) to dissolve and remove the bulk of the chemical residue.[13]

  • Collect Rinse Solvent: The solvent used for rinsing is now hazardous waste and must be collected in a designated, labeled container for chlorinated solvent waste.

  • Wash: Proceed with a standard laboratory glassware washing procedure using soap and water.[13]

  • Final Rinse: Rinse thoroughly with deionized water.

By adhering to these rigorous procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and protecting our shared ecosystem.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Dichlorodiphenylmethane.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dichlorodiphenylmethane, 99%.
  • National Oceanic and Atmospheric Administration (NOAA). (1992). 4,4'-DICHLORODIPHENYL SULFONE. CAMEO Chemicals.
  • Cayman Chemical. (2025, December 11). Safety Data Sheet: p,p'-DDD.
  • Sigma-Aldrich. (2024, September 30). Safety Data Sheet.
  • National Center for Biotechnology Information. (2026, January 3). PubChem Compound Summary for CID 7576, this compound.
  • Cayman Chemical. (2025, December 16). Safety Data Sheet.
  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
  • West Liberty University. (n.d.). Material Safety Data Sheet 4,4'-Dichlorodiphenyl sulphone, 97%.
  • Santoleri, J. J. (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • Wang, et al. (2023, January 12).
  • BenchChem. (2025). Personal protective equipment for handling 4-(2,6-Dichlorophenyl)-1-butene.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Learn about Hazardous Waste Cleanups.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Wu, B., & Barlaz, M. A. (2004). Biodegradation of Chlorinated Solvents in Bioreactor Landfills. ASCE Library.
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  • Oyeleke, et al. (n.d.).
  • Fishel, F. M. (2019, January 3). Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension.
  • Ying, et al. (2022, December 28).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Cohen, et al. (n.d.).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Organic Compounds Entering Ground Water from a Landfill.
  • Clemson University Cooperative Extension. (2025, May 14). Pesticide Spill: Safe Management & Cleanup Guidelines.
  • EPA Victoria. (2025, May 14). Chlorinated hydrocarbons (CHCs).
  • Sabel, G. V., & Clark, T. P. (n.d.).
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • University of North Carolina at Charlotte Environmental Health & Safety. (2024, January 10). Standard Operating Procedure for Custodial Chemical Spill Cleanup.
  • Conesa, J. A., et al. (n.d.).
  • Agilent Technologies. (2019, March 28). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet.

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A Comprehensive Guide to Personal Protective Equipment for Handling 4,4'-Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 4,4'-Dichlorodiphenylmethane (CAS No. 101-76-8). The following information is designed to build a deep, trust-based understanding of the necessary precautions, moving beyond simple checklists to explain the critical reasoning behind each safety measure. Our objective is to empower you with the knowledge to create a self-validating system of safety for every procedure involving this chemical.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

This compound is a compound that demands meticulous handling due to its significant and multi-faceted hazard profile. A thorough understanding of these risks is the foundation of effective personal protective equipment (PPE) selection and safe laboratory operations.

  • Severe Corrosivity: The substance is classified as a Category 1 corrosive, capable of causing severe skin burns and serious eye damage upon contact.[1][2][3] This is not a mild irritant; contact can lead to permanent tissue damage.

  • Acute Toxicity: It is harmful if swallowed, inhaled, or if it comes into contact with skin (Acute Toxicity, Category 4).[1] Systemic effects may occur following exposure.

  • Respiratory Irritation: Vapors or mists can cause respiratory irritation.[1] Furthermore, it is a lachrymator, a substance that triggers an increased flow of tears.[2]

  • Water Reactivity: The compound is moisture-sensitive and reacts violently with water.[1][2] This reaction liberates toxic and corrosive hydrogen chloride gas, presenting a significant secondary hazard during handling or spill cleanup.[1]

  • Environmental Hazard: this compound is classified as very toxic to aquatic life, with long-lasting effects, necessitating stringent disposal protocols to prevent environmental release.[4]

Core PPE Requirements: A Multi-Layered Defense System

Based on the hazard assessment, a multi-layered approach to PPE is mandatory. The selection of specific items must be tailored to the scale and nature of the procedure.

Eye and Face Protection

The risk of irreversible eye damage from a splash is high.

  • Mandatory: At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required for all work.[1][2] These must form a complete seal around the eyes.

  • Recommended for Splash Risks: When handling larger quantities (>100 mL) or performing vigorous operations (e.g., heating, sonicating, transferring under pressure), a full-face shield must be worn over the chemical splash goggles to protect the entire face.[5]

Skin and Body Protection

Given its corrosivity and dermal toxicity, preventing all skin contact is critical.

  • Laboratory Coat: A flame-resistant lab coat is standard, but for this compound, a chemical-resistant apron or a disposable chemical-resistant suit (e.g., Tyvek) provides superior protection, especially when handling quantities above a few grams.[6]

  • Gloves: Double-gloving is strongly recommended.

    • Inner Glove: A thin nitrile glove provides a base layer of protection.

    • Outer Glove: A heavier, chemical-resistant glove (e.g., butyl rubber or Viton) should be worn over the inner glove. Always consult the glove manufacturer's compatibility chart for breakthrough times.

  • Clothing and Footwear: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[7] Perforated shoes or sandals are strictly forbidden in any area where this chemical is handled.[7]

Respiratory Protection

Work must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Standard Operations: For routine, small-scale work inside a fume hood, respiratory protection may not be required if air monitoring confirms levels are below exposure limits.

  • High-Risk Operations: If there is a potential for aerosol generation, if ventilation is inadequate, or during spill cleanup, a NIOSH-approved respirator is required.[1][2] A full-facepiece respirator with an organic vapor/acid gas cartridge (Type A, Brown, conforming to EN14387) is recommended as it also provides eye protection.[1] For major spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[2]

PPE Summary by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solids (<10g) Chemical Splash GogglesDouble Gloves (Nitrile inner, chemical-resistant outer)Chemical-Resistant Lab CoatNot required inside fume hood
Solution Preparation Chemical Splash Goggles & Face ShieldDouble Gloves (Nitrile inner, chemical-resistant outer)Chemical-Resistant Lab Coat or ApronNot required inside fume hood
Large-Scale Reaction (>1L) Chemical Splash Goggles & Face ShieldDouble Gloves (Nitrile inner, chemical-resistant outer)Chemical-Resistant Suit (e.g., Tyvek)Full-face respirator may be required; assess risk
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty, chemical-resistant outer glovesFull Chemical-Resistant SuitMandatory: Full-face respirator with appropriate cartridges or SCBA

Operational and Disposal Plans

Adherence to strict, step-by-step protocols is essential for safety.

Step-by-Step Handling Protocol
  • Designate Area: Cordon off a specific area within a certified chemical fume hood for the procedure.

  • Prepare Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[2] Have a spill kit with an appropriate inert absorbent (e.g., vermiculite, sand; DO NOT USE WATER ) readily available.

  • Don PPE: Put on all required PPE as determined by your risk assessment (see table above) before handling the primary container.

  • Handling: Perform all manipulations of this compound, including weighing and transfers, within the fume hood. Handle the material carefully to avoid generating dust or aerosols.

  • Post-Handling: After the procedure, wipe down the work surface with a suitable solvent (e.g., acetone) followed by soap and water, treating all cleaning materials as hazardous waste.[8]

  • Doff PPE: Remove PPE in the correct order (outer gloves first, then suit/apron, face shield, goggles, inner gloves) to avoid cross-contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1]

Emergency Spill Plan
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of containment.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Don the appropriate spill cleanup PPE, including a full-face respirator and chemical suit.

  • Contain: Cover the spill with an inert, dry absorbent material like sand or vermiculite.[2]

  • Collect: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area as described in the handling protocol. Do not re-enter the area without proper PPE until it is verified as clean.[8]

Disposal Plan
  • Segregation: All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected as hazardous waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste: this compound."

  • Disposal: Dispose of the waste through an approved hazardous waste disposal plant.[1] Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[1] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[1][3]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the hazards of each specific task are systematically evaluated.

PPE_Selection_Workflow start Start: Plan Experiment with this compound assess_risk Assess Task Risk: Scale, Physical State, Potential for Splash/Aerosol start->assess_risk is_spill Is this an active spill or emergency? assess_risk->is_spill is_splash_risk High splash/aerosol potential? (e.g., large volume, heating, transfer) is_spill->is_splash_risk No level_emergency Emergency Response PPE: - Full Chemical Suit - SCBA or Full-Face Respirator - Heavy-Duty Outer Gloves is_spill->level_emergency Yes is_routine Routine, small-scale use in fume hood? is_splash_risk->is_routine No level_high_risk Enhanced PPE: - Chemical Splash Goggles & Face Shield - Double Gloves - Chemical-Resistant Apron/Suit is_splash_risk->level_high_risk Yes level_standard Standard PPE: - Chemical Splash Goggles - Double Gloves - Chemical-Resistant Lab Coat is_routine->level_standard Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.